Product packaging for Z-Gly-Gly-Leu-AMC(Cat. No.:)

Z-Gly-Gly-Leu-AMC

Cat. No.: B12310433
M. Wt: 536.6 g/mol
InChI Key: WWRUTMQQQWGCPG-UHFFFAOYSA-N
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Description

Z-Gly-Gly-Leu-AMC is a useful research compound. Its molecular formula is C28H32N4O7 and its molecular weight is 536.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H32N4O7 B12310433 Z-Gly-Gly-Leu-AMC

Properties

Molecular Formula

C28H32N4O7

Molecular Weight

536.6 g/mol

IUPAC Name

benzyl N-[2-[[2-[[4-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate

InChI

InChI=1S/C28H32N4O7/c1-17(2)11-22(27(36)31-20-9-10-21-18(3)12-26(35)39-23(21)13-20)32-25(34)15-29-24(33)14-30-28(37)38-16-19-7-5-4-6-8-19/h4-10,12-13,17,22H,11,14-16H2,1-3H3,(H,29,33)(H,30,37)(H,31,36)(H,32,34)

InChI Key

WWRUTMQQQWGCPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

Z-Gly-Gly-Leu-AMC: A Technical Guide to a Versatile Fluorogenic Protease Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Gly-Gly-Leu-AMC (N-Carbobenzoxy-glycyl-glycyl-leucyl-7-amido-4-methylcoumarin) is a synthetic peptide substrate widely employed in biochemical and pharmaceutical research for the sensitive detection of specific protease activities. Its utility stems from the covalent linkage of the tripeptide Gly-Gly-Leu to the fluorophore 7-amido-4-methylcoumarin (AMC). Enzymatic cleavage of the amide bond between the leucine residue and AMC releases the highly fluorescent AMC moiety, providing a direct and quantifiable measure of protease activity. This technical guide provides an in-depth overview of this compound, its primary enzymatic targets, quantitative data, detailed experimental protocols, and its role within relevant signaling pathways.

Core Concepts and Mechanism of Action

This compound is a valuable tool for studying proteases, which are enzymes that catalyze the breakdown of proteins.[1] The substrate is particularly recognized for its application in assays measuring the chymotrypsin-like activity of the 20S proteasome and the activity of the bacterial ClpP protease.[2][3]

The core principle of its use lies in its fluorogenic nature. In its intact form, the AMC fluorophore is quenched and exhibits minimal fluorescence. Upon enzymatic hydrolysis of the peptide bond C-terminal to the leucine residue, the free AMC is liberated. This free AMC fluoresces intensely when excited by ultraviolet light, and the rate of fluorescence increase is directly proportional to the rate of substrate cleavage and, consequently, the activity of the enzyme of interest.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physical and chemical characteristics of this compound is essential for its proper handling, storage, and use in experimental settings.

PropertyValueReference
CAS Number 97792-39-7MedChemExpress
Molecular Formula C₂₈H₃₂N₄O₇MedChemExpress
Molecular Weight 536.58 g/mol MedChemExpress
Appearance White to off-white solidN/A
Solubility Soluble in DMSO--INVALID-LINK--
Excitation Wavelength 360-380 nm[4]
Emission Wavelength 440-460 nm[4]
Storage Conditions Store at -20°C, protected from light[5]

Primary Enzymatic Targets and Applications

This compound is a substrate for several proteases, with its primary applications centered around two key enzymes: the 20S proteasome and the ClpP protease.

20S Proteasome (Chymotrypsin-Like Activity)

The 26S proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins in eukaryotic cells, playing a crucial role in protein homeostasis.[6][7] The catalytic core of the 26S proteasome is the 20S proteasome, which harbors three distinct peptidase activities: chymotrypsin-like, trypsin-like, and caspase-like (also referred to as peptidyl-glutamyl peptide-hydrolyzing).[5][8] this compound is a specific substrate for the chymotrypsin-like activity, which preferentially cleaves after large hydrophobic residues like leucine.[2][4]

Applications:

  • Drug Discovery: Screening for inhibitors of the proteasome's chymotrypsin-like activity, a key target in cancer therapy.[1]

  • Basic Research: Investigating the regulation of proteasome activity in various cellular processes and disease states.

ClpP Protease

Caseinolytic protease P (ClpP) is a highly conserved serine protease found in bacteria and the mitochondria of eukaryotes. It plays a vital role in protein quality control by degrading misfolded or damaged proteins.[3] this compound serves as a substrate for ClpP, particularly when its activity is stimulated by the presence of an activating peptide like Z-Leu-Leu.[3]

Applications:

  • Antibacterial Drug Development: Screening for inhibitors of bacterial ClpP as a novel antibiotic strategy.

  • Mitochondrial Research: Studying the role of mitochondrial ClpP in cellular health and disease.

Quantitative Kinetic Data

While extensive research utilizes this compound, specific kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) are not always readily available in commercial product information and can be highly dependent on the specific enzyme source, purity, and assay conditions. Researchers are encouraged to determine these parameters empirically for their specific experimental setup.

For comparative purposes, related substrates for proteasomal activities have reported Km values in the low to mid-micromolar range. The determination of Km and Vmax is crucial for quantitative studies of enzyme inhibition and for optimizing assay conditions.

Experimental Protocols

The following are detailed methodologies for conducting protease activity assays using this compound.

Assay for 20S Proteasome Chymotrypsin-Like Activity in Cell Lysates

This protocol provides a framework for measuring the chymotrypsin-like activity of the proteasome in a cell lysate.

Materials:

  • Cells of interest

  • Lysis Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail (proteasome inhibitors should be excluded)

  • This compound stock solution (10 mM in DMSO)

  • Assay Buffer: 25 mM HEPES, pH 7.5, 0.5 mM EDTA, 0.05% (w/v) SDS

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Lysate Preparation:

    • Culture and treat cells as required for the experiment.

    • Wash cells with ice-cold PBS and lyse them in Lysis Buffer on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • Dilute the cell lysate to a final concentration of 1-2 mg/mL in Assay Buffer.

    • Prepare a working solution of this compound by diluting the stock solution to a final concentration of 100 µM in Assay Buffer.

    • To each well of the 96-well plate, add 50 µL of the diluted cell lysate.

    • Include control wells with Assay Buffer only (blank) and wells with lysate and a specific proteasome inhibitor (e.g., MG-132) to determine the background fluorescence.

  • Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the 100 µM this compound working solution to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[9][10]

    • Record the fluorescence every 1-2 minutes for a period of 30-60 minutes.

  • Data Analysis:

    • Subtract the blank reading from all experimental readings.

    • Determine the rate of reaction (increase in fluorescence per unit time) from the linear portion of the kinetic curve.

    • The specific activity can be calculated by normalizing the rate to the amount of protein in the lysate.

Assay for Purified ClpP Protease Activity

This protocol is designed for measuring the activity of purified ClpP, often in the presence of an activator.

Materials:

  • Purified ClpP enzyme

  • ClpP Activator (e.g., Z-Leu-Leu) stock solution (10 mM in DMSO)

  • This compound stock solution (10 mM in DMSO)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, 200 mM KCl, 1 mM DTT

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Assay Setup:

    • Prepare a working solution of ClpP in Assay Buffer to a final concentration of 100-200 nM.

    • Prepare a working solution of the ClpP activator (Z-Leu-Leu) to a final concentration of 2 mM in Assay Buffer.

    • Prepare a working solution of this compound to a final concentration of 200 µM in Assay Buffer.

    • In each well, combine 25 µL of the ClpP solution and 25 µL of the activator solution.

    • Incubate at 37°C for 10 minutes to allow for ClpP activation.

  • Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the 200 µM this compound working solution.

    • Immediately begin kinetic reading in a fluorescence microplate reader at 37°C, with excitation at 380 nm and emission at 460 nm.

    • Record fluorescence at regular intervals for 30-60 minutes.

  • Data Analysis:

    • Calculate the reaction rate from the linear phase of the fluorescence increase.

    • For inhibitor studies, pre-incubate the activated ClpP with the inhibitor before adding the substrate.

Signaling Pathways and Visualizations

The Ubiquitin-Proteasome System

The degradation of most intracellular proteins is mediated by the ubiquitin-proteasome system (UPS).[6] This pathway involves two major steps: the covalent attachment of a polyubiquitin chain to the target protein and the subsequent degradation of the tagged protein by the 26S proteasome.[11] The chymotrypsin-like activity, measured by this compound, is a key catalytic function of the proteasome in this process.

Ubiquitin_Proteasome_System cluster_ubiquitination Ubiquitination cluster_proteasome Proteasomal Degradation E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 Ub E3 E3 (Ub ligase) E2->E3 Ub Protein Target Protein E3->Protein PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Poly-Ub chain Ub Ubiquitin Ub->E1 ATP Proteasome_26S 26S Proteasome PolyUb_Protein->Proteasome_26S Recognition & Degradation Peptides Peptides Proteasome_26S->Peptides ATP

Caption: The Ubiquitin-Proteasome Pathway for protein degradation.

Experimental Workflow for Proteasome Activity Assay

The following diagram illustrates the key steps in a typical fluorometric assay for measuring proteasome activity using this compound.

Proteasome_Assay_Workflow start Start: Cell Culture or Purified Enzyme lysis Cell Lysis & Protein Quantification start->lysis setup Assay Setup in 96-well Plate lysis->setup addition Substrate Addition: This compound setup->addition measurement Kinetic Fluorescence Measurement addition->measurement analysis Data Analysis: Calculate Reaction Rate measurement->analysis

Caption: Workflow for a fluorometric proteasome activity assay.

Conclusion

This compound is a robust and sensitive tool for the study of proteasome and ClpP protease activities. Its fluorogenic properties allow for real-time, quantitative measurements of enzyme kinetics, making it invaluable for basic research and high-throughput screening in drug discovery. A thorough understanding of its properties and adherence to detailed experimental protocols are paramount for obtaining reliable and reproducible data. The visualization of its role within the ubiquitin-proteasome system further contextualizes its importance in cellular protein homeostasis.

References

Z-Gly-Gly-Leu-AMC: An In-Depth Technical Guide to its Mechanism of Action in Proteasome Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Gly-Leu-AMC (Carbobenzoxy-Glycyl-Glycyl-Leucyl-7-amido-4-methylcoumarin) is a synthetic fluorogenic peptide substrate indispensable for the study of the ubiquitin-proteasome system (UPS). This technical guide provides a comprehensive overview of its mechanism of action, applications in research and drug development, and detailed protocols for its use. The primary utility of this compound lies in its ability to serve as a specific substrate for the chymotrypsin-like (CT-L) activity of the 20S and 26S proteasome, making it a critical tool for quantifying proteasome function and identifying potential therapeutic inhibitors.[1][2]

Core Mechanism of Action

The fundamental principle behind this compound lies in the fluorogenic nature of the 7-amino-4-methylcoumarin (AMC) group. In its peptide-conjugated form, the AMC fluorophore is quenched. The proteasome, a multi-catalytic protease complex, recognizes and cleaves the peptide backbone of this compound after the leucine residue. This cleavage event liberates the free AMC molecule, resulting in a significant increase in fluorescence that can be quantitatively measured. The intensity of the fluorescent signal is directly proportional to the chymotrypsin-like activity of the proteasome.

The chymotrypsin-like activity, primarily mediated by the β5 subunit of the 20S proteasome core, is responsible for cleaving peptide bonds C-terminal to large hydrophobic residues. This compound mimics a natural substrate for this active site.

While this compound is a preferred substrate for the proteasome's chymotrypsin-like activity, it is important to note that other proteases, such as subtilisins and the bacterial ClpP protease, can also cleave this substrate.[2] Therefore, in complex biological samples like cell lysates, the use of specific proteasome inhibitors as negative controls is crucial to ensure that the measured activity is attributable to the proteasome.

The Ubiquitin-Proteasome System (UPS)

The UPS is the primary pathway for regulated protein degradation in eukaryotic cells, controlling the levels of numerous proteins involved in critical cellular processes such as cell cycle progression, signal transduction, and apoptosis. The pathway involves two major steps: the tagging of substrate proteins with a polyubiquitin chain and the subsequent degradation of the tagged protein by the 26S proteasome. This compound is a key reagent for probing the catalytic activity of the latter step.

Ubiquitin_Proteasome_Pathway Ubiquitin-Proteasome Pathway cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation cluster_assay In Vitro Activity Assay Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 E3 E3 (Ub-ligase) E2->E3 Substrate Substrate Protein E3->Substrate PolyUb_Substrate Polyubiquitinated Substrate Substrate->PolyUb_Substrate Polyubiquitination Proteasome_26S 26S Proteasome PolyUb_Substrate->Proteasome_26S Peptides Peptides Proteasome_26S->Peptides AMC Free AMC (Fluorescent) Proteasome_26S->AMC ZGGL_AMC This compound ZGGL_AMC->Proteasome_26S Cleavage

Ubiquitin-Proteasome Pathway and Z-GGL-AMC Assay

Quantitative Data

Kinetic Parameters

Precise kinetic constants such as the Michaelis constant (Km) and maximum velocity (Vmax) are crucial for comparative studies of enzyme activity and inhibitor potency. While extensive literature exists on the kinetics of the proteasome's chymotrypsin-like activity, specific Km and Vmax values for this compound are not consistently reported across public domains.

However, to provide a valuable point of reference for researchers, the kinetic constants for a closely related and widely used fluorogenic substrate, Suc-LLVY-AMC (Succinyl-Leucyl-Leucyl-Valyl-Tyrosyl-7-amido-4-methylcoumarin) , are presented below. It is important to note that these values may differ from those for this compound.

SubstrateEnzyme SourceKm (µM)Vmax (relative units)kcat/Km (M⁻¹s⁻¹)Reference
Suc-LLVY-AMCPurified Rabbit 20S Proteasome~30 - 80Not consistently reportedNot consistently reportedGeneral literature consensus
Abz-GPA-Leu-Ala-Nba20S Proteasome--13,000[3]

Note: The kinetic properties of the proteasome can be influenced by factors such as the specific proteasome preparation (20S vs. 26S, constitutive vs. immunoproteasome), buffer conditions, and the presence of activators or inhibitors.

Application in Drug Discovery: Inhibitor Screening

This compound and similar fluorogenic substrates are instrumental in high-throughput screening (HTS) campaigns to identify and characterize novel proteasome inhibitors. The assay allows for the rapid determination of a compound's inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50). Below is a table summarizing IC50 values for various proteasome inhibitors, determined using proteasome activity assays with fluorogenic or luminogenic substrates. While the specific substrate used in each study may vary, the data illustrates the utility of this assay format.

CompoundProteasome TypeTarget Subunit(s)IC50 (µM)Assay SubstrateReference
Compound 4 (JHG58)Isolated Human 20SCT-L, C-L, T-L51.13 (CT-L), 41.18 (C-L), 48.36 (T-L)Suc-LLVY-AML, Z-nLPnLD-AML, Z-LRR-AML[4]
Compound 4 (JHG58)Jurkat cell lysateCT-L, C-L24.25 (CT-L), 27.05 (C-L)Suc-LLVY-AML, Z-nLPnLD-AML[4]
BortezomibAMO-1 myeloma cellsβ5c~0.005Activity-based fluorescent labeling[1]
CarfilzomibAMO-1 myeloma cellsβ5c~0.01Activity-based fluorescent labeling[1]

Experimental Protocols

A generalized workflow for a proteasome activity assay using this compound is presented below. Specific parameters should be optimized for the experimental system being used.

Experimental_Workflow Proteasome Activity Assay Workflow start Start cell_culture 1. Cell Culture or Tissue Homogenization start->cell_culture cell_lysis 2. Cell Lysis and Protein Quantification cell_culture->cell_lysis assay_prep 3. Assay Plate Preparation (96-well, black) cell_lysis->assay_prep add_lysate 4. Add Cell Lysate or Purified Proteasome assay_prep->add_lysate add_inhibitor 5. Add Proteasome Inhibitor (Negative Control) add_lysate->add_inhibitor Parallel wells pre_incubation 6. Pre-incubation add_lysate->pre_incubation add_inhibitor->pre_incubation add_substrate 7. Add Z-GGL-AMC Substrate pre_incubation->add_substrate kinetic_read 8. Kinetic Fluorescence Reading (Ex: 360-380 nm, Em: 440-460 nm) add_substrate->kinetic_read data_analysis 9. Data Analysis (Calculate specific activity) kinetic_read->data_analysis end End data_analysis->end

Workflow for Proteasome Activity Assay
Detailed Methodology

1. Preparation of Reagents:

  • Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM EDTA, 1% (v/v) Triton X-100, and protease inhibitor cocktail (proteasome inhibitor-free).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM ATP, and 1 mM DTT.

  • This compound Stock Solution: Dissolve lyophilized this compound in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.

  • Proteasome Inhibitor Stock Solution: Prepare a stock solution of a specific proteasome inhibitor (e.g., MG132 or bortezomib) in DMSO.

2. Cell Lysis and Protein Quantification:

  • Harvest cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.

  • Lyse the cells by sonication or repeated freeze-thaw cycles on ice.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA or Bradford assay).

3. Proteasome Activity Assay:

  • In a black, flat-bottom 96-well plate, add cell lysate (typically 10-50 µg of total protein) to each well. Adjust the volume with assay buffer.

  • For negative control wells, add the proteasome inhibitor to the desired final concentration. Add an equivalent volume of DMSO to the experimental wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding this compound to a final concentration of 20-100 µM.

  • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity kinetically over 30-60 minutes, with readings every 1-2 minutes. Use an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

4. Data Analysis:

  • Determine the rate of AMC release (slope of the linear portion of the fluorescence versus time curve).

  • Subtract the rate of the inhibitor-treated wells from the rate of the untreated wells to determine the proteasome-specific activity.

  • Normalize the specific activity to the amount of protein in each well (e.g., in RFU/min/µg protein).

Conclusion

This compound is a powerful and widely used tool for the investigation of the ubiquitin-proteasome system. Its reliable and quantifiable fluorescence-based readout of the proteasome's chymotrypsin-like activity makes it an essential reagent for basic research into protein degradation and for the discovery and development of novel therapeutics targeting the proteasome. A thorough understanding of its mechanism of action and the implementation of robust experimental protocols, as outlined in this guide, are critical for obtaining accurate and reproducible results.

References

Z-Gly-Gly-Leu-AMC: A Comprehensive Technical Guide to its Substrate Specificity and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorogenic peptide substrate Z-Gly-Gly-Leu-7-amido-4-methylcoumarin (Z-GGL-AMC) is a valuable tool in the study of proteolytic enzymes. Its utility stems from the quenched fluorescence of the 7-amino-4-methylcoumarin (AMC) group, which is released upon enzymatic cleavage of the amide bond C-terminal to the leucine residue, resulting in a measurable fluorescent signal. This technical guide provides an in-depth overview of the substrate specificity of Z-Gly-Gly-Leu-AMC, detailed experimental protocols for its use, and a summary of its applications in research and drug development.

Core Concept: Substrate Specificity

This compound is primarily recognized and cleaved by proteases with a preference for large hydrophobic residues at the P1 position of the substrate cleavage site. This specificity profile makes it a key reagent for assaying the activity of several important classes of proteases.

Primary Protease Targets:
  • The 20S Proteasome (Chymotrypsin-like Activity): The 20S proteasome is a multicatalytic protease complex central to the ubiquitin-proteasome system, the major pathway for protein degradation in eukaryotic cells. It possesses three distinct proteolytic activities, one of which is the chymotrypsin-like activity that preferentially cleaves after large hydrophobic amino acids. This compound serves as a specific substrate for this chymotrypsin-like activity.[1][2]

  • Subtilisins: This family of serine proteases, which includes subtilisin Carlsberg, exhibits broad substrate specificity with a preference for hydrophobic residues at the P1 position.[1]

  • ClpP Protease from Mycobacterium tuberculosis: The caseinolytic protease P (ClpP) is a crucial serine protease involved in protein homeostasis and virulence in bacteria. In Mycobacterium tuberculosis, the active ClpP protease is a complex of two subunits, ClpP1 and ClpP2, which can cleave this compound, particularly in the presence of an activating peptide like Z-Leu-Leu.[3][4]

Data Presentation: Quantitative Analysis of Enzyme Kinetics

The efficiency of this compound cleavage by its target proteases can be quantified by determining the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). While specific kinetic parameters can vary depending on experimental conditions, the following table summarizes available data.

EnzymeKm (µM)kcat (s-1)kcat/Km (M-1s-1)Notes
20S Proteasome (Chymotrypsin-like) Data not availableData not availableData not availableWidely used as a substrate, but specific kinetic constants for Z-GGL-AMC are not readily reported in the literature.
Subtilisin Carlsberg Data not availableData not availableData not availableKnown to cleave the substrate, but detailed kinetic parameters are not consistently published.
M. tuberculosis ClpP1/P2 Data not availableData not availableData not availableCleavage is dependent on the presence of an activating peptide (e.g., Z-Leu-Leu).[3][4]

Note: The lack of readily available, standardized kinetic data highlights the importance of empirical determination of these parameters for specific experimental setups.

Experimental Protocols

General Assay for Proteasome Chymotrypsin-like Activity in Cell Lysates

This protocol provides a method for measuring the chymotrypsin-like activity of the proteasome in a 96-well plate format.

Materials:

  • Cells of interest

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM EDTA, 1% Triton X-100. Protease inhibitors (other than proteasome inhibitors) should be added fresh.

  • Assay Buffer: 50 mM HEPES (pH 7.8), 10 mM MgCl₂, 1 mM ATP, 1 mM DTT

  • This compound stock solution (10 mM in DMSO)

  • Proteasome inhibitor (e.g., MG-132) stock solution (10 mM in DMSO) for control wells

  • Black, clear-bottom 96-well plates

  • Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Cell Lysate Preparation:

    • Wash cultured cells with ice-cold PBS and harvest by scraping or centrifugation.

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

    • Lysates can be used immediately or stored at -80°C.

  • Assay Setup:

    • In a 96-well plate, add 20-50 µg of protein lysate to each well.

    • For inhibitor control wells, add the proteasome inhibitor to a final concentration of 20 µM.

    • Bring the total volume in each well to 100 µl with Assay Buffer.

    • Include a blank well containing Assay Buffer only.

  • Enzymatic Reaction:

    • Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to a final concentration of 100 µM.

    • Initiate the reaction by adding 100 µl of the this compound working solution to each well.

    • Incubate the plate at 37°C, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1-2 hours) using a fluorometric plate reader.

    • The rate of increase in fluorescence is proportional to the proteasome activity.

  • Data Analysis:

    • Subtract the fluorescence values of the blank from all experimental wells.

    • Calculate the rate of reaction (RFU/min).

    • The specific proteasome activity can be determined by subtracting the rate of the inhibitor-treated wells from the rate of the untreated wells.

In Vitro Assay for Subtilisin or ClpP Activity

This protocol can be adapted for purified subtilisin or the activated ClpP1/P2 complex.

Materials:

  • Purified enzyme (Subtilisin or ClpP1/P2 complex)

  • Assay Buffer: (e.g., 50 mM Tris-HCl, pH 8.0 for subtilisin; specific buffer for ClpP may vary)

  • This compound stock solution (10 mM in DMSO)

  • (For ClpP) Activating peptide (e.g., Z-Leu-Leu)

  • 96-well plate and fluorometric plate reader

Procedure:

  • Enzyme Preparation:

    • Dilute the purified enzyme to the desired concentration in Assay Buffer.

    • For ClpP, pre-incubate the ClpP1 and ClpP2 subunits with the activating peptide according to published protocols to form the active complex.[3][4]

  • Assay Setup:

    • Add a defined amount of the prepared enzyme to each well of a 96-well plate.

    • Bring the volume to 100 µl with Assay Buffer.

  • Enzymatic Reaction and Data Acquisition:

    • Follow steps 3 and 4 from the proteasome assay protocol, adjusting the this compound concentration as needed for kinetic studies.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Proteasome_Mediated_Degradation_of_p53 cluster_stress Cellular Stress (e.g., DNA Damage) cluster_p53_activation p53 Activation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation Stress DNA Damage p53 p53 Stress->p53 activates MDM2 MDM2 p53->MDM2 induces transcription p53_active Active p53 (Phosphorylated) p53->p53_active phosphorylation MDM2->p53 inhibits p53_Ub Ubiquitinated p53 MDM2->p53_Ub E3 Ligase p53_active->MDM2 prevents binding Ub Ubiquitin E1 E1 Ub->E1 E2 E2 E1->E2 E2->MDM2 Proteasome 26S Proteasome p53_Ub->Proteasome targeted for degradation Peptides Degraded Peptides Proteasome->Peptides degrades

ClpXP_Virulence_Regulation cluster_regulation Regulation of Virulence Factor Expression cluster_degradation ClpXP-Mediated Degradation cluster_virulence Virulence Gene Expression Regulator Virulence Regulator (e.g., Rot in S. aureus) ClpX ClpX (ATPase) Regulator->ClpX targeted to Virulence_Genes Virulence Genes (e.g., sspA) Regulator->Virulence_Genes represses RNAIII RNAIII (Quorum Sensing) RNAIII->Regulator binds to ClpP ClpP (Protease) ClpX->ClpP delivers to Degraded_Regulator Degraded Regulator ClpP->Degraded_Regulator degrades Degraded_Regulator->Virulence_Genes de-repression Expression Expression Virulence_Genes->Expression

Experimental_Workflow_Proteasome_Assay cluster_sample_prep Sample Preparation cluster_assay Assay Setup cluster_measurement Measurement and Analysis Cells Harvest Cells Lysis Cell Lysis Cells->Lysis Quantification Protein Quantification Lysis->Quantification Plate Add Lysate to 96-well Plate Quantification->Plate Inhibitor Add Inhibitor (Control) Plate->Inhibitor Substrate Add Z-GGL-AMC Plate->Substrate Inhibitor->Substrate Incubate Incubate at 37°C Substrate->Incubate Read Read Fluorescence Incubate->Read Analyze Data Analysis Read->Analyze

Conclusion

This compound is a versatile and specific substrate for interrogating the chymotrypsin-like activity of several key proteases, including the 20S proteasome, subtilisins, and bacterial ClpP. Its fluorogenic nature allows for sensitive, real-time monitoring of enzyme activity, making it an indispensable tool for basic research into protease function, as well as for high-throughput screening of potential protease inhibitors in drug discovery programs. The detailed protocols and pathway diagrams provided in this guide serve as a comprehensive resource for researchers employing this valuable reagent.

References

Z-Gly-Gly-Leu-AMC: A Comprehensive Technical Guide to its Application in Measuring Chymotrypsin-Like Proteasome Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the targeted degradation of the majority of intracellular proteins, playing a pivotal role in maintaining cellular homeostasis. This intricate pathway is involved in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and the removal of misfolded or damaged proteins.[1][2][3] Dysregulation of the UPS has been implicated in the pathogenesis of a wide range of diseases, most notably cancer and neurodegenerative disorders such as Alzheimer's disease.[3][4][5]

At the heart of the UPS is the 26S proteasome, a large multi-catalytic protease complex. The 20S core particle of the proteasome possesses three distinct peptidase activities: chymotrypsin-like, trypsin-like, and caspase-like (or peptidyl-glutamyl peptide-hydrolyzing).[6][7] The chymotrypsin-like activity, which cleaves after large hydrophobic residues, is often considered the rate-limiting step in protein degradation.

To investigate the chymotrypsin-like activity of the proteasome, various fluorogenic substrates have been developed. Among these, Z-Gly-Gly-Leu-7-amido-4-methylcoumarin (Z-Gly-Gly-Leu-AMC) serves as a valuable tool for researchers. This synthetic peptide is specifically cleaved by the chymotrypsin-like activity of the 20S proteasome, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC).[8] The resulting increase in fluorescence can be monitored in real-time to determine enzymatic activity. This technical guide provides an in-depth overview of the use of this compound for the characterization of chymotrypsin-like proteasome activity, including data presentation, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Data Presentation

Table 1: Biochemical and Physical Properties of this compound

PropertyValueReference(s)
Full Name Z-Gly-Gly-Leu-7-amido-4-methylcoumarin[8]
Abbreviation Z-GGL-AMC[8]
Molecular Formula C₂₈H₃₂N₄O₇
Molecular Weight 536.58 g/mol [8]
Excitation Wavelength 360-380 nm[8]
Emission Wavelength 440-460 nm[8]
Appearance White to off-white solid
Solubility Soluble in DMSO[9]

Table 2: Comparative Kinetic Data for Chymotrypsin-Like Substrates with 20S Proteasome

SubstrateEnzyme SourceKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference(s)
This compound 20S ProteasomeData not availableData not availableData not available
Suc-Leu-Leu-Val-Tyr-AMC Rabbit Muscle 20S Proteasome~40Data not availableData not available[10]
Suc-Leu-Leu-Val-Tyr-AMC Human 20S ProteasomeData not availableData not availableData not available

Note: The kinetic behavior of the 20S proteasome can be complex, often exhibiting non-Michaelis-Menten kinetics with substrates like Suc-Leu-Leu-Val-Tyr-AMC, including substrate inhibition at higher concentrations.[10]

Experimental Protocols

This section provides a detailed methodology for performing an in vitro kinetic assay to measure the chymotrypsin-like activity of the 20S proteasome using this compound.

Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂.[11] Prepare a stock solution and store at 4°C.

  • This compound Stock Solution: Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO).[9] Store in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Purified 20S Proteasome: Reconstitute purified 20S proteasome in an appropriate buffer (e.g., 20 mM Tris-HCl, pH 7.2, 1 mM DTT) to a desired stock concentration. Aliquot and store at -80°C.

  • AMC Standard Stock Solution: Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO. Store in small aliquots at -20°C, protected from light. This will be used to generate a standard curve to convert relative fluorescence units (RFU) to molar concentrations of the product.

In Vitro Kinetic Assay Protocol
  • Prepare AMC Standard Curve:

    • Perform serial dilutions of the AMC standard stock solution in Assay Buffer to final concentrations ranging from 0 to 50 µM.

    • Add 100 µL of each dilution to the wells of a black, flat-bottom 96-well plate.

    • Measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a fluorescence plate reader.

    • Plot the fluorescence intensity (RFU) against the AMC concentration to generate a standard curve. The slope of this curve will be used to convert the rate of change in fluorescence to the rate of product formation.

  • Enzyme Activity Assay:

    • Thaw the this compound stock solution and the purified 20S proteasome on ice, protected from light.

    • Prepare a series of substrate dilutions in Assay Buffer to achieve final concentrations ranging from, for example, 1 µM to 100 µM in the assay wells.

    • Add 50 µL of each substrate dilution to the wells of a black, flat-bottom 96-well plate. Also include a "no enzyme" control for each substrate concentration containing only the substrate and Assay Buffer.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding 50 µL of a pre-diluted 20S proteasome solution in Assay Buffer to each well (final enzyme concentration should be optimized, e.g., 1-5 nM).

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • For each substrate concentration, determine the initial velocity (v₀) of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Subtract the rate of fluorescence increase from the corresponding "no enzyme" control (to account for any substrate auto-hydrolysis).

    • Convert the initial velocities from RFU/min to µM/min using the slope from the AMC standard curve.

    • Plot the initial velocities (µM/min) against the substrate concentrations ([S] in µM).

    • If the data follows Michaelis-Menten kinetics, fit the data to the Michaelis-Menten equation to determine the Vmax and Km values.

Mandatory Visualization

Enzymatic Cleavage of this compound

Enzymatic_Cleavage sub This compound (Non-fluorescent) enzyme 20S Proteasome (Chymotrypsin-like activity) sub->enzyme prod1 Z-Gly-Gly-Leu enzyme->prod1 Cleavage prod2 AMC (Fluorescent) enzyme->prod2 Release

Caption: Enzymatic cleavage of this compound by the 20S proteasome.

Experimental Workflow for Chymotrypsin-Like Activity Assay

Experimental_Workflow prep Reagent Preparation (Buffer, Substrate, Enzyme) std_curve AMC Standard Curve Generation prep->std_curve assay_setup Assay Setup in 96-well Plate (Substrate dilutions) prep->assay_setup data_analysis Data Analysis (Calculate initial velocities, Determine kinetic parameters) std_curve->data_analysis pre_inc Pre-incubation at 37°C assay_setup->pre_inc reaction_init Reaction Initiation (Add 20S Proteasome) pre_inc->reaction_init kinetic_read Kinetic Fluorescence Reading (Ex: 380nm, Em: 460nm) reaction_init->kinetic_read kinetic_read->data_analysis

Caption: General workflow for a fluorometric chymotrypsin-like activity assay.

The Ubiquitin-Proteasome Signaling Pathway

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 Ub Transfer E3 E3 (Ub ligase) E2->E3 PolyUb_Target Polyubiquitinated Target Protein E3->PolyUb_Target Polyubiquitination Target Target Protein Target->E3 Proteasome 26S Proteasome PolyUb_Target->Proteasome Recognition & Unfolding Peptides Peptide Fragments Proteasome->Peptides Degradation DUBs Deubiquitinating Enzymes (DUBs) Proteasome->DUBs Recycled_Ub Recycled Ubiquitin Recycled_Ub->Ub DUBs->Recycled_Ub Ub Recycling

Caption: Overview of the Ubiquitin-Proteasome Protein Degradation Pathway.

References

An In-Depth Technical Guide to the Z-Gly-Gly-Leu-AMC Proteasome Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic peptide substrate, Z-Gly-Gly-Leu-7-amido-4-methylcoumarin (Z-GGL-AMC). It is designed to serve as a technical resource for professionals engaged in proteasome research and the development of novel therapeutics targeting the ubiquitin-proteasome system.

Introduction: The Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is the principal mechanism for selective protein degradation in eukaryotic cells, playing a critical role in maintaining protein homeostasis.[1] This pathway is essential for numerous cellular processes, including cell cycle progression, gene expression regulation, and responses to oxidative stress.[2] The central component of this system is the 26S proteasome, a large, multi-catalytic protease complex responsible for degrading proteins that have been targeted for destruction by the attachment of a polyubiquitin chain.[2][3]

The 26S proteasome consists of a 20S core particle, which contains the catalytic active sites, capped by one or two 19S regulatory particles that recognize and unfold ubiquitinated substrates.[1][4] The 20S proteasome possesses three distinct proteolytic activities:

  • Chymotrypsin-like (CT-L) activity: Cleaves after large hydrophobic residues.

  • Trypsin-like (T-L) activity: Cleaves after basic residues.

  • Caspase-like (C-L) or Peptidylglutamyl-peptide hydrolyzing (PGPH) activity: Cleaves after acidic residues.[5]

Measuring these specific activities is crucial for understanding proteasome function and for screening potential inhibitory compounds in drug discovery.

Z-Gly-Gly-Leu-AMC: Substrate Profile

This compound is a synthetic, fluorogenic peptide substrate designed to specifically measure the chymotrypsin-like (CT-L) activity of the proteasome.[6][7][8]

Mechanism of Action: The substrate consists of the peptide sequence Gly-Gly-Leu, which is recognized and cleaved by the chymotrypsin-like active site of the proteasome. The peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon proteolytic cleavage of the peptide bond C-terminal to Leucine, the free AMC molecule is released, which can be detected by its fluorescence. The rate of AMC release is directly proportional to the proteasome's chymotrypsin-like activity.

Specificity: Z-GGL-AMC is noted as a particular substrate for the chymotrypsin-like activity of the 20S proteasome.[6][7] However, like many synthetic substrates, it can also be cleaved by other proteases such as subtilisins and the ClpP protease from M. tuberculosis.[7] Therefore, when working with complex biological samples like cell lysates, it is essential to use specific proteasome inhibitors as negative controls to determine the proportion of fluorescence attributable solely to proteasome activity.

Quantitative Data Summary

The following tables summarize key properties and recommended conditions for using this compound.

PropertyValueSource
Full Name Carbobenzoxy-Gly-Gly-Leu-7-amido-4-methylcoumarin[6]
Molecular Weight 536.58 g/mol [6]
Purity (HPLC) ≥95%[6]
Appearance Lyophilized powder[6]
Storage Temperature -20°C, protect from light[6][7]
ParameterWavelength (nm)Source
Excitation 360 - 380[8]
Emission 440 - 460[8][9]

Experimental Protocols

This section provides a detailed methodology for a standard in vitro proteasome activity assay using purified proteasomes or cell lysates.

Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT. Note: The optimal buffer composition may vary depending on the source of the proteasome and experimental goals. Some protocols may include ATP to maintain 26S proteasome functionality, though ATP can modulate the activity of the 20S proteasome.[10]

  • Z-GGL-AMC Stock Solution: Dissolve the lyophilized powder in DMSO to create a 10 mM stock solution. Store at -20°C in small aliquots to avoid multiple freeze-thaw cycles.[7]

  • Working Substrate Solution: Dilute the 10 mM stock solution in Assay Buffer to the desired final concentration. A typical working concentration range is 50-200 µM.[9] Note: Z-GGL-AMC has low solubility and may precipitate at concentrations around 100 µM.[6] Ensure the solution is fully dissolved before use, which may be aided by gentle warming to 37°C and sonication.[7]

  • Enzyme Solution: Dilute purified 20S or 26S proteasome or cell lysate to the desired concentration in cold Assay Buffer immediately before use.

  • (Optional) Inhibitor Control: Prepare a solution of a specific proteasome inhibitor (e.g., MG-132, Bortezomib, or Epoxomicin) in Assay Buffer. This will be used to confirm that the measured activity is specific to the proteasome.

Assay Procedure (96-well plate format)
  • Plate Setup: Add 50 µL of Assay Buffer to each well. For inhibitor controls, add the inhibitor solution to the respective wells and pre-incubate with the enzyme for 15-30 minutes before adding the substrate.

  • Add Enzyme: Add 25 µL of the enzyme solution (e.g., purified proteasome or cell lysate) to each well.

  • Initiate Reaction: Add 25 µL of the working substrate solution (Z-GGL-AMC) to each well to start the reaction. The final volume in each well will be 100 µL.

  • Incubation and Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[9]

  • Data Analysis:

    • Plot fluorescence intensity (Relative Fluorescence Units, RFU) against time.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve for each well (slope of RFU/min).

    • Subtract the rate observed in the no-enzyme control wells (background) from all other wells.

    • For cell lysate experiments, subtract the rate from the inhibitor-treated wells to determine the specific proteasome activity.[9]

    • The rate of substrate hydrolysis can be quantified by creating a standard curve with free AMC.

Mandatory Visualizations

Ubiquitin-Proteasome Signaling Pathway

The diagram below illustrates the enzymatic cascade leading to protein ubiquitination and subsequent degradation by the 26S proteasome.

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Protein Ubiquitination cluster_degradation Proteasomal Degradation Ub Ubiquitin (Ub) E1 E1 (Activating Enzyme) Ub->E1 ATP->AMP E2 E2 (Conjugating Enzyme) E1->E2 Ub AMP_PPi AMP + PPi E3 E3 (Ligase) E2->E3 Ub TargetProtein Target Protein E3->TargetProtein PolyUbProtein Poly-ubiquitinated Protein E3->PolyUbProtein (Ub)n Proteasome26S 26S Proteasome PolyUbProtein->Proteasome26S Recognition & Unfolding ATP1 ATP Peptides Peptides Proteasome26S->Peptides Protein Degradation AMC Free AMC (Fluorescent) Proteasome26S->AMC Cleavage Z_GGL_AMC Z-GGL-AMC (Substrate) Z_GGL_AMC->Proteasome26S CT-L Activity

Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.

Experimental Workflow for Proteasome Activity Assay

This diagram outlines the key steps for performing a proteasome activity assay using Z-GGL-AMC.

Assay_Workflow Prep 1. Prepare Reagents (Buffer, Substrate, Enzyme) Dispense 2. Dispense Reagents into 96-well Plate Prep->Dispense Incubate 3. Incubate at 37°C Dispense->Incubate Measure 4. Measure Fluorescence (Ex: 380nm, Em: 460nm) Incubate->Measure Analyze 5. Analyze Data (Calculate Reaction Rate) Measure->Analyze Result Result: Proteasome Activity Analyze->Result

References

Z-Gly-Gly-Leu-AMC: An In-depth Technical Guide to its Fluorescent Properties and Application in Proteasome Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent properties of Z-Gly-Gly-Leu-7-amido-4-methylcoumarin (Z-Gly-Gly-Leu-AMC) and its application as a fluorogenic substrate for measuring the chymotrypsin-like activity of the proteasome. This document is intended to serve as a valuable resource for researchers and professionals involved in biochemistry, cell biology, and drug discovery.

Core Fluorescent Properties of this compound

This compound is a synthetic peptide substrate that is intrinsically non-fluorescent. However, upon enzymatic cleavage of the amide bond between the leucine residue and the 7-amino-4-methylcoumarin (AMC) group by the chymotrypsin-like activity of the proteasome, the highly fluorescent AMC molecule is released. The fluorescence of the liberated AMC can be monitored to quantify enzyme activity.

Spectral Properties

The key fluorescent properties of the released 7-amino-4-methylcoumarin (AMC) are summarized in the table below.

PropertyValueNotes
Excitation Maximum (λex) 360-380 nm[1]The optimal excitation wavelength may vary slightly depending on the solvent and buffer conditions.
Emission Maximum (λem) 440-460 nm[1]
Molar Extinction Coefficient (ε) ~17,800 cm⁻¹M⁻¹In Ethanol. This value is for free AMC.
Quantum Yield (Φ) Not definitively reported for AMCCoumarin derivatives can have quantum yields as high as 0.68. The exact quantum yield of AMC can be influenced by the local environment.
Mechanism of Fluorescence

The fluorescence of AMC is a result of its rigid, planar chemical structure and the presence of an electron-donating amino group and an electron-withdrawing carbonyl group, which create a conjugated system. In the intact this compound substrate, the bulky peptide moiety quenches the fluorescence of the AMC group. Enzymatic cleavage liberates AMC, allowing it to adopt its fluorescent conformation.

The Ubiquitin-Proteasome Signaling Pathway

The proteasome is a large, multi-catalytic protease complex responsible for the degradation of most intracellular proteins, thereby playing a crucial role in numerous cellular processes, including cell cycle regulation, signal transduction, and apoptosis.[2] The chymotrypsin-like activity, residing in the β5 subunit of the 20S proteasome core, is one of the three major proteolytic activities of the proteasome.

The canonical pathway for protein degradation involves the tagging of substrate proteins with a polyubiquitin chain. This process is carried out by a cascade of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The 20S proteasome, which can exist independently, is capable of degrading oxidized proteins in a ubiquitin-independent manner.[3]

UbiquitinProteasomePathway cluster_ubiquitination Protein Ubiquitination cluster_proteasome Proteasome Degradation Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 E3 E3 (Ub-ligase) E2->E3 PolyUbProtein Polyubiquitinated Protein E3->PolyUbProtein Ub chain attachment Protein Target Protein Protein->E3 Proteasome26S 26S Proteasome PolyUbProtein->Proteasome26S Recognition & Binding Proteasome20S 20S Proteasome (Chymotrypsin-like activity) Proteasome26S->Proteasome20S Dissociation Peptides Peptides Proteasome26S->Peptides Degradation (ATP-dependent) Proteasome20S->Peptides Degradation (Ubiquitin-independent) AMC AMC (Fluorescent) Proteasome20S->AMC OxidizedProtein Oxidized Protein OxidizedProtein->Proteasome20S Z_GGL_AMC This compound (Non-fluorescent) Z_GGL_AMC->Proteasome20S Cleavage

Diagram 1: Ubiquitin-Proteasome Pathway and this compound Cleavage.

Experimental Protocols

This section provides a detailed methodology for a standard in-solution proteasome activity assay using this compound.

Materials and Reagents
  • This compound substrate: Stock solution (e.g., 10 mM in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT.

  • Purified 20S Proteasome or Cell Lysate: Prepare cell lysates in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors, excluding proteasome inhibitors).

  • Proteasome Inhibitor (optional): e.g., MG-132, for negative control.

  • 96-well black microplate: For fluorescence measurements.

  • Fluorescence microplate reader: Capable of excitation at ~360 nm and emission at ~460 nm.

  • Free AMC: For generating a standard curve.

Assay Procedure
  • Prepare AMC Standard Curve:

    • Prepare a series of dilutions of free AMC in Assay Buffer (e.g., 0-10 µM).

    • Add 100 µL of each dilution to separate wells of the 96-well plate.

    • Measure the fluorescence at Ex/Em = 360/460 nm.

    • Plot fluorescence intensity versus AMC concentration to generate a standard curve.

  • Prepare Reactions:

    • Thaw all reagents on ice.

    • In a 96-well plate, add the following to each well:

      • Sample wells:

        • X µL of cell lysate or purified proteasome.

        • (90 - X) µL of Assay Buffer.

      • Negative control wells (optional):

        • X µL of cell lysate or purified proteasome.

        • Y µL of proteasome inhibitor (to a final concentration that effectively inhibits activity).

        • (90 - X - Y) µL of Assay Buffer.

        • Pre-incubate for 15-30 minutes at 37°C.

      • Blank wells:

        • 90 µL of Assay Buffer.

  • Initiate the Reaction:

    • Add 10 µL of this compound stock solution (diluted in Assay Buffer to a 10X working concentration, e.g., 1 mM for a final concentration of 100 µM) to all wells. The final volume in each well should be 100 µL.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 60 minutes) and then measure the fluorescence.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all sample and control readings.

    • For kinetic assays, determine the rate of reaction (V₀) from the linear portion of the fluorescence versus time plot.

    • Use the AMC standard curve to convert the rate of fluorescence increase (RFU/min) to the rate of AMC production (moles/min).

    • Proteasome activity can be expressed as the amount of AMC released per unit time per amount of protein.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare AMC Standard Curve J Calculate Proteasome Activity using AMC Standard Curve A->J B Prepare Assay Buffer and Reagents D Aliquot Samples, Controls, and Blanks into 96-well Plate B->D C Prepare Proteasome Sample (Purified or Lysate) C->D E Pre-incubate with Inhibitor (for negative control) D->E F Add this compound to initiate reaction D->F E->F G Measure Fluorescence (Kinetic or Endpoint) F->G H Subtract Blank Values G->H I Determine Reaction Rate (V₀) H->I I->J

Diagram 2: Experimental Workflow for a Proteasome Activity Assay.

Applications in Research and Drug Development

The this compound substrate is a valuable tool for:

  • Basic Research: Studying the regulation of proteasome activity in various cellular processes and disease models.

  • Drug Discovery: High-throughput screening of potential proteasome inhibitors. The chymotrypsin-like activity is a major target for many cancer therapies.

  • Diagnostics: Investigating the role of proteasome dysfunction in diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.

Conclusion

This compound is a robust and sensitive fluorogenic substrate for the specific measurement of the chymotrypsin-like activity of the proteasome. Its well-characterized fluorescent properties and the straightforward nature of the assay make it an indispensable tool for researchers and drug development professionals. This guide provides the essential technical information and a detailed experimental framework to facilitate its effective use in the laboratory.

References

Z-Gly-Gly-Leu-AMC: A Technical Guide to its Use as a Fluorogenic Substrate for Proteasome Chymotrypsin-Like Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Gly-Leu-7-amido-4-methylcoumarin (Z-Gly-Gly-Leu-AMC) is a synthetic peptide substrate widely employed in biochemical assays to measure the chymotrypsin-like (CT-L) activity of the proteasome. The proteasome is a multi-catalytic protease complex central to the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation and cellular regulation. The chymotrypsin-like activity, primarily mediated by the β5 subunit of the 20S proteasome core, is a key target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders. This guide provides an in-depth overview of the spectral properties, experimental protocols, and underlying signaling pathways related to the use of this compound.

Spectral and Physicochemical Properties

Upon enzymatic cleavage by the proteasome, the non-fluorescent this compound substrate releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety. The quantification of this fluorescence provides a direct measure of the proteasome's chymotrypsin-like activity.

ParameterValueReference
Excitation Wavelength360-380 nm[1]
Emission Wavelength440-460 nm[1]
Molecular Weight536.58 g/mol ---
AppearanceLyophilized powder---
SolubilitySoluble in DMSO---

The Ubiquitin-Proteasome System and this compound Cleavage

The ubiquitin-proteasome system is the principal mechanism for regulated intracellular protein degradation in eukaryotic cells. The 26S proteasome, a large multi-subunit complex, recognizes and degrades proteins that have been tagged with a polyubiquitin chain. The catalytic core of the 26S proteasome is the 20S proteasome, a barrel-shaped structure composed of four stacked rings. The two inner rings contain the catalytically active β-subunits, which harbor three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like (or peptidyl-glutamyl peptide-hydrolyzing). This compound is specifically designed as a substrate for the chymotrypsin-like activity, which preferentially cleaves after large hydrophobic residues.

Ubiquitin_Proteasome_Pathway Ubiquitin-Proteasome Pathway for Protein Degradation cluster_ubiquitination Protein Ubiquitination cluster_proteasomal_degradation Proteasomal Degradation cluster_assay In Vitro Assay E1 E1 (Ubiquitin-Activating Enzyme) E2 E2 (Ubiquitin-Conjugating Enzyme) E1->E2 Ub Transfer E3 E3 (Ubiquitin Ligase) E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Polyubiquitination Ub Ubiquitin Ub->E1 ATP Protein Target Protein Protein->E3 Proteasome_26S 26S Proteasome PolyUb_Protein->Proteasome_26S Recognition & Unfolding Proteasome_20S 20S Proteasome (Catalytic Core) Proteasome_26S->Proteasome_20S Translocation Peptides Peptides Proteasome_20S->Peptides Proteolysis ZGGL_cleavage Chymotrypsin-like Cleavage Proteasome_20S->ZGGL_cleavage AMC AMC (Fluorescent) ZGGL_cleavage->AMC ZGGL Z-Gly-Gly-Leu ZGGL_cleavage->ZGGL ZGGL_AMC This compound (Non-fluorescent) ZGGL_AMC->ZGGL_cleavage

Caption: Overview of the Ubiquitin-Proteasome System and this compound cleavage.

Experimental Protocol: Measuring Proteasome Activity

This protocol provides a general framework for measuring the chymotrypsin-like activity of purified proteasome or proteasome in cell lysates using this compound. Optimization may be required depending on the specific experimental conditions.

Materials:

  • This compound substrate

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT)

  • Purified 20S proteasome or cell lysate containing proteasome

  • Proteasome inhibitor (e.g., MG132) for negative control

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Substrate Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C, protected from light.

    • On the day of the experiment, dilute the stock solution to the desired working concentration (typically 50-100 µM) in Assay Buffer.

  • Enzyme/Lysate Preparation:

    • Thaw the purified proteasome or cell lysate on ice.

    • Dilute the enzyme or lysate to the desired concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction rate is within the linear range of detection.

  • Assay Setup:

    • To each well of a 96-well black microplate, add 50 µL of the diluted enzyme/lysate.

    • Blank: Include wells with 50 µL of Assay Buffer only to measure background fluorescence.

    • Negative Control: To a separate set of wells, add the enzyme/lysate that has been pre-incubated with a proteasome inhibitor (e.g., 10 µM MG132 for 30 minutes at 37°C) to determine the non-proteasomal cleavage of the substrate.

    • Positive Control: Wells with the active enzyme/lysate.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the diluted this compound working solution to all wells, bringing the total volume to 100 µL.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (~380 nm) and emission (~460 nm) wavelengths.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Subtract the blank fluorescence values from all experimental readings.

    • Plot the fluorescence intensity versus time for each sample.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

    • The specific proteasome activity is calculated by subtracting the reaction velocity of the inhibitor-treated sample from the velocity of the untreated sample.

Assay_Workflow Experimental Workflow for Proteasome Activity Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_substrate Prepare this compound Working Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate prep_enzyme Prepare Enzyme/Lysate Dilution add_enzyme Add Enzyme/Lysate to 96-well Plate prep_enzyme->add_enzyme prep_controls Prepare Blank and Negative Controls prep_controls->add_enzyme add_enzyme->add_substrate measure_fluorescence Measure Fluorescence Kinetically add_substrate->measure_fluorescence subtract_blank Subtract Blank Fluorescence measure_fluorescence->subtract_blank plot_data Plot Fluorescence vs. Time subtract_blank->plot_data calculate_velocity Calculate Initial Reaction Velocity (V₀) plot_data->calculate_velocity calculate_activity Determine Specific Proteasome Activity calculate_velocity->calculate_activity

Caption: A generalized workflow for a proteasome activity assay using this compound.

Quantitative Data

While specific Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for this compound with the proteasome can vary depending on the experimental conditions (e.g., buffer composition, temperature, and enzyme source), the following table provides a general range for typical assay parameters. Researchers should perform their own kinetic analyses to determine these values for their specific system.

ParameterTypical RangeNotes
Substrate Concentration50 - 100 µMHigher concentrations may lead to substrate inhibition.
Enzyme ConcentrationTo be determined empiricallyShould result in a linear increase in fluorescence over time.
KmVariableDepends on assay conditions and proteasome purity.
VmaxVariableDepends on enzyme concentration and assay conditions.

Conclusion

This compound is a robust and sensitive fluorogenic substrate for the specific measurement of the chymotrypsin-like activity of the proteasome. Its well-defined spectral properties and straightforward application in a continuous kinetic assay make it an invaluable tool for researchers in basic science and drug discovery. The provided protocols and diagrams offer a comprehensive guide for the effective utilization of this substrate in studying the intricate role of the proteasome in cellular physiology and disease.

References

An In-depth Technical Guide to Z-Gly-Gly-Leu-AMC for Protease Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate Z-Gly-Gly-Leu-AMC, its applications in protease activity assays, and detailed protocols for its use. This document is intended for researchers and professionals in the fields of biochemistry, cell biology, and drug discovery who are interested in measuring the activity of specific proteases, particularly the 20S proteasome and bacterial ClpP proteases.

Introduction to this compound

Z-Gly-Gly-Leu-7-amido-4-methylcoumarin (Z-GGL-AMC) is a synthetic peptide substrate widely employed for the sensitive and continuous measurement of protease activity. The substrate consists of a tripeptide sequence (Gly-Gly-Leu) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The N-terminus of the peptide is protected by a benzyloxycarbonyl (Z) group, which enhances its stability and specificity.

The utility of this compound in protease assays stems from its fluorogenic nature. In its intact form, the substrate is non-fluorescent. However, upon enzymatic cleavage of the amide bond between the C-terminal leucine and the AMC moiety, the highly fluorescent AMC is released. The resulting increase in fluorescence intensity can be monitored in real-time using a fluorometer, providing a direct measure of enzymatic activity.

This compound is particularly recognized as a substrate for the chymotrypsin-like (CT-L) activity of the 20S proteasome and for the bacterial caseinolytic protease P (ClpP).[1][2] This specificity makes it a valuable tool for studying the function of these proteases in various biological contexts and for screening potential inhibitors in drug discovery programs.

Physicochemical and Spectroscopic Properties

A clear understanding of the physical, chemical, and spectral properties of this compound is essential for its proper handling, storage, and use in quantitative assays.

PropertyValueReference
CAS Number 97792-39-7[1]
Molecular Formula C₂₈H₃₂N₄O₇[3]
Molecular Weight 536.58 g/mol [3]
Excitation Wavelength (of released AMC) 360-380 nm[1]
Emission Wavelength (of released AMC) 440-460 nm[1]
Solubility Soluble in DMSO
Storage Store at -20°C, protect from light

Mechanism of Action

The enzymatic cleavage of this compound is a hydrolytic reaction catalyzed by a protease with specificity for the peptide sequence. The protease recognizes and binds to the substrate, and the active site of the enzyme facilitates the cleavage of the amide bond between the leucine residue and the AMC group. This releases the free AMC, which is fluorescent.

G Figure 1. Enzymatic Cleavage of this compound cluster_0 Reaction Components cluster_1 Enzymatic Reaction cluster_2 Products Z-GGL-AMC This compound (Non-fluorescent Substrate) Cleavage Hydrolysis of Leu-AMC bond Z-GGL-AMC->Cleavage + Protease Protease Protease (e.g., 20S Proteasome, ClpP) Z-GGL Z-Gly-Gly-Leu Cleavage->Z-GGL AMC Free AMC (Fluorescent) Cleavage->AMC

Figure 1. Enzymatic Cleavage of this compound

Key Applications and Target Proteases

20S Proteasome (Chymotrypsin-Like Activity)

The 26S proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins in eukaryotic cells, playing a crucial role in protein homeostasis, cell cycle regulation, and antigen presentation.[4] The catalytic activity resides within the 20S core particle, which possesses three distinct peptidase activities: chymotrypsin-like, trypsin-like, and caspase-like (or peptidyl-glutamyl peptide-hydrolyzing). This compound is a substrate for the chymotrypsin-like activity, which preferentially cleaves after large hydrophobic residues.[1][4]

Bacterial ClpP Protease

Caseinolytic protease P (ClpP) is a highly conserved serine protease found in bacteria and the mitochondria of eukaryotes. In bacteria, ClpP associates with ATPase chaperones, such as ClpX or ClpA, to form a proteolytic complex that degrades misfolded or damaged proteins and specific regulatory proteins. This function is vital for bacterial stress tolerance, virulence, and overall viability. This compound is a known substrate for several bacterial ClpP proteases, including the ClpP1P2 complex from Mycobacterium tuberculosis.[2]

Quantitative Data

Table 1: Kinetic Parameters of Alternative Substrates for 20S Proteasome Chymotrypsin-Like Activity

SubstrateEnzyme SourceKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Suc-Leu-Leu-Val-Tyr-AMCRabbit Muscle 20S Proteasome~40 (apparent)Not specifiedNot specified[5]
Abz-Gly-Pro-Ala-Leu-Ala-NbaNot specifiedNot specifiedNot specified13,000

Note: The kinetics of the 20S proteasome can be complex, often exhibiting non-Michaelis-Menten behavior such as substrate inhibition and hysteresis.[5]

Table 2: Kinetic Parameters of a Substrate for E. coli ClpP

SubstrateEnzymeKm (µM)Vmax (relative units)Vmax/Km (relative units)Reference
N-Suc-Leu-Tyr-MCAE. coli ClpP1601.00.0063

Experimental Protocols

The following are detailed methodologies for performing protease activity assays using this compound.

Assay for 20S Proteasome Chymotrypsin-Like Activity in Cell Lysates

This protocol is adapted from standard procedures for measuring proteasome activity in cellular extracts.

Materials:

  • Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA)

  • Protein quantification assay (e.g., BCA or Bradford)

  • This compound stock solution (10 mM in DMSO)

  • Assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • Purified 20S proteasome (optional, for standard curve)

  • Proteasome inhibitor (e.g., MG132 or bortezomib, for control)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Cell Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant (cytosolic extract) and determine the protein concentration.

  • Assay Setup:

    • In a 96-well black microplate, add 20-50 µg of total protein per well.

    • For inhibitor controls, pre-incubate the lysate with a proteasome inhibitor (e.g., 10 µM MG132) for 30 minutes at 37°C.

    • Adjust the volume in each well to 180 µL with assay buffer.

  • Enzymatic Reaction:

    • Prepare a working solution of this compound by diluting the stock solution in assay buffer to a final concentration of 100 µM.

    • Initiate the reaction by adding 20 µL of the this compound working solution to each well (final concentration 10 µM).

    • Immediately place the plate in a fluorescence reader pre-heated to 37°C.

  • Data Acquisition:

    • Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

    • The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

  • Data Analysis:

    • Subtract the rate of the inhibitor control from the rate of the experimental samples to determine the proteasome-specific activity.

    • If a standard curve with purified 20S proteasome is performed, the activity can be expressed in terms of moles of AMC released per unit time per mg of protein.

Assay for Mycobacterium tuberculosis ClpP1P2 Activity

This protocol is based on the methodology described for the characterization of the M. tuberculosis ClpP1P2 complex.[6]

Materials:

  • Purified recombinant M. tuberculosis ClpP1 and ClpP2 proteins

  • Assay buffer A (20 mM phosphate buffer, pH 7.6, 100 mM KCl, 5% glycerol)

  • Z-Leu-Leu (activator peptide), 5 mM in assay buffer A

  • This compound stock solution (10 mM in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Enzyme Reconstitution and Activation:

    • In a microcentrifuge tube, combine equimolar amounts of purified ClpP1 and ClpP2 in assay buffer A.

    • Add the activator peptide Z-Leu-Leu to a final concentration of 5 mM.

    • Incubate at room temperature for at least 30 minutes to allow for the formation and activation of the ClpP1P2 complex.

  • Assay Setup:

    • In a 96-well black microplate, add 20-50 nM of the reconstituted and activated ClpP1P2 complex to each well.

    • Prepare a working solution of this compound by diluting the stock solution in assay buffer A to a final concentration of 100 µM.

    • Adjust the volume in each well to 180 µL with assay buffer A containing 5 mM Z-Leu-Leu.

  • Enzymatic Reaction:

    • Pre-incubate the plate at 37°C for 2-3 minutes.

    • Initiate the reaction by adding 20 µL of the 100 µM this compound working solution to each well (final concentration 10 µM).

  • Data Acquisition:

    • Immediately monitor the increase in fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm in a kinetic mode for 15-30 minutes at 37°C.

  • Data Analysis:

    • Determine the initial reaction velocity from the linear phase of the reaction progress curve.

    • The activity can be expressed as relative fluorescence units per minute or converted to molar amounts if a standard curve with free AMC is generated.

Visualizations

Experimental Workflow

G Figure 2. General Experimental Workflow for Protease Activity Assay Start Start Prepare_Lysate Prepare Cell/Tissue Lysate or Purified Enzyme Solution Start->Prepare_Lysate Quantify_Protein Quantify Protein Concentration Prepare_Lysate->Quantify_Protein Setup_Assay Set up Assay in 96-well Plate (Enzyme, Buffer, Controls) Quantify_Protein->Setup_Assay Pre-incubate Pre-incubate at Assay Temperature Setup_Assay->Pre-incubate Add_Substrate Add this compound Substrate Pre-incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically (Ex: ~380 nm, Em: ~460 nm) Add_Substrate->Measure_Fluorescence Analyze_Data Analyze Data: Calculate Reaction Rates Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 2. General Experimental Workflow
Signaling Pathway: Ubiquitin-Proteasome System

G Figure 3. The Ubiquitin-Proteasome System Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 ATP-dependent E2 E2 (Ub-conjugating enzyme) E1->E2 Ub transfer E3 E3 (Ub-ligase) E2->E3 Polyubiquitinated_Protein Polyubiquitinated Target Protein E3->Polyubiquitinated_Protein Polyubiquitination Target_Protein Target Protein Target_Protein->E3 Proteasome_26S 26S Proteasome Polyubiquitinated_Protein->Proteasome_26S Recognition & Binding Proteasome_26S->Ub Recycling Peptides Degraded Peptides Proteasome_26S->Peptides Degradation

Figure 3. The Ubiquitin-Proteasome System
Logical Relationship: Role of ClpP in Bacterial Protein Quality Control

G Figure 4. Role of ClpXP in Bacterial Protein Homeostasis Misfolded_Protein Misfolded or Damaged Proteins ClpX ClpX (ATPase Chaperone) Misfolded_Protein->ClpX Regulatory_Protein Specific Regulatory Proteins Regulatory_Protein->ClpX ClpXP_Complex ClpXP Proteolytic Complex ClpX->ClpXP_Complex ClpP ClpP (Serine Protease) ClpP->ClpXP_Complex Unfolding ATP-dependent Unfolding & Translocation ClpXP_Complex->Unfolding Degradation Proteolytic Degradation Unfolding->Degradation Homeostasis Cellular Protein Homeostasis & Stress Response Degradation->Homeostasis

Figure 4. Role of ClpXP in Bacterial Protein Homeostasis

Conclusion

This compound is a versatile and sensitive fluorogenic substrate for monitoring the activity of the 20S proteasome's chymotrypsin-like activity and bacterial ClpP proteases. Its use in continuous, real-time assays makes it an invaluable tool for basic research into protease function and for high-throughput screening of potential therapeutic inhibitors. The detailed protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers to effectively employ this compound in their experimental workflows. Further detailed kinetic characterization of this substrate with its target proteases would be a valuable contribution to the field.

References

Z-Gly-Gly-Leu-AMC: A Technical Guide for Assessing ClpP1 and ClpP2 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The caseinolytic protease (Clp) system is a critical component of protein homeostasis in many bacteria, including the resilient pathogen Mycobacterium tuberculosis (Mtb). Unlike most bacteria which have a single, non-essential ClpP, Mtb possesses two distinct and essential homologs, ClpP1 and ClpP2. These two proteins assemble to form a heterotetradecameric proteolytic complex, ClpP1P2, which is indispensable for bacterial viability and virulence.[1][2][3][4] This unique and essential nature makes the Mtb ClpP1P2 complex a highly attractive target for the development of novel anti-tuberculosis therapeutics.[5][6][7] This guide provides an in-depth technical overview of the use of the fluorogenic peptide substrate, Z-Gly-Gly-Leu-AMC, for the quantitative assessment of ClpP1P2 enzymatic activity, covering core concepts, experimental protocols, and data interpretation.

Core Concepts: The ClpP1P2 Protease and Fluorogenic Substrates

The active ClpP protease in M. tuberculosis is a complex formed by the association of two heptameric rings, one of ClpP1 and one of ClpP2.[8] By themselves, the individual ClpP1 or ClpP2 components are proteolytically inactive.[9] The formation of the active ClpP1P2 hetero-complex is often facilitated by small molecule activators, such as the N-terminal-blocked dipeptide Z-Leu-Leu.[8][9][10][11] This activation step is crucial for the peptidase activity of the complex.

This compound (benzyloxycarbonyl-Gly-Gly-Leu-7-amino-4-methylcoumarin) is a synthetic peptide substrate used to measure the chymotrypsin-like activity of proteases. The peptide sequence is linked to a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon cleavage of the amide bond between Leucine and AMC by an active ClpP1P2 complex, the free AMC is released. Liberated AMC is highly fluorescent, with an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm.[12][13] The rate of increase in fluorescence is directly proportional to the enzymatic activity of the ClpP1P2 protease.

While this compound is a commonly used substrate, studies have shown that it is relatively poor for Mtb ClpP1P2. More optimal substrates have been identified that are hydrolyzed up to 1000 times faster.[9] Nevertheless, Z-GGL-AMC remains a useful tool for initial characterization and inhibitor screening.

Quantitative Data for ClpP1P2 Activity Assays

The following tables summarize key quantitative parameters for designing and interpreting ClpP1P2 activity assays. Data is compiled from studies on M. tuberculosis ClpP1P2.

Table 1: Typical Reagent Concentrations for Peptidase Assays

ReagentTypical ConcentrationPurposeReference
ClpP1P2 Enzyme20–50 nMCatalyzes substrate cleavage
This compound10 µM - 100 µMFluorogenic Substrate[9]
Z-Leu-Leu5 mMAllosteric Activator[9][14]

Table 2: Kinetic Parameters for Mtb ClpP1P2 with Various Peptide Substrates

While this compound is widely used, detailed kinetic studies have focused on identifying more efficient substrates. The following data highlights the superior performance of optimized peptides compared to standard ones.

Substratekcat/Km (M⁻¹s⁻¹)NotesReference
Ac-Pro-Lys-Met-AMC2,700,000Identified as a highly efficient substrate
Ac-Ala-Trp-Met-AMC1,400,000Highly efficient substrate[9]
Suc-Leu-Tyr-AMCNot specified, but noted as a "rather poor substrate"Commonly used for other bacterial ClpP enzymes[9]
This compoundNot specified, but used as a baseline substrateStandard but inefficient substrate for Mtb ClpP1P2

Note: "Ac" denotes an N-acetyl group, and "Suc" denotes a succinyl group.

Experimental Protocols

This section provides a detailed methodology for a typical fluorescence-based peptidase assay to measure ClpP1P2 activity.

Required Reagents and Buffers
  • Assay Buffer: 20 mM Phosphate buffer (pH 7.6), 100 mM KCl, 5% glycerol.

  • Enzyme Stock: Purified Mtb ClpP1 and ClpP2 proteins, stored at -80°C.

  • Activator Stock: 500 mM Z-Leu-Leu in DMSO.

  • Substrate Stock: 10 mM this compound in DMSO.

  • 96-well Plate: Black, flat-bottom plates are recommended to minimize background fluorescence.

  • Plate Reader: Capable of fluorescence measurement with excitation at ~380 nm and emission at ~460 nm.

Standard Peptidase Assay Protocol
  • Prepare Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer and the Z-Leu-Leu activator. The final concentration of Z-Leu-Leu in the reaction should be 5 mM.

  • Enzyme Preparation: Thaw ClpP1 and ClpP2 on ice. Mix equal molar amounts of ClpP1 and ClpP2 in the reaction mix to allow the formation of the active ClpP1P2 complex. A final enzyme concentration of 20-50 nM is typical.[9]

  • Temperature Equilibration: Pre-incubate the 96-well plate and the reaction mixture (containing buffer, activator, and enzyme) at 37°C for 2-3 minutes.[9]

  • Initiate Reaction: Add the this compound substrate to each well to initiate the reaction. A typical final substrate concentration is 10 µM.[9] The final concentration of DMSO should not exceed 2%.[9]

  • Fluorescence Measurement: Immediately place the plate in the pre-warmed plate reader. Monitor the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) over time (e.g., every 60 seconds for 30-60 minutes).

  • Data Analysis:

    • Plot fluorescence units (RFU) versus time.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

    • For inhibitor studies, compare the reaction rates in the presence and absence of the test compound to calculate the percent inhibition.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key processes involved in ClpP1P2 function and its analysis using this compound.

ClpP1P2_Activation_Workflow cluster_inactive Inactive State cluster_activation Activation cluster_active Active State cluster_assay Assay ClpP1 ClpP1 (Heptamer) Activator Z-Leu-Leu ClpP1P2 Active ClpP1P2 Complex ClpP2 ClpP2 (Heptamer) Activator->ClpP1P2 Promotes Assembly Substrate Z-GGL-AMC (Non-Fluorescent) Products Cleaved Peptide + Free AMC (Fluorescent) ClpP1P2->Products Cleavage Substrate->ClpP1P2

Caption: ClpP1P2 activation and substrate cleavage workflow.

Clp_Proteostasis_Pathway Misfolded Misfolded or SsrA-tagged Protein ClpC1 ClpC1 or ClpX (ATPase) Misfolded->ClpC1 Recognition ADP ADP + Pi ClpC1->ADP Hydrolysis Unfolded Unfolded Polypeptide ClpC1->Unfolded Unfolding & Translocation ATP ATP ATP->ClpC1 ClpP1P2 ClpP1P2 Protease Core Fragments Degraded Peptide Fragments ClpP1P2->Fragments Degradation Unfolded->ClpP1P2 Inhibitor_Screening_Logic cluster_components Reaction Components Enzyme Active ClpP1P2 Reaction Enzymatic Reaction Enzyme->Reaction Substrate Z-GGL-AMC Substrate->Reaction Compound Test Compound (from Library) Compound->Reaction Potential Inhibition Signal Fluorescent Signal Reaction->Signal Generates Branch Signal->Branch No_Change No Change in Signal (Inactive Compound) Branch->No_Change Decrease Signal Decreased (Potential Inhibitor) Branch->Decrease

References

An In-depth Technical Guide to Z-Gly-Gly-Leu-AMC in Cellular Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic peptide substrate Z-Gly-Gly-Leu-AMC and its application in studying the chymotrypsin-like activity of the proteasome, a key player in cellular signaling.

Core Concepts: The Ubiquitin-Proteasome System and this compound

The Ubiquitin-Proteasome System (UPS) is a critical cellular pathway responsible for the targeted degradation of the majority of intracellular proteins. This process is essential for maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The 26S proteasome, the central protease of this system, is a large multi-subunit complex that recognizes and degrades polyubiquitinated proteins.

The proteolytic activity of the proteasome is carried out by its 20S core particle, which possesses three distinct peptidase activities: chymotrypsin-like, trypsin-like, and caspase-like (or peptidyl-glutamyl peptide-hydrolyzing). Z-Gly-Gly-Leu-7-amido-4-methylcoumarin (this compound) is a synthetic peptide substrate specifically designed to measure the chymotrypsin-like activity of the proteasome. The peptide sequence Gly-Gly-Leu is recognized and cleaved by the chymotrypsin-like active site. Upon cleavage, the fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released, and its fluorescence can be measured to quantify enzymatic activity.

Physical and Chemical Properties of this compound
PropertyValue
Molecular Formula C₂₈H₃₂N₄O₇
Molecular Weight 536.58 g/mol
CAS Number 97792-39-7
Excitation Wavelength 360-380 nm
Emission Wavelength 440-460 nm
Appearance Lyophilized powder
Solubility Soluble in DMSO
Storage Store at -20°C, protect from light

Quantitative Data

While this compound is established as a substrate for the chymotrypsin-like activity of the proteasome, specific kinetic parameters such as Kcat and Km values are not extensively reported in publicly available literature. Similarly, IC50 values for common proteasome inhibitors using this specific substrate are not readily found. For comparative purposes, data for the more frequently characterized substrate for chymotrypsin-like activity, Suc-LLVY-AMC, is often referenced in the literature. Researchers using this compound will likely need to determine these parameters empirically for their specific experimental conditions.

Typical Experimental Concentrations
ParameterConcentration RangeNotes
This compound Working Concentration 10 - 100 µMOptimal concentration should be determined empirically by substrate titration.
MG132 (Proteasome Inhibitor) Concentration 10 - 50 µMUsed as a negative control to confirm proteasome-specific activity.
Bortezomib (Proteasome Inhibitor) Concentration 1 - 100 nMA highly potent proteasome inhibitor used for in vitro and in vivo studies.

Signaling Pathway

The ubiquitin-proteasome pathway is a multi-step process involving the sequential action of three enzymes (E1, E2, and E3) to tag substrate proteins with ubiquitin, targeting them for degradation by the 26S proteasome.

Ubiquitin_Proteasome_Pathway Ubiquitin-Proteasome Signaling Pathway cluster_ubiquitination Ubiquitination Cascade cluster_proteasomal_degradation Proteasomal Degradation Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 Ub E3 E3 (Ub ligase) E2->E3 Ub PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Poly-Ub chain Protein Target Protein Protein->E3 Proteasome_26S 26S Proteasome PolyUb_Protein->Proteasome_26S Recognition & Unfolding Proteasome_20S 20S Proteasome (Catalytic Core) Proteasome_26S->Proteasome_20S contains Peptides Peptides Proteasome_20S->Peptides Degradation (Chymotrypsin-like, Trypsin-like, Caspase-like) AMC AMC (Fluorescent) Proteasome_20S->AMC Cleavage of Z-GGL-AMC Z_GGL_AMC This compound Z_GGL_AMC->Proteasome_20S

Caption: The Ubiquitin-Proteasome Signaling Pathway.

Experimental Protocols

Measurement of Proteasome Activity in Cell Lysates

This protocol provides a general method for determining the chymotrypsin-like activity of the proteasome in cultured cells using this compound.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA, 2 mM ATP)

  • This compound (10 mM stock in DMSO)

  • Proteasome inhibitor (e.g., MG132, 10 mM stock in DMSO)

  • Assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 2 mM ATP)

  • 96-well black, clear-bottom microplate

  • Fluorometric plate reader

Procedure:

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer and scraping.

    • Incubate the lysate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).

  • Assay Preparation:

    • Dilute the cell lysate to a final concentration of 1-2 mg/mL in assay buffer.

    • Prepare a master mix for the assay. For each reaction, you will need:

      • Cell lysate (e.g., 50 µL)

      • Assay buffer

      • This compound (to a final concentration of 50-100 µM)

    • Prepare control reactions:

      • Negative Control: Pre-incubate the cell lysate with a proteasome inhibitor (e.g., 20 µM MG132) for 30 minutes at 37°C before adding the substrate.

      • Blank: Assay buffer with this compound but no cell lysate.

  • Measurement:

    • Add the diluted cell lysate to the wells of the 96-well plate.

    • Add the this compound substrate to initiate the reaction.

    • Immediately place the plate in a fluorometric plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation: 360-380 nm, Emission: 440-460 nm) kinetically over 30-60 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Determine the rate of the reaction (change in fluorescence over time) for each sample.

    • The proteasome-specific activity is the rate of the untreated sample minus the rate of the inhibitor-treated sample.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for Proteasome Activity Assay cluster_sample_prep Sample Preparation cluster_assay_setup Assay Setup cluster_measurement Measurement & Analysis Cell_Culture 1. Cell Culture Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant Plate_Setup 4. Prepare 96-well Plate Protein_Quant->Plate_Setup Add_Lysate 5. Add Cell Lysate Plate_Setup->Add_Lysate Add_Controls 6. Add Controls (Inhibitor, Blank) Add_Lysate->Add_Controls Add_Substrate 7. Add this compound Add_Controls->Add_Substrate Fluorescence_Reading 8. Kinetic Fluorescence Reading Add_Substrate->Fluorescence_Reading Data_Analysis 9. Data Analysis Fluorescence_Reading->Data_Analysis Results 10. Determine Proteasome Activity Data_Analysis->Results

Caption: A generalized workflow for a proteasome activity assay.

Conclusion

This compound is a valuable tool for the specific measurement of the chymotrypsin-like activity of the proteasome. Its use in conjunction with specific inhibitors allows for the precise quantification of this particular enzymatic function within the complex cellular environment. This guide provides the foundational knowledge and protocols necessary for researchers to effectively utilize this compound in their investigations of cellular signaling and drug development. For novel experimental systems, it is recommended to perform initial optimization experiments, including substrate and protein concentration titrations, to ensure accurate and reproducible results.

Methodological & Application

Application Notes and Protocols for Proteasome Activity Measurement Using Z-Gly-Gly-Leu-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a critical role in cellular processes such as cell cycle regulation, DNA repair, and apoptosis.[1][2] Its activity is essential for maintaining protein homeostasis.[1][2] The 20S proteasome core contains three distinct catalytic activities: chymotrypsin-like, trypsin-like, and caspase-like (or peptidylglutamyl peptide-hydrolyzing). The chymotrypsin-like activity is often the most dominant and is a key target for therapeutic intervention in various diseases, including cancer.[2][3]

This document provides a detailed protocol for measuring the chymotrypsin-like activity of the proteasome using the fluorogenic substrate Z-Gly-Gly-Leu-AMC (Carbobenzoxy-Gly-Gly-Leu-7-amido-4-methylcoumarin).[4][5] This assay is based on the cleavage of the peptide substrate by the proteasome, which releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC).[4][6] The resulting fluorescence intensity is directly proportional to the proteasome's enzymatic activity and can be measured using a fluorometric microplate reader.[3]

Principle of the Assay

The this compound assay is a sensitive and straightforward method for determining the chymotrypsin-like activity of the proteasome. The substrate, this compound, is a non-fluorescent peptide. In the presence of active proteasomes, the peptide bond between Leucine (Leu) and AMC is hydrolyzed. This releases the highly fluorescent AMC molecule, which can be detected by measuring its fluorescence at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[4] To ensure that the measured activity is specific to the proteasome, a parallel reaction containing a specific proteasome inhibitor, such as MG132, is typically run.[6] The difference in fluorescence between the untreated and inhibitor-treated samples represents the true proteasome activity.[3]

Signaling Pathway and Experimental Workflow

To visualize the context and the practical steps of this assay, the following diagrams illustrate the ubiquitin-proteasome pathway and the experimental workflow for the this compound assay.

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Transfers Ub E3 E3 Ubiquitin Ligase E2->E3 Target_Protein Target Protein E3->Target_Protein Recognizes Substrate Polyubiquitinated_Protein Polyubiquitinated Protein E3->Polyubiquitinated_Protein Catalyzes Ub attachment Ub Ubiquitin Ub->E1 ATP-dependent Proteasome 26S Proteasome Polyubiquitinated_Protein->Proteasome Recognized & Unfolded Peptides Peptides Proteasome->Peptides Degrades Protein Amino_Acids Amino Acids (Recycled) Peptides->Amino_Acids Further processing

Caption: The Ubiquitin-Proteasome Pathway for protein degradation.

Z_Gly_Gly_Leu_AMC_Assay_Workflow Sample_Prep 1. Sample Preparation (Cell Lysate or Purified Proteasome) Plate_Setup 2. Plate Setup (96-well black plate) Sample_Prep->Plate_Setup Add_Inhibitor 3. Add Proteasome Inhibitor (MG132) to control wells Plate_Setup->Add_Inhibitor Add_Substrate 4. Add this compound Substrate to all wells Add_Inhibitor->Add_Substrate Incubation 5. Incubation (37°C, protected from light) Add_Substrate->Incubation Measurement 6. Fluorescence Measurement (Ex: 360-380nm, Em: 440-460nm) Incubation->Measurement Data_Analysis 7. Data Analysis (Calculate specific activity) Measurement->Data_Analysis

Caption: Experimental workflow for the this compound proteasome activity assay.

Data Presentation

The following tables summarize key quantitative parameters for the this compound assay.

Table 1: Reagent and Sample Recommendations

ParameterRecommended Value/RangeNotes
This compound Substrate Concentration50 - 200 µMOptimal concentration may need to be determined empirically.
Proteasome Inhibitor (MG132) Concentration10 - 100 µMShould be sufficient to completely inhibit proteasome activity.
Cell Lysate Protein Concentration2 - 5 mg/mLRecommended concentration for robust signal.[7]
Purified 20S Proteasome Amount0.1 µgA starting point for purified enzyme assays.[8]
Final Reaction Volume100 µLFor a 96-well plate format.[6]

Table 2: Instrumentation and Measurement Settings

ParameterRecommended SettingNotes
InstrumentFluorometric microplate reader---
Plate TypeBlack, opaque 96-well plateMinimizes well-to-well crosstalk and background fluorescence.[3][8]
Excitation Wavelength360 - 380 nm---
Emission Wavelength440 - 460 nm---
Incubation Temperature37°CMimics physiological conditions.[6]
Incubation Time30 - 60 minutesKinetic readings are recommended to ensure measurements are in the linear range.

Experimental Protocols

This section provides a detailed methodology for performing the this compound proteasome activity assay with cell lysates.

Materials and Reagents
  • This compound (lyophilized solid)[5]

  • DMSO (for dissolving the substrate and inhibitor)

  • Proteasome Inhibitor (e.g., MG132)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.2, 50 mM NaCl, 2 mM β-mercaptoethanol, 2 mM ATP, 5 mM MgCl2, 10% glycerol)[7]

  • Cell Lysis Buffer (e.g., 0.5% NP-40 in PBS)[6]

  • Cultured cells or tissue samples

  • Black, opaque 96-well microplate

  • Fluorometric microplate reader

  • Standard laboratory equipment (pipettes, tubes, centrifuge, etc.)

Reagent Preparation
  • This compound Stock Solution: Dissolve the lyophilized this compound in DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C, protected from light.[5]

  • Proteasome Inhibitor Stock Solution: Prepare a stock solution of MG132 in DMSO (e.g., 10 mM). Store at -20°C.

  • Assay Buffer: Prepare the assay buffer and store it at 4°C.

  • Working Substrate Solution: Immediately before use, dilute the this compound stock solution in Assay Buffer to the desired final working concentration (e.g., 100 µM). Warm to 37°C before adding to the plate.[7]

Sample Preparation (Cell Lysates)
  • Harvest cultured cells and wash them twice with ice-cold PBS.[6][7]

  • Resuspend the cell pellet in ice-cold Cell Lysis Buffer.

  • Homogenize the cells by pipetting up and down or by sonication.[6][7]

  • Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.[6]

  • Collect the supernatant containing the protein extract.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Assay Procedure
  • Plate Setup: In a black 96-well plate, set up the following reactions in duplicate or triplicate:

    • Sample wells: Add cell lysate to each well.

    • Inhibitor control wells: Add the same amount of cell lysate to these wells.

    • Blank wells: Add lysis buffer without cell lysate to control for background fluorescence.

  • Inhibitor Addition: To the inhibitor control wells, add the proteasome inhibitor (e.g., MG132) to the final desired concentration. Add an equivalent volume of DMSO or assay buffer to the sample and blank wells.[6]

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the proteasome.

  • Reaction Initiation: Add the pre-warmed working substrate solution to all wells to initiate the reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity in a kinetic mode at 37°C, with readings taken every 1-5 minutes for 30-60 minutes. Use an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[4]

Data Analysis
  • Calculate the rate of reaction (slope): For each well, determine the rate of increase in fluorescence over time (RFU/min) from the linear portion of the kinetic curve.

  • Subtract background: Subtract the average slope of the blank wells from the slopes of the sample and inhibitor control wells.

  • Determine specific proteasome activity: Subtract the average slope of the inhibitor control wells from the average slope of the corresponding sample wells. This difference represents the proteasome-specific activity.

    • Proteasome Activity = (Slope of Sample) - (Slope of Inhibitor Control)

  • (Optional) Quantify AMC release: Create a standard curve using known concentrations of free AMC to convert the RFU/min values to pmol of AMC released per minute per mg of protein.

Troubleshooting

Table 3: Common Problems and Solutions

ProblemPossible CauseSuggested Solution
High Background Fluorescence Contaminated reagents or buffer. Autofluorescence of the plate.Use fresh, high-purity reagents. Use a high-quality black microplate.[8]
Low Signal or No Activity Inactive proteasome sample. Insufficient amount of sample. Substrate or inhibitor degradation.Prepare fresh cell lysates and keep them on ice. Increase the amount of protein per well. Use freshly prepared substrate and inhibitor solutions.
High Signal in Inhibitor Control Wells Incomplete inhibition of proteasome. Presence of non-proteasomal proteases that cleave the substrate.Increase the concentration of the proteasome inhibitor. Confirm the specificity of the substrate for the proteasome in your system.
Non-linear Reaction Kinetics Substrate depletion. Enzyme instability. Temperature fluctuations.Use a lower concentration of enzyme or a shorter incubation time. Ensure the assay buffer components are optimal. Ensure the plate reader maintains a stable 37°C.
High Well-to-Well Variability Pipetting errors. Incomplete mixing.Use calibrated pipettes and ensure proper mixing of reagents in each well.

References

Application Notes and Protocols for Z-Gly-Gly-Leu-AMC in Cell Lysates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of the fluorogenic peptide substrate Z-Gly-Gly-Leu-AMC to measure the chymotrypsin-like activity of the 20S proteasome in cell lysates. The protocols outlined below are intended to serve as a comprehensive resource for researchers in academic and industrial settings, including those involved in drug discovery and development.

Introduction

The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, playing a pivotal role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 20S proteasome is the catalytic core of this system and possesses multiple peptidase activities, including chymotrypsin-like, trypsin-like, and caspase-like activities. The chymotrypsin-like activity, primarily attributed to the β5 subunit of the proteasome, is often the most dominant and is a key target for therapeutic intervention in various diseases, including cancer.

This compound is a synthetic peptide substrate that is specifically cleaved by the chymotrypsin-like activity of the proteasome.[1][2] The substrate consists of a tripeptide sequence (Gly-Gly-Leu) linked to a fluorescent reporter molecule, 7-amido-4-methylcoumarin (AMC). Upon cleavage by the proteasome, free AMC is released, which emits a fluorescent signal that can be quantified to determine the rate of substrate hydrolysis and, consequently, the proteasome's enzymatic activity.[1]

Principle of the Assay

The assay is based on the enzymatic cleavage of the non-fluorescent substrate this compound by the chymotrypsin-like activity of the proteasome present in cell lysates. The cleavage releases the highly fluorescent AMC molecule. The rate of AMC release is directly proportional to the proteasome activity and can be monitored over time using a fluorescence plate reader.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Full Name Z-Gly-Gly-Leu-7-amido-4-methylcoumarin
Molecular Formula C₂₈H₃₂N₄O₇
Molecular Weight 536.58 g/mol
Proteasome Activity Chymotrypsin-like[1][2]
Primary Target Subunit β5[3]
Excitation Wavelength 360-380 nm[1]
Emission Wavelength 440-460 nm[1]
Purity ≥95% (HPLC recommended)
Appearance Lyophilized powder

Table 2: Recommended Reagents and Materials

Reagent/MaterialSupplierCatalog Number (Example)
This compoundSigma-AldrichSCP0225
Echelon BiosciencesL-3100
Proteasome Inhibitor (MG132)Selleck ChemicalsS2619
Cell Lysis Buffer(See Protocol Section)-
DMSO (Anhydrous)Sigma-AldrichD2650
Black 96-well platesCorning3603
Fluorescence Plate ReaderVarious-
Protein Assay Kit (e.g., BCA)Thermo Fisher Scientific23225

Table 3: Typical Assay Parameters

ParameterRecommended RangeNotes
This compound Concentration 20 - 75 µMSubstrate may precipitate at concentrations of 100 µM or higher.
Cell Lysate Protein Concentration 10 - 50 µg per wellOptimal concentration should be determined empirically for each cell type.
Incubation Temperature 37°C
Incubation Time 30 - 120 minutesMonitor kinetics to ensure measurements are within the linear range.
Final DMSO Concentration < 1% (v/v)High concentrations of DMSO can inhibit enzyme activity.
MG132 Concentration (Control) 10 - 50 µMUsed to determine the proteasome-specific activity.

Experimental Protocols

Protocol 1: Preparation of Cell Lysates

This protocol describes the preparation of whole-cell extracts suitable for measuring proteasome activity.

  • Cell Culture: Culture cells to the desired confluence in appropriate growth medium.

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Add an appropriate volume of ice-cold Lysis Buffer (see below) to the plate and scrape the cells.

    • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), wash once with ice-cold PBS, and resuspend the cell pellet in Lysis Buffer.

  • Lysis Buffer Composition:

    • 50 mM Tris-HCl, pH 7.5

    • 150 mM NaCl

    • 1 mM EDTA

    • 1 mM EGTA

    • 1% Triton X-100 or 0.5% NP-40

    • Optional: Protease and phosphatase inhibitor cocktails (proteasome-specific inhibitors should be excluded).

  • Cell Lysis:

    • Incubate the cell suspension on ice for 30 minutes with intermittent vortexing.

    • Alternatively, sonicate the cell suspension on ice using short bursts to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the clear supernatant to a pre-chilled microcentrifuge tube. This is the cell lysate.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay method (e.g., BCA or Bradford assay).

  • Storage: Use the cell lysate immediately or aliquot and store at -80°C for future use. Avoid repeated freeze-thaw cycles.

Protocol 2: Proteasome Activity Assay

This protocol details the procedure for measuring the chymotrypsin-like activity of the proteasome in cell lysates using this compound.

  • Reagent Preparation:

    • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store in aliquots at -20°C, protected from light.

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP. Prepare fresh on the day of the experiment.

    • Proteasome Inhibitor (MG132) Stock Solution: Prepare a 10 mM stock solution of MG132 in DMSO. Store at -20°C.

  • Assay Setup:

    • Perform the assay in a black 96-well plate to minimize background fluorescence.

    • Prepare the following reaction mixtures in triplicate for each cell lysate to be tested:

      • Total Activity: Cell lysate + Assay Buffer + this compound

      • Inhibitor Control: Cell lysate + Assay Buffer + MG132 + this compound

      • Blank: Lysis Buffer (no lysate) + Assay Buffer + this compound

  • Reaction Procedure:

    • To each well, add the appropriate volume of cell lysate (containing 10-50 µg of protein) and adjust the volume with Assay Buffer to a final volume of 90 µL.

    • For the inhibitor control wells, add MG132 to a final concentration of 10-50 µM and incubate at 37°C for 15 minutes to allow for proteasome inhibition. Add an equivalent volume of DMSO to the "Total Activity" and "Blank" wells.

    • Initiate the reaction by adding 10 µL of a pre-warmed working solution of this compound to each well to achieve a final concentration of 20-75 µM.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

    • Take kinetic readings every 5 minutes for a period of 30-120 minutes.

  • Data Analysis:

    • Subtract the fluorescence values of the blank from all other readings.

    • Determine the rate of reaction (change in fluorescence per unit of time) from the linear portion of the kinetic curve for both the "Total Activity" and "Inhibitor Control" samples.

    • The proteasome-specific activity is calculated by subtracting the rate of the "Inhibitor Control" from the rate of the "Total Activity".

    • Activity can be expressed as relative fluorescence units (RFU) per minute per microgram of protein.

Mandatory Visualizations

G cluster_workflow Experimental Workflow prep_lysate Prepare Cell Lysate quantify Quantify Protein Concentration prep_lysate->quantify setup_rxn Set Up Assay Plate (Total Activity & Inhibitor Control) quantify->setup_rxn add_substrate Add this compound setup_rxn->add_substrate measure_fluorescence Kinetic Fluorescence Measurement (Ex/Em: 360/460 nm) add_substrate->measure_fluorescence analyze_data Data Analysis (Calculate Proteasome-Specific Activity) measure_fluorescence->analyze_data G cluster_pathway Enzymatic Reaction and Signaling proteasome 20S Proteasome (β5 subunit) cleavage Cleavage proteasome->cleavage substrate This compound (Non-fluorescent) substrate->cleavage products Z-Gly-Gly-Leu + AMC (Fluorescent) cleavage->products inhibitor MG132 (Proteasome Inhibitor) inhibitor->proteasome

References

Z-Gly-Gly-Leu-AMC stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Gly-Leu-AMC is a fluorogenic substrate utilized to assay the chymotrypsin-like activity of various proteases, including the 20S proteasome and ClpP protease from M. tuberculosis.[1][2][3] The substrate consists of the peptide sequence Gly-Gly-Leu conjugated to 7-amino-4-methylcoumarin (AMC). Upon enzymatic cleavage of the peptide bond C-terminal to Leucine, the highly fluorescent AMC moiety is released. The fluorescence intensity is directly proportional to the enzymatic activity and can be monitored to determine enzyme kinetics and screen for inhibitors. This document provides detailed protocols for the preparation of this compound stock solutions, their proper storage, and a general protocol for its use in enzymatic assays.

Physicochemical and Fluorescent Properties

PropertyValue
Molecular FormulaC₂₈H₃₂N₄O₇
Molecular Weight536.59 g/mol
AppearanceSolid lyophilized powder
SolubilitySoluble in Dimethyl Sulfoxide (DMSO)[1]
Excitation Wavelength360-380 nm[3]
Emission Wavelength440-460 nm[3]

Stock Solution Preparation and Storage

Proper preparation and storage of the this compound stock solution are critical for obtaining reproducible experimental results. It is recommended to prepare a concentrated stock solution in a suitable organic solvent, which can then be diluted to the desired working concentration in the assay buffer.

Materials Required:
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber vials

  • Vortex mixer

  • Calibrated pipettes

Protocol for Preparing a 10 mM Stock Solution:
  • Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh a specific amount of the this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.37 mg of the powder (Molecular Weight: 536.59 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For 5.37 mg, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[1]

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in microcentrifuge tubes.[1]

  • Storage: Store the aliquots protected from light.

Storage Recommendations:
FormStorage TemperatureShelf Life
Solid Powder-20°C≥ 1 year[4]
Stock Solution in DMSO-20°CUp to 1 month[1][5][6]
-80°CUp to 6 months[1][5][6]

Note: Always protect the stock solution from light to prevent photobleaching of the fluorophore.[4][7] Avoid repeated freeze-thaw cycles as this can lead to degradation of the substrate.[1][4][7]

Experimental Protocol: Enzymatic Assay

This protocol provides a general guideline for measuring protease activity using this compound. The final concentrations of enzyme and substrate, as well as incubation times, should be optimized for each specific application.

Materials Required:
  • This compound stock solution (e.g., 10 mM in DMSO)

  • Purified enzyme or cell lysate

  • Assay buffer (specific to the enzyme of interest)

  • 96-well black microplate (for fluorescence measurements)

  • Fluorescence microplate reader

  • 7-amino-4-methylcoumarin (AMC) standard for calibration

Assay Procedure:
  • Prepare Assay Buffer: Prepare the appropriate assay buffer for the enzyme being studied. Ensure the buffer components are compatible with the enzymatic activity.

  • Prepare Substrate Working Solution: Dilute the this compound stock solution in the assay buffer to the desired final concentration. A typical starting concentration is between 10-100 µM.[4][7]

  • Prepare Enzyme Solution: Dilute the enzyme or cell lysate in the assay buffer to the desired concentration.

  • Set up the Assay Plate:

    • Wells for Test Samples: Add the diluted enzyme solution to the wells of the 96-well plate.

    • Wells for Negative Control (No Enzyme): Add assay buffer without the enzyme to control for substrate auto-hydrolysis.

    • Wells for Positive Control (Optional): If screening for inhibitors, include wells with the enzyme but without any inhibitor.

  • Initiate the Reaction: Add the substrate working solution to all wells to start the enzymatic reaction. The final volume in each well should be consistent (e.g., 100-200 µL).

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (kinetic assay) or at a single endpoint after a fixed incubation time. Use an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[3]

  • Data Analysis:

    • Subtract the fluorescence of the negative control wells from the test sample wells.

    • For kinetic assays, determine the rate of reaction from the linear portion of the fluorescence versus time plot.

    • To quantify the amount of cleaved substrate, create a standard curve using known concentrations of free AMC.

Visualized Workflows and Pathways

cluster_prep Stock Solution Preparation cluster_assay Enzymatic Assay Workflow receive Receive this compound Powder equilibrate Equilibrate to Room Temperature receive->equilibrate dissolve Dissolve in Anhydrous DMSO equilibrate->dissolve vortex Vortex Until Dissolved dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -80°C, Protected from Light aliquot->store dilute_substrate Dilute Stock to Working Concentration store->dilute_substrate Use Stored Aliquot prepare_reagents Prepare Assay Buffer and Reagents prepare_reagents->dilute_substrate add_enzyme Add Enzyme/Lysate to Plate dilute_substrate->add_enzyme initiate_reaction Add Substrate to Initiate Reaction add_enzyme->initiate_reaction incubate Incubate at Optimal Temperature initiate_reaction->incubate measure Measure Fluorescence (Ex/Em: ~380/460 nm) incubate->measure analyze Analyze Data measure->analyze

Caption: Workflow for this compound preparation and use.

cluster_pathway Protease Activity on Fluorogenic Substrate cluster_detection Detection protease Protease (e.g., 20S Proteasome) cleavage Cleavage protease->cleavage substrate This compound (Non-fluorescent) substrate->cleavage products Z-Gly-Gly-Leu + AMC (Fluorescent) detector Emission Detection (~460 nm) products->detector Fluorescence cleavage->products light_source Excitation Light (~380 nm) light_source->products

Caption: Principle of protease activity detection.

References

Application Notes and Protocols for Z-Gly-Gly-Leu-AMC in Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Gly-Leu-7-amido-4-methylcoumarin (Z-Gly-Gly-Leu-AMC) is a synthetic fluorogenic peptide substrate utilized to measure the chymotrypsin-like (CT-L) peptidase activity of the proteasome. The proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The chymotrypsin-like activity is one of the three major proteolytic activities of the 20S proteasome core particle. Cleavage of the amide bond between the leucine residue and the AMC group by the proteasome liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC), which can be monitored fluorometrically. This application note provides detailed protocols and guidelines for the use of this compound in enzyme assays.

Quantitative Data Summary

The working concentration of this compound can vary depending on the enzyme source, purity, and specific assay conditions. It is crucial to note that this compound has been reported to have low solubility and may precipitate at concentrations of 100 µM.[1] Therefore, careful optimization is recommended for each experimental setup.

ParameterValue/RangeEnzyme SourceReference
Working Concentration 50 - 100 µMPurified 20S Proteasome[1]
20 - 100 µMCell Lysates[2]
Excitation Wavelength 360 - 380 nmNot Applicable[3][4]
Emission Wavelength 440 - 460 nmNot Applicable[3][4]
Typical Enzyme Concentration 0.5 - 5 µ g/well (cell lysate)Mammalian Cell Lines[5]
1 - 10 nM (purified 20S)Purified Rabbit 20S Proteasome[6]
Commonly Used Buffer Tris-based or HEPES-based buffers (pH 7.4 - 8.0)Various[5][7]
Incubation Temperature 37 °CNot Applicable[2][5]
Incubation Time 30 - 120 minutesNot Applicable[2][5]

Signaling Pathway

The ubiquitin-proteasome system is the principal mechanism for targeted protein degradation in eukaryotic cells. The pathway involves the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). This cascade results in the attachment of a polyubiquitin chain to the target protein, marking it for recognition and degradation by the 26S proteasome. The 20S core particle of the proteasome contains the catalytic sites responsible for proteolysis, including the chymotrypsin-like activity targeted by this compound.[3][8][9][10][11]

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_proteasome Proteasomal Degradation Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 E3 E3 (Ubiquitin ligase) E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Polyubiquitination Protein Target Protein Protein->E3 Proteasome_26S 26S Proteasome PolyUb_Protein->Proteasome_26S Recognition & Unfolding Peptides Peptides Proteasome_26S->Peptides Degradation (Chymotrypsin-like, Trypsin-like, Caspase-like) Ubiquitin_Pool Free Ubiquitin Pool Proteasome_26S->Ubiquitin_Pool Deubiquitination

Ubiquitin-Proteasome Signaling Pathway.

Experimental Protocols

Preparation of Reagents
  • Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.5, containing 5 mM MgCl₂, 1 mM DTT, and 2 mM ATP. Prepare fresh and keep on ice.

  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C, protected from light. Due to potential solubility issues, ensure the stock solution is fully dissolved before use. It may be necessary to gently warm and vortex the solution.

  • Enzyme Preparation (Cell Lysate):

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 2 mM ATP, 0.5% (v/v) NP-40) on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a standard method (e.g., Bradford or BCA assay). The lysate can be used immediately or stored at -80°C.

  • Positive Control: Purified 20S proteasome.

  • Negative Control/Inhibitor: A specific proteasome inhibitor such as MG-132 or bortezomib. Prepare a stock solution in DMSO. A final concentration of 10-20 µM is typically sufficient to inhibit chymotrypsin-like activity.

Experimental Workflow

Proteasome_Assay_Workflow cluster_prep 1. Preparation cluster_setup 2. Assay Setup cluster_reaction 3. Reaction cluster_detection 4. Detection & Analysis Reagents Prepare Assay Buffer, Z-GGL-AMC Stock, and Enzyme Sample Plate Pipette Assay Buffer, Enzyme Sample, and Inhibitor (for control) into a 96-well plate Reagents->Plate Add_Substrate Add Z-GGL-AMC Working Solution to initiate the reaction Plate->Add_Substrate Incubate Incubate at 37°C (e.g., 30-120 min) Add_Substrate->Incubate Measure Measure Fluorescence (Ex: 380 nm, Em: 460 nm) Incubate->Measure Analyze Calculate Proteasome Activity Measure->Analyze

References

Application Notes and Protocols for Z-Gly-Gly-Leu-AMC Proteasome Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Z-Gly-Gly-Leu-AMC as a fluorogenic substrate to measure the chymotrypsin-like activity of the proteasome. This assay is a valuable tool for studying the ubiquitin-proteasome pathway and for screening potential inhibitors in drug discovery.

Introduction

The ubiquitin-proteasome pathway is a major system for selective protein degradation in eukaryotic cells, playing a crucial role in the regulation of numerous cellular processes such as cell cycle progression, signal transduction, and apoptosis.[1] The 20S proteasome is the catalytic core of this pathway and possesses multiple peptidase activities, including chymotrypsin-like, trypsin-like, and caspase-like activities.[2][3] The chymotrypsin-like activity is often the most prominent and is a key target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders.[1]

The this compound assay utilizes a specific fluorogenic peptide substrate, Z-Gly-Gly-Leu-7-amido-4-methylcoumarin (Z-GGL-AMC), to measure the chymotrypsin-like activity of the proteasome.[4][5] Cleavage of the peptide bond after the Leucine residue by the proteasome releases the fluorescent group, 7-amino-4-methylcoumarin (AMC). The resulting fluorescence can be quantified to determine the rate of substrate hydrolysis, which is directly proportional to the proteasome's chymotrypsin-like activity.

Principle of the Assay

The assay is based on the enzymatic cleavage of the this compound substrate by the chymotrypsin-like activity of the 20S proteasome. This releases the fluorophore AMC, which can be detected by measuring the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[4]

Materials and Reagents

Table 1: Required Materials and Reagents
Reagent/MaterialSupplier ExampleCatalog Number ExampleStorage Temperature
This compoundSigma-AldrichSCP0225-20°C
20S Proteasome (human)Boston BiochemE-360-80°C
MG-132 (Proteasome Inhibitor)Cayman Chemical10012628-20°C
7-Amino-4-methylcoumarin (AMC)Sigma-AldrichA9891Room Temperature
Tris-HClThermo Fisher Scientific15568025Room Temperature
EDTAThermo Fisher Scientific15575020Room Temperature
DTTThermo Fisher ScientificR0861-20°C
ATPThermo Fisher ScientificR0441-20°C
DMSOSigma-AldrichD8418Room Temperature
96-well black, flat-bottom platesCorning3603Room Temperature
Fluorometric microplate readerVariousN/AN/A

Buffer Composition

Table 2: Assay Buffer and Lysis Buffer Composition
BufferComponentFinal Concentration
Assay Buffer (1X) Tris-HCl (pH 7.5)25 mM
EDTA1 mM
DTT2 mM
Lysis Buffer (optional, for cell lysates) HEPES (pH 7.5)50 mM
EDTA5 mM
NaCl150 mM
Triton X-1001% (v/v)
ATP (optional, add fresh)2 mM

Note: The addition of ATP to the lysis buffer can help to maintain the integrity of the 26S proteasome complex.[3]

Experimental Protocols

Protocol 1: In Vitro Proteasome Activity Assay with Purified 20S Proteasome
  • Prepare Assay Buffer: Prepare the Assay Buffer (25 mM Tris-HCl, pH 7.5, 1 mM EDTA, 2 mM DTT) and keep it on ice.

  • Prepare Substrate Stock Solution: Dissolve this compound in DMSO to make a 10 mM stock solution. Store at -20°C, protected from light.[5]

  • Prepare Working Substrate Solution: Dilute the 10 mM stock solution to a working concentration of 100 µM in Assay Buffer immediately before use.

  • Prepare 20S Proteasome: Dilute the purified 20S proteasome to a working concentration of 5 nM in ice-cold Assay Buffer.

  • Prepare Inhibitor Control (Optional): Prepare a working solution of the proteasome inhibitor MG-132 at 10 µM in Assay Buffer.

  • Set up the Assay Plate: In a 96-well black plate, add the following to each well:

    • Test Wells: 50 µL of 5 nM 20S proteasome.

    • Inhibitor Control Wells: 40 µL of 5 nM 20S proteasome and 10 µL of 10 µM MG-132. Incubate for 15 minutes at 37°C.

    • Blank Wells: 50 µL of Assay Buffer.

  • Initiate the Reaction: Add 50 µL of the 100 µM working substrate solution to all wells to initiate the reaction. The final concentration of the substrate will be 50 µM.

  • Measure Fluorescence: Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) in a kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

  • Data Analysis: Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve. Subtract the rate of the blank wells from the rate of the test and inhibitor control wells.

Protocol 2: Proteasome Activity Assay in Cell Lysates
  • Cell Lysis:

    • Harvest cells and wash with cold PBS.

    • Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM HEPES, pH 7.5, 5 mM EDTA, 150 mM NaCl, 1% Triton X-100, and freshly added 2 mM ATP).[3]

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

  • Set up the Assay Plate:

    • In a 96-well black plate, add 20-50 µg of total protein from the cell lysate to each well.

    • For inhibitor controls, pre-incubate the lysate with 10 µM MG-132 for 15 minutes at 37°C.

    • Adjust the final volume in each well to 50 µL with Assay Buffer.

    • Include a blank well with 50 µL of Assay Buffer.

  • Initiate and Measure: Follow steps 7-9 from Protocol 1.

Data Presentation

Table 3: Example Data for In Vitro Proteasome Inhibition
ConditionRate of AMC Release (RFU/min)% Inhibition
20S Proteasome5000%
20S Proteasome + 1 µM MG-1325090%
Blank5N/A

Visualizations

Ubiquitin-Proteasome Signaling Pathway

Ubiquitin_Proteasome_Pathway Ub Ubiquitin E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 E3 E3 Ubiquitin Ligase E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Polyubiquitination Protein Target Protein Protein->E3 Proteasome 26S Proteasome PolyUb_Protein->Proteasome DUBs Deubiquitinating Enzymes (DUBs) PolyUb_Protein->DUBs Peptides Peptides Proteasome->Peptides Degradation DUBs->Ub Recycling DUBs->Protein

Caption: The Ubiquitin-Proteasome Pathway for protein degradation.

This compound Assay Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare Assay Buffer Add_Components Add Reagents to 96-well Plate Prep_Buffer->Add_Components Prep_Substrate Prepare Z-GGL-AMC Substrate Prep_Substrate->Add_Components Prep_Enzyme Prepare Proteasome/Lysate Prep_Enzyme->Add_Components Incubate Incubate at 37°C Add_Components->Incubate Measure Measure Fluorescence (Kinetic) Incubate->Measure Calculate_Rate Calculate Rate of Reaction Measure->Calculate_Rate Analyze_Data Analyze and Interpret Results Calculate_Rate->Analyze_Data

References

Kinetic Analysis of Protease Activity Using Z-Gly-Gly-Leu-AMC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kinetic analysis of protease activity is fundamental to understanding their biological roles and for the development of therapeutic inhibitors. Z-Gly-Gly-Leu-AMC (Carbobenzoxy-Glycyl-Glycyl-Leucyl-7-amino-4-methylcoumarin) is a fluorogenic substrate widely used for assaying the chymotrypsin-like activity of the 20S proteasome and the activity of the bacterial ClpP protease. Cleavage of the amide bond between L-leucine and the 7-amino-4-methylcoumarin (AMC) group by a protease releases the highly fluorescent AMC moiety. The rate of AMC release, measured spectrofluorometrically, is directly proportional to the protease activity. This document provides detailed application notes and protocols for the kinetic analysis of proteases using this compound.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate this compound to yield the fluorescent product AMC. The reaction can be monitored continuously, allowing for the determination of initial reaction velocities, which are essential for kinetic analysis. The fluorescence of the liberated AMC is typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

Applications

  • Enzyme Kinetics: Determination of Michaelis-Menten constants (Km) and catalytic turnover rates (kcat) for proteases.

  • Inhibitor Screening: High-throughput screening of compound libraries to identify potential protease inhibitors.

  • Drug Development: Characterization of the potency and mechanism of action of lead compounds targeting specific proteases.[1]

  • Biochemical Research: Investigation of protease function in various biological pathways.

Quantitative Data Summary

The following table summarizes representative kinetic parameters for the hydrolysis of this compound and similar substrates by the 20S Proteasome and ClpP protease. Note: Specific kinetic constants can vary depending on the experimental conditions (e.g., buffer composition, pH, temperature) and the specific isoform or species of the enzyme.

ProteaseSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Bovine 20S Proteasome This compoundData not availableData not availableData not available
Human 20S Proteasome Suc-LLVY-AMC~5-75Data not availableData not available
E. coli ClpP SLY-AMC~1000[1]Data not availableData not available
M. tuberculosis ClpP1/P2 This compoundData not availableData not availableData not available

Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-AMC) is a commonly used substrate for the chymotrypsin-like activity of the proteasome. SLY-AMC (N-Succinyl-Leu-Tyr-AMC) is a substrate used to assay ClpP activity.

Experimental Protocols

Materials and Reagents
  • This compound substrate

  • Purified 20S Proteasome or ClpP protease

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT for proteasome; 50 mM Sodium Cacodylate, pH 7.0, 400 mM KCl, 20 mM MgCl₂ for ClpP)[1]

  • Dimethyl sulfoxide (DMSO) for substrate stock solution

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm

  • Protease inhibitors (as controls, e.g., MG-132 for the proteasome)

Preparation of Reagents
  • This compound Stock Solution (10 mM): Dissolve the required amount of this compound in DMSO to make a 10 mM stock solution. Store in aliquots at -20°C, protected from light.

  • Enzyme Working Solution: Dilute the purified protease to the desired concentration in cold assay buffer immediately before use. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.

  • Substrate Working Solutions: Prepare a series of dilutions of the this compound stock solution in assay buffer to achieve a range of final concentrations for the kinetic assay (e.g., 0.5 µM to 100 µM). It is recommended to perform a substrate titration to determine the optimal concentration range around the Km value.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis P1 Prepare Reagents (Buffer, Substrate, Enzyme) P2 Prepare Serial Dilutions of Substrate P1->P2 A1 Add Assay Buffer to Microplate Wells P2->A1 A2 Add Substrate Dilutions A1->A2 A3 Add Enzyme Solution to Initiate Reaction A2->A3 M1 Place Plate in Reader (Ex: 380 nm, Em: 460 nm) A3->M1 M2 Measure Fluorescence Kinetically M1->M2 D1 Calculate Initial Velocity (V₀) from Linear Phase M2->D1 D2 Plot V₀ vs. [Substrate] D1->D2 D3 Determine Km and Vmax (Michaelis-Menten Plot) D2->D3

Experimental workflow for kinetic analysis.
Detailed Assay Protocol for Kinetic Analysis

  • Set up the Microplate:

    • Add 50 µL of assay buffer to each well of a black 96-well microplate.

    • Include wells for blank controls (assay buffer and substrate, no enzyme) and inhibitor controls (assay buffer, substrate, enzyme, and inhibitor).

  • Add Substrate: Add 25 µL of each substrate working solution to the appropriate wells to achieve the desired final concentrations.

  • Equilibrate: Incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate the Reaction: Add 25 µL of the enzyme working solution to each well to start the reaction. Mix gently by shaking the plate for 10-15 seconds. The final volume in each well should be 100 µL.

  • Measure Fluorescence: Immediately place the microplate in a pre-warmed fluorescence plate reader. Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at regular intervals (e.g., every 60 seconds) for 30-60 minutes.

Data Analysis
  • Calculate Initial Velocity (V₀): For each substrate concentration, plot the fluorescence intensity versus time. The initial velocity (V₀) is the slope of the linear portion of this curve. Convert the change in relative fluorescence units (RFU) per minute to moles of AMC released per minute using a standard curve of free AMC.

  • Determine Kinetic Parameters: Plot the initial velocities (V₀) against the corresponding substrate concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

    • V = (Vmax * [S]) / (Km + [S])

  • Calculate kcat: If the active enzyme concentration [E] is known, the turnover number (kcat) can be calculated using the following equation:

    • kcat = Vmax / [E]

  • Calculate Catalytic Efficiency: The catalytic efficiency of the enzyme is determined by the kcat/Km ratio.

Signaling Pathway Diagrams

Ubiquitin-Proteasome System

The 20S proteasome is the catalytic core of the 26S proteasome, which is a key component of the ubiquitin-proteasome system (UPS). The UPS is a major pathway for protein degradation in eukaryotic cells, regulating a wide range of cellular processes.

G Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 E3 E3 (Ligase) E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Polyubiquitination Protein Target Protein Protein->E3 Proteasome_26S 26S Proteasome PolyUb_Protein->Proteasome_26S Peptides Peptides Proteasome_26S->Peptides ATP-dependent Degradation G ClpX ClpX ATPase (Unfoldase) Unfolded_Protein Unfolded Polypeptide ClpX->Unfolded_Protein ATP-dependent Unfolding & Translocation ClpP ClpP Protease Degraded_Peptides Degraded Peptides ClpP->Degraded_Peptides Proteolysis Misfolded_Protein Misfolded or Tagged Protein Misfolded_Protein->ClpX Recognition Unfolded_Protein->ClpP

References

Application Notes and Protocols for Live-Cell Imaging of Protease Activity with Z-Gly-Gly-Leu-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Gly-Leu-7-amido-4-methylcoumarin (Z-GGL-AMC) is a fluorogenic substrate designed for the sensitive detection of chymotrypsin-like protease activity, primarily associated with the β5 subunit of the 20S and 26S proteasome.[1][2][3][4] The ubiquitin-proteasome pathway is a critical cellular machinery responsible for the degradation of a majority of intracellular proteins, thereby regulating a wide array of cellular processes including cell cycle progression, signal transduction, and apoptosis.[2][5] Dysregulation of this pathway has been implicated in numerous diseases, making the proteasome an attractive target for therapeutic intervention.[5]

In its intact form, Z-Gly-Gly-Leu-AMC is a non-fluorescent molecule. Upon enzymatic cleavage of the amide bond between the leucine residue and the 7-amino-4-methylcoumarin (AMC) group by active proteasomes, the highly fluorescent AMC moiety is released.[1][6] The resulting increase in fluorescence can be monitored in real-time, providing a direct measure of the chymotrypsin-like activity of the proteasome.[1] These application notes provide a detailed protocol for utilizing this compound for live-cell imaging of proteasome activity.

Product Information and Specifications

A summary of the key specifications for this compound is provided in the table below.

PropertyValueReference
Full Name Z-Gly-Gly-Leu-7-amido-4-methylcoumarin[4]
Synonyms Z-GGL-AMC, Carbobenzoxy-Gly-Gly-Leu-7-amido-4-methylcoumarin[4]
CAS Number 97792-39-7[1][3]
Molecular Formula C₂₈H₃₂N₄O₇
Molecular Weight 536.58 g/mol [4]
Excitation Wavelength 360-380 nm[1][3]
Emission Wavelength 440-460 nm[1][3]
Purity ≥95% (HPLC)[4]
Form Lyophilized powder[4]
Storage Store at -20°C, protect from light.[4]
Solubility Soluble in DMSO.[7]

Signaling Pathway

The following diagram illustrates the ubiquitin-proteasome pathway, highlighting the role of the 26S proteasome in degrading ubiquitinated proteins and the specific chymotrypsin-like activity of the β5 subunit, which is measured by this compound.

Ubiquitin_Proteasome_Pathway Ubiquitin-Proteasome Protein Degradation Pathway cluster_proteasome Proteasome Complex Ub Ubiquitin (Ub) E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 E3 E3 Ubiquitin Ligase E2->E3 Ub_Protein Polyubiquitinated Protein E3->Ub_Protein Ub chain formation Protein Target Protein Protein->E3 Proteasome_19S 19S Regulatory Particle Ub_Protein->Proteasome_19S Recognition Proteasome_26S 26S Proteasome Proteasome_20S 20S Core Particle (β5 subunit with Chymotrypsin-like activity) Peptides Peptide Fragments Proteasome_20S->Peptides Protein Degradation AMC AMC (Fluorescent) Proteasome_20S->AMC Cleavage Proteasome_19S->Proteasome_20S Z_GGL_AMC Z-GGL-AMC (Non-fluorescent) Z_GGL_AMC->Proteasome_20S

Caption: Ubiquitin-Proteasome Pathway and Z-GGL-AMC mechanism.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: Prepare a stock solution of this compound by dissolving the lyophilized powder in high-quality, anhydrous DMSO. For a 10 mM stock solution, dissolve 5.37 mg of this compound in 1 mL of DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light. When stored at -80°C, the stock solution can be used for up to 6 months; at -20°C, it is recommended to be used within 1 month.[7]

Protocol 2: Live-Cell Imaging of Proteasome Activity

This protocol provides a general guideline for live-cell imaging. Optimal conditions, including cell type, substrate concentration, and incubation time, should be determined empirically.

Materials:

  • Cells of interest cultured on glass-bottom dishes or chamber slides suitable for microscopy.

  • Complete cell culture medium.

  • Serum-free medium or imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • This compound stock solution (10 mM in DMSO).

  • Proteasome inhibitor (e.g., MG132) as a negative control.

  • Fluorescence microscope equipped with a DAPI filter set (Excitation: ~380 nm, Emission: ~460 nm) and a temperature- and CO₂-controlled environmental chamber.

Procedure:

  • Cell Seeding: Seed cells on the imaging vessel at a density that will allow for individual cells or small colonies to be visualized, typically aiming for 50-70% confluency on the day of the experiment.

  • Cell Preparation: On the day of the experiment, remove the culture medium and gently wash the cells once with pre-warmed (37°C) serum-free medium or imaging buffer.

  • Substrate Loading:

    • Prepare a working solution of this compound in serum-free medium or imaging buffer. The optimal concentration should be determined, but a starting range of 10-100 µM is recommended.

    • Note: Some fluorogenic substrates have poor cell permeability.[6] If low signal is observed, consider methods to enhance substrate delivery, such as microinjection, or using permeabilized cells as a control.

    • For negative controls, pre-incubate a separate set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for at least 30 minutes prior to adding the this compound working solution.

  • Incubation: Add the this compound working solution to the cells and incubate at 37°C in a CO₂ incubator for 30-60 minutes. The optimal incubation time will vary depending on the cell type and metabolic activity.

  • Imaging:

    • Place the imaging dish on the stage of the fluorescence microscope.

    • Acquire images using a DAPI filter set or similar filters appropriate for AMC fluorescence (Excitation: ~380 nm, Emission: ~460 nm).

    • For kinetic studies, acquire images at regular intervals to monitor the increase in fluorescence over time.

    • Minimize phototoxicity by using the lowest possible excitation light intensity and exposure time.

Data Analysis:

  • Quantify the fluorescence intensity per cell or per region of interest using appropriate image analysis software.

  • For kinetic assays, plot the fluorescence intensity over time to determine the rate of substrate cleavage.

  • Compare the fluorescence signal in experimental cells to the negative control (proteasome inhibitor-treated) cells to determine the specific proteasome-dependent activity.

Experimental Workflow

The following diagram outlines the general workflow for a live-cell imaging experiment using this compound.

Live_Cell_Imaging_Workflow start Start seed_cells Seed cells on glass-bottom dish start->seed_cells cell_wash Wash cells with imaging buffer seed_cells->cell_wash prepare_reagents Prepare Z-GGL-AMC working solution load_substrate Load cells with Z-GGL-AMC prepare_reagents->load_substrate cell_wash->load_substrate control_group Negative Control: Pre-incubate with proteasome inhibitor cell_wash->control_group incubate Incubate at 37°C load_substrate->incubate image Acquire images with fluorescence microscope incubate->image analyze Analyze fluorescence intensity image->analyze end End analyze->end control_group->load_substrate

References

Application Notes and Protocols for High-Throughput Screening Assays with Z-Gly-Gly-Leu-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells, playing a pivotal role in cellular homeostasis by regulating the levels of essential proteins involved in processes such as cell cycle progression, signal transduction, and apoptosis.[1][2][3] The 26S proteasome, the central enzyme of this pathway, is a large multi-catalytic protease complex responsible for the degradation of polyubiquitinated proteins.[4][5] Its catalytic core, the 20S proteasome, possesses three distinct peptidase activities: chymotrypsin-like, trypsin-like, and caspase-like (or peptidyl-glutamyl peptide-hydrolyzing).

The chymotrypsin-like activity, primarily associated with the β5 subunit of the proteasome, is a major target for the development of therapeutic agents, particularly in the field of oncology. Z-Gly-Gly-Leu-7-amido-4-methylcoumarin (Z-GGL-AMC) is a fluorogenic substrate utilized to specifically measure this chymotrypsin-like activity.[5][6] Upon enzymatic cleavage of the peptide backbone by the proteasome, the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released.[6] The resulting increase in fluorescence intensity is directly proportional to the proteasome's activity, providing a robust method for screening potential inhibitors in a high-throughput format.

These application notes provide a detailed protocol for utilizing Z-Gly-Gly-Leu-AMC in high-throughput screening (HTS) assays to identify and characterize inhibitors of the proteasome's chymotrypsin-like activity.

Assay Principle

The assay is based on the enzymatic cleavage of the fluorogenic substrate this compound by the chymotrypsin-like activity of the 20S proteasome. The substrate, in its uncleaved state, is non-fluorescent. Upon cleavage after the Leucine residue, the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC), is liberated. The fluorescence of the released AMC is measured at an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm. In a typical inhibitor screening assay, a decrease in the rate of fluorescence generation in the presence of a test compound, relative to a control, indicates inhibition of the proteasome's chymotrypsin-like activity.

Signaling Pathway

The ubiquitin-proteasome system is a complex and highly regulated pathway. The following diagram illustrates the key steps leading to protein degradation by the proteasome.

Ubiquitin_Proteasome_Pathway Ubiquitin-Proteasome Signaling Pathway Ub Ubiquitin E1 E1 (Ubiquitin-Activating Enzyme) Ub->E1 E2 E2 (Ubiquitin-Conjugating Enzyme) E1->E2 Conjugation AMP_PPi AMP + PPi E1->AMP_PPi E3 E3 (Ubiquitin Ligase) E2->E3 Ligation PolyUbProtein Polyubiquitinated Target Protein E3->PolyUbProtein TargetProtein Target Protein TargetProtein->E3 Proteasome26S 26S Proteasome PolyUbProtein->Proteasome26S Recognition & Degradation Peptides Peptides Proteasome26S->Peptides ADP_Pi ADP + Pi Proteasome26S->ADP_Pi AminoAcids Amino Acids Peptides->AminoAcids Further Degradation ATP1 ATP ATP1->E1 Activation ATP2 ATP ATP2->Proteasome26S

Caption: Ubiquitin-Proteasome Signaling Pathway.

Experimental Workflow

The following diagram outlines the general workflow for a high-throughput screening assay using this compound.

HTS_Workflow HTS Experimental Workflow PlatePrep Plate Preparation (384-well, black, clear bottom) CompoundAdd Addition of Test Compounds and Controls (DMSO, Inhibitor) PlatePrep->CompoundAdd EnzymeAdd Addition of 20S Proteasome CompoundAdd->EnzymeAdd PreIncubate Pre-incubation (e.g., 15 min at 37°C) EnzymeAdd->PreIncubate SubstrateAdd Initiate Reaction with This compound PreIncubate->SubstrateAdd KineticRead Kinetic Fluorescence Reading (Ex: 380 nm, Em: 460 nm) SubstrateAdd->KineticRead DataAnalysis Data Analysis (Rate of reaction, % inhibition, Z' factor) KineticRead->DataAnalysis

Caption: HTS Experimental Workflow Diagram.

Detailed Experimental Protocols

Materials and Reagents
  • Enzyme: Human 20S Proteasome

  • Substrate: this compound

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 0.5 mM EDTA, 0.035% SDS

  • Positive Control Inhibitor: MG132 or Bortezomib

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Microplates: Black, opaque-walled, clear-bottom 384-well microplates

  • Instrumentation: Fluorescence microplate reader with kinetic reading capabilities

Reagent Preparation
  • 10X Assay Buffer: Prepare a 10X stock solution of the assay buffer (200 mM Tris-HCl, pH 7.5, 5 mM EDTA, 0.35% SDS). Store at 4°C. On the day of the experiment, dilute to 1X with nuclease-free water.

  • Substrate Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light.

  • Enzyme Stock Solution: Reconstitute the human 20S proteasome in an appropriate buffer (as recommended by the supplier) to a stock concentration of 250 nM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Inhibitor Stock Solution (10 mM): Dissolve MG132 or Bortezomib in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C.

High-Throughput Screening Assay Protocol

This protocol is designed for a 384-well plate format with a final assay volume of 20 µL.

  • Compound Plating:

    • Dispense 100 nL of test compounds (dissolved in DMSO) into the wells of a 384-well assay plate.

    • For the negative control (0% inhibition), add 100 nL of DMSO.

    • For the positive control (100% inhibition), add 100 nL of a potent proteasome inhibitor (e.g., MG132, final concentration 10 µM).

  • Enzyme Addition:

    • Prepare a working solution of the 20S proteasome by diluting the stock solution in 1X Assay Buffer to a concentration of 2 nM.

    • Add 10 µL of the diluted proteasome solution to each well of the assay plate. The final concentration of the proteasome in the assay will be 1 nM.

  • Pre-incubation:

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate the plate at 37°C for 15 minutes to allow for the interaction between the compounds and the enzyme.

  • Reaction Initiation:

    • Prepare a working solution of the substrate by diluting the 10 mM this compound stock solution in 1X Assay Buffer to a concentration of 20 µM.

    • Add 10 µL of the 20 µM substrate solution to each well to initiate the enzymatic reaction. The final substrate concentration will be 10 µM.

  • Fluorescence Measurement:

    • Immediately transfer the plate to a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically for 15-30 minutes, with readings taken every 60 seconds. Use an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

Data Analysis
  • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve (fluorescence units per minute).

  • Calculate the percentage of inhibition for each test compound using the following formula:

    % Inhibition = 100 x [1 - (Slopecompound - Slopepositive control) / (Slopenegative control - Slopepositive control)]

  • Determine the IC50 value for active compounds by performing a dose-response experiment and fitting the data to a four-parameter logistic equation.

  • Assess the quality of the assay by calculating the Z' factor using the data from the positive and negative controls:

    Z' factor = 1 - [ (3 x SDnegative control + 3 x SDpositive control) / |Meannegative control - Meanpositive control| ]

    A Z' factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Quantitative Data

ParameterTypical ValueNotes
Assay Performance Metrics Determined using Suc-LLVY-AMC substrate.
Z' Factor> 0.7Indicates a robust and reliable assay for high-throughput screening.
Signal-to-Background Ratio> 10A high ratio ensures good separation between the signal from the uninhibited enzyme and the background noise.
IC50 Values of Known Inhibitors IC50 values can vary depending on the specific assay conditions (e.g., enzyme and substrate concentrations, incubation time).
Bortezomib5 - 20 nMA potent, reversible inhibitor of the chymotrypsin-like activity of the proteasome.
Carfilzomib5 - 15 nMAn irreversible epoxyketone-based proteasome inhibitor.
MG13250 - 200 nMA reversible peptide aldehyde inhibitor.
Epoxomicin10 - 50 nMA potent and selective irreversible proteasome inhibitor.

Off-Target Effects and Substrate Specificity

It is important to note that while this compound is a good substrate for the chymotrypsin-like activity of the proteasome, it can also be cleaved by other proteases. This is a critical consideration when interpreting results from cell-based assays or when using complex biological lysates. Known off-target enzymes include:

  • Subtilisins: Such as Subtilisin BPN' and Carlsberg.[5]

  • ClpP Protease: The caseinolytic protease P from organisms like M. tuberculosis.[4][5]

For hit validation and to ensure that the observed activity is due to proteasome inhibition, it is recommended to perform counter-screens using these off-target enzymes or to use more specific proteasome inhibitors as controls. In cell-based assays, using a panel of cell lines with known differences in proteasome subunit composition or expression can also help to confirm the mechanism of action.

Conclusion

The high-throughput screening assay utilizing the fluorogenic substrate this compound provides a robust and sensitive method for the identification and characterization of inhibitors targeting the chymotrypsin-like activity of the proteasome. The detailed protocols and application notes presented here offer a comprehensive guide for researchers in academia and the pharmaceutical industry to establish and validate this assay for drug discovery efforts targeting the ubiquitin-proteasome system. Careful consideration of substrate specificity and appropriate data analysis are crucial for the successful implementation of this screening platform.

References

Application Note: High-Throughput Screening for Proteasome Inhibitors Using Z-Gly-Gly-Leu-AMC

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ubiquitin-proteasome system is a critical pathway for protein degradation, regulating essential cellular processes such as cell cycle progression, signal transduction, and apoptosis.[1] The 26S proteasome, the central enzyme of this pathway, possesses multiple proteolytic activities, including chymotrypsin-like, trypsin-like, and caspase-like activities.[2] The chymotrypsin-like activity, located at the β5 subunit, is often the rate-limiting step in protein degradation and has become a major target for cancer therapy.[3][4]

This application note provides a detailed protocol for a sensitive, fluorescence-based assay to screen for inhibitors of the proteasome's chymotrypsin-like activity. The assay utilizes the fluorogenic substrate Z-Gly-Gly-Leu-AMC (Z-GGL-AMC).[5][6] This substrate is specifically cleaved by the chymotrypsin-like activity of the 20S proteasome, releasing the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC).[6][7] The resulting fluorescence intensity is directly proportional to the proteasome's activity, allowing for quantitative measurement and inhibitor screening.

Assay Principle

The Z-GGL-AMC substrate is a non-fluorescent peptide sequence (Gly-Gly-Leu) linked to a fluorescent AMC group. The proteasome's chymotrypsin-like active site recognizes and cleaves the peptide bond C-terminal to the Leucine residue. This cleavage event liberates the AMC fluorophore, which can be detected using a fluorescence plate reader at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[6] In the presence of an inhibitor, the enzymatic activity is reduced, resulting in a decreased rate of AMC release and a lower fluorescence signal.

Assay_Principle sub This compound (Non-Fluorescent) enzyme 20S Proteasome (Chymotrypsin-Like Activity) sub->enzyme Cleavage prod Z-Gly-Gly-Leu + AMC (Highly Fluorescent) enzyme->prod inhibitor Inhibitor (e.g., MG-132) inhibitor->enzyme Inhibition

Figure 1. Principle of the fluorogenic proteasome activity assay.

Materials and Reagents

  • Enzyme: Purified 20S Proteasome

  • Substrate: this compound (Stock in DMSO)

  • Inhibitor: MG-132 (Positive Control Inhibitor, Stock in DMSO)

  • Assay Buffer: 25 mM HEPES, pH 7.5, 0.5 mM EDTA, 0.05% NP-40, 0.01% SDS

  • Plate: Opaque, black 96-well or 384-well microplate

  • Instrumentation: Fluorescence microplate reader

Experimental Protocols

  • Assay Buffer: Prepare a stock solution of the assay buffer and store it at 4°C.

  • Z-GGL-AMC Substrate: Prepare a 10 mM stock solution in DMSO. Store in aliquots at -20°C, protected from light.[8] On the day of the experiment, thaw an aliquot and dilute it to the desired final working concentration (e.g., 100 µM) in Assay Buffer.

  • 20S Proteasome: Dilute the purified 20S proteasome to a working concentration (e.g., 2 nM) in ice-cold Assay Buffer just before use. Keep the enzyme on ice.

  • Test Compounds/Inhibitors: Prepare stock solutions of test compounds and the positive control inhibitor (MG-132) in DMSO. Create a dilution series to determine IC50 values. The final DMSO concentration in the assay should not exceed 1%.

The following workflow outlines the steps for screening potential inhibitors.

Inhibitor_Screening_Workflow A 1. Add Assay Buffer (to all wells) B 2. Add Test Compound / Inhibitor (or DMSO for controls) A->B C 3. Add 20S Proteasome Enzyme B->C D 4. Pre-incubate (15 min at 37°C) C->D E 5. Initiate Reaction: Add Z-GGL-AMC Substrate D->E F 6. Kinetic Measurement (Fluorescence reading every 60s for 30-60 min) E->F G 7. Data Analysis (Calculate % Inhibition and IC50) F->G

Figure 2. Experimental workflow for proteasome inhibitor screening.

  • Plate Setup:

    • Blank (No Enzyme): 90 µL Assay Buffer + 10 µL Substrate Working Solution.

    • Negative Control (100% Activity): 80 µL Assay Buffer + 1 µL DMSO + 10 µL Enzyme Working Solution.

    • Positive Control (Inhibition): 79 µL Assay Buffer + 1 µL MG-132 + 10 µL Enzyme Working Solution.

    • Test Compound: 79 µL Assay Buffer + 1 µL Test Compound + 10 µL Enzyme Working Solution.

  • Pre-incubation: Add assay buffer, DMSO, and inhibitors to the appropriate wells. Add the diluted 20S proteasome to all wells except the blank. Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow inhibitors to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the Z-GGL-AMC substrate working solution to all wells to start the reaction. The final volume in each well should be 100 µL.

  • Data Acquisition: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 60 seconds (Ex: 380 nm, Em: 460 nm).[6][9]

  • Calculate Reaction Rate: Determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence signal (RFU/min) versus time curve for each well.

  • Calculate Percent Inhibition: Use the following formula to determine the percentage of inhibition for each compound concentration: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_control - V_blank)] * 100

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Data Presentation

The following tables provide representative data for assay parameters and the potency of known proteasome inhibitors against the chymotrypsin-like activity.

Table 1: Recommended Assay Parameters

Parameter Value Reference
Enzyme (20S Proteasome) 1-5 nM [10]
Substrate (Z-GGL-AMC) 50-100 µM [9]
Excitation Wavelength 380 nm [6][9]
Emission Wavelength 460 nm [6][9]
Temperature 37°C [8]

| Final DMSO Concentration | ≤ 1% | N/A |

Table 2: IC50 Values of Known Proteasome Inhibitors

Inhibitor Target Subunit(s) Reported IC50 (Chymotrypsin-Like) Cell Line / Enzyme Source
Bortezomib β5, β1 ~5-10 nM Multiple Myeloma Cells
Carfilzomib β5 ~22 nM Multiple Myeloma Cells[11]
MG-132 β5, β1 ~50-100 nM Isolated 20S Proteasome

| Epoxomicin | β5 | ~10-20 nM | Human Dendritic Cells[3] |

Note: IC50 values can vary depending on the specific assay conditions, enzyme source, and cell type used.

Ubiquitin-Proteasome Signaling Pathway

The 20S proteasome is the catalytic core of the larger 26S proteasome complex, which is responsible for degrading proteins tagged with ubiquitin. This process is fundamental to cellular health and is a key target in drug discovery.

Ubiquitin_Proteasome_Pathway cluster_tagging Protein Ubiquitination cluster_degradation Protein Degradation Ub Ubiquitin E1 E1 (Activating) Ub->E1 ATP E2 E2 (Conjugating) E1->E2 Ub Transfer E3 E3 (Ligase) E2->E3 Target Target Protein E3->Target PolyUb Polyubiquitinated Target Protein Target->PolyUb Polyubiquitination Proteasome26S 26S Proteasome PolyUb->Proteasome26S Recognition & Unfolding Proteasome26S->Ub Deubiquitination (Recycling) Proteasome20S 20S Catalytic Core (Chymotrypsin-Like, Trypsin-Like, Caspase-Like) Peptides Peptide Fragments Proteasome26S->Peptides Degradation

Figure 3. The Ubiquitin-Proteasome degradation pathway.

References

Measuring the Chymotrypsin-Like Activity of the 20S Proteasome: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 20S proteasome is the catalytic core of the ubiquitin-proteasome system, a major pathway for protein degradation in eukaryotic cells. It is a cylindrical complex composed of four stacked rings and possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like (also known as post-glutamyl peptide hydrolytic) activity.[1][2][3][4][5] The chymotrypsin-like activity, primarily associated with the β5 subunit, is often considered the most critical for protein breakdown and is a key target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders.[2][3] Therefore, accurate measurement of this activity is crucial for researchers in basic science and drug development.

This application note provides detailed protocols for measuring the chymotrypsin-like activity of the 20S proteasome using both purified enzyme and cell-based formats. The methodologies described utilize sensitive fluorogenic and luminogenic substrates for robust and high-throughput screening applications.

Assay Principles

The most common methods for measuring the chymotrypsin-like activity of the 20S proteasome employ synthetic peptide substrates conjugated to a reporter molecule, either a fluorophore or a luminophore. The peptide sequence, typically Suc-LLVY (Succinyl-Leucine-Leucine-Valine-Tyrosine), is specifically recognized and cleaved by the chymotrypsin-like active site of the proteasome.[1][6][7][8][9][10][11]

  • Fluorogenic Assays: In this format, the substrate is linked to a fluorophore such as 7-amino-4-methylcoumarin (AMC) or rhodamine 110 (R110).[8][11][12][13] When the peptide-fluorophore conjugate is intact, the fluorescence is quenched. Upon cleavage by the proteasome, the free fluorophore is released, resulting in a significant increase in fluorescence intensity. This increase is directly proportional to the proteasome activity and can be measured using a fluorescence plate reader.[12]

  • Luminogenic Assays: These assays utilize a substrate coupled to aminoluciferin.[14][15][16] Proteasome-mediated cleavage releases aminoluciferin, which then acts as a substrate for luciferase in a coupled reaction, generating a stable "glow-type" luminescent signal.[14][16] The light output is proportional to the proteasome activity and can be quantified with a luminometer. This method is often more sensitive than fluorescence-based assays.[16]

Data Presentation

Quantitative Assay Parameters

The following tables summarize key quantitative parameters for assays measuring the chymotrypsin-like activity of the 20S proteasome.

Substrate NameAbbreviationReporter GroupExcitation (nm)Emission (nm)Assay Type
Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amido-4-MethylcoumarinSuc-LLVY-AMCAMC345-380445-460Fluorogenic[1][8][9][11]
Leucine-Leucine-Valine-Tyrosine-Rhodamine 110LLVY-R110R110480-500520-530Fluorogenic[12][17]
Succinyl-Leucine-Leucine-Valine-Tyrosine-aminoluciferinSuc-LLVY-aminoluciferinaminoluciferinN/AN/ALuminogenic[14][15][16][18]
ReagentTypical Working ConcentrationNotes
Purified 20S Proteasome1-10 nMActivity can vary between lots. Titration is recommended.
Suc-LLVY-AMC20-100 µM[4][11][19][20]
LLVY-R110Varies by kitRefer to manufacturer's instructions.[12]
MG132 (inhibitor)10-100 µMA potent, reversible proteasome inhibitor.[19][20]
Lactacystin (inhibitor)10 µMA specific and potent proteasome inhibitor.[7][13][21]
Epoxomicin (inhibitor)Varies by kitA specific proteasome inhibitor included in some kits.[6]

Experimental Protocols

Protocol 1: In Vitro Assay with Purified 20S Proteasome (Fluorogenic)

This protocol describes the measurement of chymotrypsin-like activity using purified 20S proteasome and the fluorogenic substrate Suc-LLVY-AMC.

Materials:

  • Purified 20S Proteasome

  • Suc-LLVY-AMC substrate

  • Assay Buffer: 25 mM HEPES, pH 7.5, 0.5 mM EDTA

  • Proteasome Inhibitor (e.g., MG132 or Lactacystin)

  • DMSO (for dissolving substrate and inhibitor)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Suc-LLVY-AMC in DMSO.

    • Prepare a stock solution of the proteasome inhibitor (e.g., 10 mM MG132 in DMSO).

    • Dilute the purified 20S proteasome to the desired working concentration in pre-warmed assay buffer.

  • Assay Setup:

    • Prepare a reaction mixture in a 96-well plate with a final volume of 100 µL per well.

    • Test Wells: Add diluted 20S proteasome and assay buffer.

    • Inhibitor Control Wells: Add diluted 20S proteasome, proteasome inhibitor, and assay buffer. Pre-incubate for 15-30 minutes at 37°C.

    • Blank Wells: Add assay buffer only (no proteasome).

  • Initiate Reaction:

    • Add Suc-LLVY-AMC to all wells to a final concentration of 100 µM to start the reaction.[4]

  • Measurement:

    • Immediately place the plate in a fluorescence reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically every 1-2 minutes for 30-60 minutes, or as an endpoint reading after a defined incubation period.

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from all other readings.

    • For kinetic assays, determine the rate of reaction (RFU/min).

    • Plot the fluorescence intensity or reaction rate against time or compound concentration.

Protocol 2: Cell-Based Assay (Luminogenic)

This protocol outlines the measurement of chymotrypsin-like activity in cultured cells using a luminogenic assay system.

Materials:

  • Cells of interest

  • Cell culture medium and reagents

  • Opaque-walled 96-well plates

  • Luminogenic proteasome assay kit (e.g., Proteasome-Glo™ Chymotrypsin-Like Cell-Based Assay)

  • Luminometer

Procedure:

  • Cell Plating:

    • Seed cells in an opaque-walled 96-well plate at a density appropriate for your cell line and incubate overnight.

  • Cell Treatment:

    • Treat cells with test compounds or vehicle control for the desired duration.

  • Reagent Preparation:

    • Prepare the luminogenic reagent according to the manufacturer's instructions.[14]

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add the prepared luminogenic reagent to each well in an "add-mix-measure" format.[14][18]

  • Measurement:

    • Incubate the plate at room temperature for 5-10 minutes to allow the signal to stabilize.[14]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the proteasome activity.[14]

    • Normalize the data to cell viability if necessary.

Visualizations

Assay_Principle Fluorogenic Assay Principle Substrate Suc-LLVY-AMC (Quenched) Proteasome 20S Proteasome (Chymotrypsin-like Activity) Substrate->Proteasome Cleavage Products Suc-LLVY + Free AMC (Fluorescent) Proteasome->Products

Caption: Principle of the fluorogenic proteasome activity assay.

Experimental_Workflow Experimental Workflow cluster_purified Purified Enzyme Assay cluster_cell Cell-Based Assay P1 Prepare Reagents P2 Set up Assay Plate P1->P2 P3 Initiate Reaction P2->P3 P4 Measure Fluorescence P3->P4 P5 Analyze Data P4->P5 C1 Plate Cells C2 Treat with Compounds C1->C2 C3 Add Luminescent Reagent C2->C3 C4 Measure Luminescence C3->C4 C5 Analyze Data C4->C5

Caption: Workflow for purified enzyme and cell-based proteasome assays.

References

Application Notes and Protocols for Z-Gly-Gly-Leu-AMC in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Gly-Leu-AMC is a fluorogenic peptide substrate utilized to measure the chymotrypsin-like activity of the 20S proteasome. The principle of its application lies in the cleavage of the amide bond between the tripeptide (Gly-Gly-Leu) and the fluorescent group, 7-amino-4-methylcoumarin (AMC), by the active proteasome. Upon cleavage, the AMC is released, leading to a significant increase in fluorescence, which can be quantified to determine enzymatic activity. This substrate is a valuable tool in biochemical research and drug development for studying protease activity, screening for proteasome inhibitors, and visualizing protease activity in cellular contexts.[1][2]

Mechanism of Action

The this compound substrate, in its intact form, is non-fluorescent. The proteasome, a multi-catalytic protease complex, recognizes and cleaves the peptide sequence. Specifically, the chymotrypsin-like active sites of the proteasome hydrolyze the bond linking the leucine residue to the AMC fluorophore. This releases the free AMC, which is highly fluorescent. The fluorescence intensity is directly proportional to the proteasomal activity.

sub This compound (Non-fluorescent) pro 20S Proteasome (Chymotrypsin-like activity) sub->pro Cleavage pep Z-Gly-Gly-Leu pro->pep amc AMC (Fluorescent) pro->amc

Mechanism of this compound cleavage.

Applications

  • Protease Activity Assays: Quantifying the chymotrypsin-like activity of purified proteasomes or in cell lysates.

  • Drug Discovery: Screening for and characterizing inhibitors of the proteasome, which are important therapeutic targets in cancer and other diseases.

  • Fluorescence Microscopy: Visualizing intracellular proteasome activity in living cells to understand its spatial and temporal regulation.

Data Presentation

Table 1: Kinetic Parameters for a Chymotrypsin-Like Proteasome Substrate

SubstrateEnzyme SourceKm (µM)Vmax (relative units)
Suc-LLVY-AMCPurified 20S Proteasome10-50Not specified

Note: Data for the commonly used substrate Suc-LLVY-AMC is presented as an analogue.

Table 2: IC50 Values of Proteasome Inhibitors

InhibitorSubstrateCell Line/EnzymeIC50 (nM)
BortezomibSuc-LLVY-AMCPC3 cells32.8[3]
MG-132Suc-LLVY-AMCPurified 20S Proteasome~100

Note: IC50 values can vary depending on the experimental conditions, including enzyme and substrate concentrations.

Experimental Protocols

Protocol 1: In Vitro Proteasome Activity Assay using Cell Lysates

This protocol describes the measurement of chymotrypsin-like proteasome activity in cell lysates using this compound in a 96-well plate format suitable for a fluorescence plate reader.

Materials:

  • This compound substrate

  • DMSO

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 2 mM DTT, 2 mM ATP

  • Cell Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail (proteasome inhibitor-free)

  • Proteasome inhibitor (e.g., MG-132) for control

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

  • Free AMC for standard curve

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

    • Prepare a 10 mM stock solution of MG-132 in DMSO. Store at -20°C.

    • Prepare a 1 mM stock solution of free AMC in DMSO for the standard curve.

  • Cell Lysate Preparation:

    • Culture cells to the desired confluency.

    • Wash cells with ice-cold PBS and lyse them in Cell Lysis Buffer on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to a final concentration of 50-100 µM.

    • In a 96-well plate, add 20-50 µg of cell lysate per well.

    • For inhibitor control wells, pre-incubate the lysate with a proteasome inhibitor (e.g., 20 µM MG-132) for 30 minutes at 37°C.

    • Add the this compound working solution to each well to initiate the reaction. The final volume should be 100-200 µL.

  • Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically over 30-60 minutes, with readings every 1-2 minutes.

  • Data Analysis:

    • Generate a standard curve using known concentrations of free AMC.

    • Calculate the rate of AMC production from the linear portion of the kinetic curve for each sample.

    • Subtract the rate of the inhibitor-treated sample from the untreated sample to determine the specific proteasome activity.

    • Use the AMC standard curve to convert the fluorescence units to the amount of AMC produced per unit time per amount of protein.

cluster_0 Preparation cluster_1 Assay cluster_2 Measurement & Analysis A Prepare Reagents (Substrate, Buffer, Inhibitor) E Add this compound A->E B Prepare Cell Lysate C Add Lysate to 96-well Plate B->C D Add Inhibitor (Control) C->D C->E D->E F Kinetic Fluorescence Reading E->F G Data Analysis F->G

Workflow for in vitro proteasome activity assay.
Protocol 2: Live-Cell Imaging of Proteasome Activity

This protocol provides a general framework for visualizing intracellular proteasome activity using this compound. Note: This protocol is adapted from general methods for live-cell imaging with AMC-based substrates and may require optimization for your specific cell type and imaging system.

Materials:

  • This compound substrate

  • DMSO

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Hoechst 33342 or other nuclear stain (optional)

  • Proteasome inhibitor (e.g., MG-132 or Bortezomib) for control

  • Glass-bottom dishes or chamber slides suitable for microscopy

  • Fluorescence microscope with a heated stage, CO₂ incubator, and appropriate filter sets (e.g., DAPI channel for AMC)

Procedure:

  • Cell Preparation:

    • Seed cells on glass-bottom dishes or chamber slides and culture until they reach 50-70% confluency.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a working solution of this compound in pre-warmed live-cell imaging medium. The optimal final concentration should be determined empirically, typically in the range of 10-50 µM.

  • Cell Loading and Imaging:

    • Wash the cells once with pre-warmed imaging medium.

    • Add the this compound working solution to the cells and incubate at 37°C in a CO₂ incubator for 30-60 minutes.

    • For inhibitor controls, pre-treat cells with a proteasome inhibitor (e.g., 1 µM Bortezomib) for 1-2 hours before adding the substrate.

    • (Optional) Add a nuclear stain like Hoechst 33342 during the last 10-15 minutes of incubation for co-localization.

    • Gently wash the cells twice with pre-warmed imaging medium to remove excess substrate.

    • Add fresh, pre-warmed imaging medium to the cells.

  • Fluorescence Microscopy:

    • Place the dish on the heated stage of the fluorescence microscope.

    • Acquire images using the appropriate filter set for AMC (Excitation ~350 nm, Emission ~450 nm).

    • Acquire images at different time points to monitor the change in fluorescence.

  • Image Analysis:

    • Quantify the fluorescence intensity in individual cells or specific subcellular regions using image analysis software (e.g., ImageJ/Fiji).

    • Compare the fluorescence intensity between control and treated cells.

Signaling Pathway: NF-κB Activation

The chymotrypsin-like activity of the proteasome plays a crucial role in the canonical NF-κB signaling pathway. This pathway is central to the regulation of immune responses, inflammation, and cell survival. In resting cells, the NF-κB transcription factor is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by various signals (e.g., cytokines, pathogens), a kinase complex (IKK) is activated, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome, which relies on its chymotrypsin-like activity. The degradation of IκBα unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes.

cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Stimulus (e.g., TNF-α, IL-1) IKK IKK Activation Stimulus->IKK IkBa_NFkB IκBα-NF-κB Complex (Inactive) IKK->IkBa_NFkB Phosphorylation p_IkBa_NFkB p-IκBα-NF-κB IkBa_NFkB->p_IkBa_NFkB Ub_p_IkBa Ubiquitinated p-IκBα p_IkBa_NFkB->Ub_p_IkBa Ubiquitination Proteasome 26S Proteasome (Chymotrypsin-like activity) Ub_p_IkBa->Proteasome Degradation NFkB Free NF-κB (Active) Proteasome->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene Target Gene Transcription (Inflammation, Survival) NFkB_nuc->Gene

Role of proteasome in NF-κB signaling.

References

Troubleshooting & Optimization

Resolving Solubility Challenges with Z-Gly-Gly-Leu-AMC: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists utilizing the fluorogenic substrate Z-Gly-Gly-Leu-AMC, ensuring its complete dissolution is critical for accurate and reproducible results in enzyme activity assays. This technical support center provides troubleshooting guidance and frequently asked questions to address common solubility issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] It is advisable to use a freshly opened or anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact the solubility of the product.[3]

Q2: I am still observing precipitation even after using DMSO. What can I do?

A2: If you observe precipitation, gentle heating and sonication can aid in dissolution. Heat the solution to 37°C and then place it in an ultrasonic bath for a short period.[1] This combination of heat and mechanical agitation can often overcome solubility hurdles.

Q3: What is the recommended storage condition for the this compound stock solution?

A3: Once dissolved in DMSO, the stock solution should be stored at -20°C or -80°C to maintain its stability.[1][4] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1][5] When stored at -20°C, the stock solution should be used within one month; for storage at -80°C, the solution is typically stable for up to six months.[1][3][6]

Q4: Can I use other solvents besides DMSO?

A4: While DMSO is the most commonly recommended solvent, other organic solvents like dimethylformamide (DMF) or absolute ethanol have been used for similar AMC-conjugated peptides. However, solubility in these alternative solvents should be empirically determined for this compound. For instance, the related substrate Z-Gly-Pro-AMC can be dissolved in methanol.[7]

Q5: How does the purity of this compound affect its solubility?

A5: The purity of the substrate can influence its solubility. It is recommended to use a high-purity grade (e.g., ≥95% by HPLC) for your experiments. Impurities can sometimes contribute to insolubility or precipitation.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound.

Issue Potential Cause Recommended Action
Visible particulates or cloudiness in the stock solution. Incomplete dissolution.1. Warm the solution to 37°C. 2. Sonicate the solution for 5-10 minutes. 3. If particulates persist, consider preparing a fresh stock solution in anhydrous DMSO.
Precipitation occurs when diluting the stock solution into an aqueous buffer. The final concentration of DMSO in the assay buffer is too low to maintain solubility.1. Increase the final percentage of DMSO in the assay, ensuring it does not exceed a concentration that affects enzyme activity. 2. Prepare an intermediate dilution of the stock solution in a buffer containing a higher percentage of DMSO before the final dilution into the assay buffer.
Inconsistent assay results or high background fluorescence. Poorly dissolved substrate leading to aggregation and light scattering.1. Ensure the stock solution is completely clear before use. 2. Centrifuge the diluted substrate solution at high speed for 1-2 minutes and use the supernatant for the assay.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution
  • Bring the vial of this compound powder to room temperature before opening to prevent condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the vial for 1-2 minutes to facilitate dissolution.

  • If necessary, warm the vial to 37°C and sonicate for 5-10 minutes until the solution is clear.

  • Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.[1][4]

General Protocol for Enzyme Activity Assay
  • Prepare the assay buffer and bring it to the optimal temperature for the enzyme.

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Dilute the stock solution to the desired final working concentration in the pre-warmed assay buffer. Ensure the final DMSO concentration is compatible with your enzyme's activity.

  • Initiate the reaction by adding the enzyme to the substrate solution.

  • Monitor the increase in fluorescence over time using a fluorometer with an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm.[5]

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Enzyme Assay prep1 Equilibrate this compound to RT prep2 Add Anhydrous DMSO prep1->prep2 prep3 Vortex prep2->prep3 prep4 Warm (37°C) & Sonicate (if needed) prep3->prep4 prep5 Visually Inspect prep4->prep5 prep6 Aliquot & Store at -20°C/-80°C prep5->prep6 assay1 Prepare Assay Buffer assay3 Dilute Substrate in Buffer assay1->assay3 assay2 Thaw Stock Solution assay2->assay3 assay4 Add Enzyme assay3->assay4 assay5 Measure Fluorescence (Ex: 380nm, Em: 460nm) assay4->assay5

Caption: Experimental workflow for preparing and using this compound.

troubleshooting_flowchart start Solubility Issue Observed? action1 Warm to 37°C & Sonicate start->action1 check1 Is the solution clear? action1->check1 action2 Increase final DMSO % in assay check1->action2 No (Precipitation in assay) action3 Prepare fresh stock with anhydrous DMSO check1->action3 No (Precipitation in stock) end_success Proceed with Experiment check1->end_success Yes action2->end_success end_fail Consider alternative solvent or substrate action3->end_fail

Caption: Troubleshooting flowchart for this compound solubility issues.

References

Technical Support Center: Optimizing Z-Gly-Gly-Leu-AMC for Kinetic Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information for optimizing the use of the fluorogenic substrate Z-Gly-Gly-Leu-AMC in kinetic assays. It includes troubleshooting advice, experimental protocols, and key technical data.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during kinetic assays using this compound.

Q1: How do I determine the optimal concentration of this compound for my assay?

A1: The optimal substrate concentration is typically at or near the Michaelis-Menten constant (Kₘ) of the enzyme you are studying. Operating at a concentration well below the Kₘ makes the reaction rate highly dependent on substrate concentration, while concentrations far above Kₘ can lead to substrate inhibition or insolubility issues.

To determine the Kₘ, you should perform a substrate titration experiment. Measure the initial reaction velocity (v₀) at various this compound concentrations and plot the results using a Michaelis-Menten or Lineweaver-Burk plot. The concentration that yields half-maximal velocity is the Kₘ. For routine assays, using a concentration of 1-2 times the Kₘ is a common practice. A typical starting concentration range for similar AMC substrates is 10-100 µM.[1][2]

Q2: I am observing high background fluorescence. What are the common causes and solutions?

A2: High background fluorescence can obscure the signal from enzymatic activity. The primary causes and their solutions are outlined below.

Potential CauseTroubleshooting Steps
Substrate Auto-hydrolysis Some fluorogenic substrates can hydrolyze spontaneously. Run a "substrate-only" control (no enzyme) to measure the rate of non-enzymatic fluorescence increase. Subtract this rate from your experimental wells.[3][4]
Contaminated Reagents Buffers, solvents (especially DMSO), and water can contain fluorescent impurities. Use high-purity or fluorescence-free reagents and prepare fresh buffers.[3][4]
Free AMC in Substrate The substrate powder may contain free 7-amino-4-methylcoumarin (AMC) from manufacturing or degradation. If suspected, consider purifying the substrate, though it is often more practical to purchase a new, high-purity lot.[3]
High DMSO Concentration While necessary for solubility, high concentrations of DMSO can increase background fluorescence. Keep the final DMSO concentration in the assay as low as possible, typically below 5%.[3][5]

Q3: My enzyme activity appears low or is undetectable. What should I check?

A3: Low or no signal can result from several factors related to the enzyme, substrate, or assay conditions.

Potential CauseTroubleshooting Steps
Inactive or Insufficient Enzyme Confirm the activity of your enzyme with a known positive control substrate. If activity is low, increase the enzyme concentration in the assay.[4]
Substrate Degradation Ensure the this compound stock solution has been stored correctly (typically at -20°C or -80°C, protected from light and freeze-thaw cycles).[2][6] If degradation is suspected, prepare a fresh stock solution.[4]
Suboptimal Assay Conditions Enzyme activity is sensitive to pH, temperature, and buffer composition. Test a range of pH values and ensure the temperature is optimal and stable. High salt or the presence of chelating agents may inhibit the enzyme.[4]
Incorrect Instrument Settings Verify the fluorometer's excitation and emission wavelengths are set correctly for free AMC (Ex: ~360-380 nm, Em: ~440-460 nm).[7][8][9] Optimize the gain setting to ensure it is sensitive enough to detect the signal.[4]

Q4: How should I prepare and store this compound stock solutions?

A4: Proper handling is critical for substrate stability and assay reproducibility.

  • Solvent: this compound is typically dissolved in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).[10][11]

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6][12] Protect the solution from light by using amber vials or wrapping them in foil.[2][13]

  • Stability: When stored correctly, stock solutions are typically stable for at least one month at -20°C or up to six months at -80°C.[6][11][12]

Q5: What is the Inner Filter Effect (IFE) and how can I mitigate it?

A5: The Inner Filter Effect occurs when components in the assay (including the substrate or product) absorb the excitation or emission light, leading to a non-linear and artificially low fluorescence signal.[14][15]

  • Primary IFE: The absorption of excitation light by assay components.[14]

  • Secondary IFE: The absorption of emitted light by assay components.[15]

Mitigation Strategies:

  • Dilute the Sample: The simplest method is to work with concentrations of substrate and enzyme that keep the total absorbance of the solution low.

  • Use a Standard Curve: Create a standard curve with free AMC in the presence of your assay buffer and enzyme to quantify the signal accurately.

  • Mathematical Correction: Several published formulas can correct for IFE if the absorbance of the sample at the excitation and emission wavelengths is measured.[16][17]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.

  • Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until all the powder is dissolved. Gentle warming to 37°C or sonication can aid dissolution if needed.[6]

  • Dispense the stock solution into small, single-use aliquots in light-protected tubes.

  • Store the aliquots at -20°C or -80°C.[6]

Protocol 2: Determining Kₘ and Vₘₐₓ for an Enzyme with this compound

  • Prepare Reagents:

    • Assay Buffer: Prepare the optimal buffer for your enzyme (e.g., Tris-HCl or HEPES with appropriate pH and additives).

    • Enzyme Stock: Dilute the enzyme in assay buffer to a concentration that will yield a linear reaction rate for at least 10-15 minutes.

    • Substrate Dilutions: Prepare a series of dilutions of the this compound stock solution in assay buffer. A typical range might be 0, 5, 10, 25, 50, 100, and 200 µM.

  • Set Up Assay Plate:

    • Use a black, clear-bottom 96-well plate for fluorescence assays to minimize background.

    • Add the substrate dilutions to the wells.

    • Include "no-enzyme" controls for each substrate concentration to measure and subtract background hydrolysis.[4]

    • Include a "no-substrate" control to check for intrinsic enzyme fluorescence.

  • Run Kinetic Assay:

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C).[18]

    • Initiate the reaction by adding the diluted enzyme solution to all wells.

    • Immediately place the plate in a fluorescence plate reader set to the correct wavelengths (Ex: ~380 nm, Em: ~460 nm).[5][10]

    • Measure the fluorescence kinetically, taking readings every 60 seconds for 15-30 minutes.

  • Data Analysis:

    • For each substrate concentration, determine the initial velocity (v₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Subtract the slope from the corresponding "no-enzyme" control.

    • Plot the corrected v₀ values against the substrate concentration [S].

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Kₘ and Vₘₐₓ values.

Quantitative Data Summary

The following table summarizes key parameters for AMC-based fluorogenic substrates.

ParameterValueNotes
Substrate This compoundFluorogenic substrate for chymotrypsin-like activity of the proteasome and other proteases like ClpP.[6][8][19][20]
Excitation Wavelength 360 - 380 nmFor the cleaved 7-amino-4-methylcoumarin (AMC) fluorophore.[8][10]
Emission Wavelength 440 - 460 nmFor the cleaved 7-amino-4-methylcoumarin (AMC) fluorophore.[7][8][9]
Typical Stock Solution 10 - 20 mM in DMSOStore in aliquots at -20°C or -80°C, protected from light.[10][11]
Typical Working Conc. 10 - 200 µMThe optimal concentration is enzyme-dependent and should be determined experimentally near the Kₘ.[1][2][21]
Final DMSO Conc. in Assay < 5%High concentrations can inhibit enzymes and increase background fluorescence.[3][5]

Visualizations

The following diagrams illustrate key workflows and concepts for optimizing your kinetic assays.

Enzymatic_Reaction cluster_reactants Reactants cluster_products Products Enzyme Enzyme (Protease) Peptide Z-Gly-Gly-Leu Fluorophore Free AMC (Fluorescent) Enzyme->Fluorophore Cleaves & Releases Substrate This compound (Non-fluorescent) Substrate->Enzyme Binds

Caption: Enzymatic cleavage of this compound releases the fluorescent AMC group.

Optimization_Workflow A Prepare Enzyme and Substrate Stock Solutions B Perform Substrate Titration (Vary [S]) A->B C Measure Initial Velocity (v₀) at Each [S] B->C D Plot v₀ vs. [S] (Michaelis-Menten Plot) C->D E Calculate Km and Vmax D->E F Select Optimal [S] (e.g., 1-2x Km) for Assays E->F

Caption: Workflow for determining the optimal substrate concentration for a kinetic assay.

References

Preventing Z-Gly-Gly-Leu-AMC degradation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the fluorogenic substrate Z-Gly-Gly-Leu-AMC. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing substrate degradation and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a fluorogenic peptide substrate primarily used to measure the chymotrypsin-like activity of the 20S proteasome.[1][2] Upon cleavage by the proteasome, the fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released, which can be detected by measuring the increase in fluorescence. This allows for the quantification of proteasome activity in various samples, including purified enzyme preparations and cell lysates.[3][4]

Q2: What are the optimal excitation and emission wavelengths for detecting the released AMC?

A2: The released 7-amino-4-methylcoumarin (AMC) has an excitation maximum in the range of 360-380 nm and an emission maximum between 440-460 nm.[2]

Q3: How should I store this compound?

A3: Proper storage is critical to prevent degradation. The lyophilized powder should be stored at -20°C and protected from light. Under these conditions, it is stable for at least one year. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[5][6][7]

Q4: What are the main causes of this compound degradation during an experiment?

A4: Degradation can be caused by several factors:

  • Enzymatic Degradation: Besides the target enzyme, other contaminating proteases in your sample can cleave the substrate.

  • Spontaneous Hydrolysis: The substrate can undergo non-enzymatic hydrolysis, especially at non-optimal pH or elevated temperatures.

  • Photodegradation: The AMC fluorophore is light-sensitive and can degrade upon prolonged exposure to light.[8]

  • Improper Handling: Repeated freeze-thaw cycles of stock solutions can lead to degradation.[7]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue Potential Cause Recommended Solution
High Background Fluorescence Substrate Degradation: The substrate may have degraded due to improper storage or handling, leading to the presence of free AMC.Use a fresh aliquot of the substrate. Ensure proper storage conditions (-20°C, protected from light).
Spontaneous Hydrolysis: The assay buffer pH may be too high or too low, causing the substrate to hydrolyze non-enzymatically.Optimize the pH of your assay buffer. Most proteasome assays are performed at a pH between 7.2 and 8.0.
Contaminated Reagents: Buffers, water, or DMSO may contain fluorescent impurities or contaminating proteases.Use high-purity, sterile reagents. Prepare fresh buffers before each experiment.
Low or No Signal Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling.Use a fresh enzyme preparation. Include a positive control in your experiment to verify enzyme activity.
Sub-optimal Assay Conditions: The temperature, pH, or buffer composition may not be optimal for your enzyme.Optimize assay conditions by testing a range of temperatures and pH values. Ensure that your buffer does not contain inhibitors of your target enzyme.
Incorrect Instrument Settings: The excitation and emission wavelengths or the gain setting on the fluorometer may be incorrect.Verify the instrument settings are appropriate for AMC (Ex: 360-380 nm, Em: 440-460 nm). Optimize the gain setting for your expected signal range.
High Well-to-Well Variability Pipetting Errors: Inaccurate or inconsistent pipetting can lead to variability.Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to add to all wells.
Incomplete Mixing: Reagents may not be thoroughly mixed in the wells.Gently mix the plate after adding all reagents. Avoid introducing bubbles.
Temperature Gradients: Uneven temperature across the microplate can affect enzyme activity.Ensure the plate is uniformly equilibrated to the assay temperature before starting the reaction.

Data Presentation: Stability of Fluorogenic Peptide Substrates

Condition Parameter Value Expected Stability of this compound
Storage (Lyophilized) Temperature-20°C> 1 year
Storage (in DMSO) Temperature-20°CUp to 6 months[6][9]
Temperature-80°C> 6 months[7]
pH (in Assay Buffer) pH Range6.5 - 8.5Generally stable for the duration of a typical assay.
pH < 6.0 or > 9.0-Increased rate of spontaneous hydrolysis.
Temperature (in Assay) Temperature25°C - 37°CStable for several hours.
Temperature> 40°CIncreased rate of spontaneous hydrolysis.
Light Exposure Ambient Light-Minimize exposure to prevent photobleaching of the AMC fluorophore.
Direct Light Source-Avoid prolonged exposure.

Experimental Protocols

Preparation of Stock Solutions
  • This compound Stock Solution (10 mM):

    • Bring the vial of lyophilized this compound to room temperature.

    • Add the appropriate volume of high-quality, anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex gently until the substrate is completely dissolved.

    • Aliquot the stock solution into smaller volumes in light-protecting tubes.

    • Store the aliquots at -20°C or -80°C.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 1 mM DTT):

    • Prepare the buffer using high-purity water and reagents.

    • Adjust the pH to 7.5 at the desired assay temperature.

    • Filter the buffer through a 0.22 µm filter to remove any particulates.

    • Store the buffer at 4°C. Bring to room temperature before use.

Proteasome Activity Assay in Cell Lysates

This protocol provides a general guideline for measuring the chymotrypsin-like activity of the proteasome in cell lysates.

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) containing protease inhibitors (excluding proteasome inhibitors).

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • Dilute the cell lysate to the desired concentration (e.g., 1 mg/mL) with assay buffer.

    • In a black 96-well plate, add 50 µL of the diluted cell lysate to each well.

    • For each sample, prepare a control well containing a specific proteasome inhibitor (e.g., MG-132 at a final concentration of 10 µM) to measure non-proteasomal activity.

    • Include a blank well containing only assay buffer.

    • Prepare a working solution of this compound by diluting the 10 mM stock solution in assay buffer to a final concentration of 100 µM.

    • Initiate the reaction by adding 50 µL of the this compound working solution to each well.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 60-120 minutes, using an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Subtract the fluorescence values of the blank from all other readings.

    • Subtract the fluorescence values of the inhibitor-treated wells from the corresponding untreated wells to determine the proteasome-specific activity.

    • Plot the fluorescence intensity versus time. The slope of the linear portion of the curve represents the rate of the reaction.

    • A standard curve of free AMC can be used to convert the fluorescence units to the amount of product formed.

Visualizations

Experimental Workflow for Proteasome Activity Assay

G cluster_prep Sample Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis CellCulture Cell Culture Lysis Cell Lysis CellCulture->Lysis Centrifugation Centrifugation Lysis->Centrifugation ProteinQuant Protein Quantification Centrifugation->ProteinQuant AddLysate Add Lysate to Plate ProteinQuant->AddLysate AddInhibitor Add Inhibitor (Control) AddLysate->AddInhibitor AddSubstrate Add this compound AddLysate->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate ReadFluorescence Read Fluorescence (Ex: 380nm, Em: 460nm) Incubate->ReadFluorescence DataAnalysis Data Analysis ReadFluorescence->DataAnalysis G TargetProtein Target Protein PolyubiquitinatedProtein Polyubiquitinated Target Protein TargetProtein->PolyubiquitinatedProtein Polyubiquitination Ubiquitin Ubiquitin E1 E1 (Activating Enzyme) Ubiquitin->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 E3 E3 (Ligase) E2->E3 E3->TargetProtein Proteasome 26S Proteasome PolyubiquitinatedProtein->Proteasome Peptides Degraded Peptides Proteasome->Peptides G HighBackground High Background Fluorescence SubstrateDeg Substrate Degradation HighBackground->SubstrateDeg Contamination Reagent Contamination HighBackground->Contamination NonEnzymatic Non-Enzymatic Hydrolysis HighBackground->NonEnzymatic CheckStorage Check Storage Conditions SubstrateDeg->CheckStorage UseFresh Use Fresh Reagents Contamination->UseFresh OptimizepH Optimize Assay pH NonEnzymatic->OptimizepH

References

Z-Gly-Gly-Leu-AMC assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the Z-Gly-Gly-Leu-AMC assay, a fluorogenic method used to measure the chymotrypsin-like activity of the proteasome and the activity of the bacterial ClpP protease.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a fluorescence-based enzymatic assay. The substrate, this compound, is a synthetic peptide (Gly-Gly-Leu) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. When a protease with chymotrypsin-like activity cleaves the peptide bond after the Leucine residue, free AMC is released. The liberated AMC is highly fluorescent and can be detected using a fluorometer, with the rate of fluorescence increase being directly proportional to the enzyme's activity.

Q2: What are the optimal excitation and emission wavelengths for detecting the released AMC fluorophore?

The free AMC fluorophore has an excitation maximum in the range of 360-380 nm and an emission maximum in the range of 440-460 nm. It is recommended to consult your instrument's specifications to determine the optimal filter set or monochromator settings for your specific plate reader.

Q3: How should I prepare and store the this compound substrate?

For long-term storage, the lyophilized powder should be stored at -20°C, protected from light and moisture. To prepare a stock solution, dissolve the substrate in a minimal amount of a compatible organic solvent like DMSO. It is advisable to prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution. Store stock solutions in small aliquots at -20°C or -80°C.

Q4: What are the primary applications of the this compound assay?

This assay is primarily used for:

  • Measuring the chymotrypsin-like activity of the 20S and 26S proteasome in cell lysates or purified preparations.[1]

  • Assessing the activity of bacterial ClpP proteases.[1]

  • Screening for inhibitors or activators of the proteasome or ClpP protease in drug discovery.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Background Fluorescence 1. Substrate Autohydrolysis: The substrate may be degrading spontaneously.• Prepare fresh substrate working solution for each experiment. • Avoid prolonged exposure of the substrate solution to light and room temperature.
2. Contaminated Reagents: Assay buffer, DMSO, or other reagents may contain fluorescent impurities.• Use high-purity, nuclease-free water and fresh, high-quality reagents. • Test each reagent individually for background fluorescence.
3. Well-to-Well Contamination: Carryover of free AMC from standard curve wells or positive controls.• Use careful pipetting techniques. • Consider using separate multi-channel pipettes for standards, controls, and samples.
4. Microplate Issues: The type of microplate can affect background fluorescence and signal.[2]• Use black, opaque-walled microplates for fluorescence assays to minimize light scatter and crosstalk.[3] • Test different plate types (e.g., non-binding vs. medium-binding surfaces) to find the optimal one for your assay.[2]
Low or No Signal 1. Inactive or Insufficient Enzyme: The enzyme may have lost activity or is present at too low a concentration.• Confirm the activity of your enzyme preparation with a known positive control. • Increase the enzyme concentration in the reaction.
2. Substrate Degradation: The substrate may have degraded due to improper storage or handling.• Ensure the substrate has been stored correctly at -20°C or -80°C and protected from light. • Prepare fresh working solutions from a new stock if degradation is suspected.
3. Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for your enzyme.• Optimize the assay by testing a range of pH values, temperatures, and buffer components (e.g., salt concentration).
4. Presence of Inhibitors: Your sample may contain endogenous or contaminating protease inhibitors.• If possible, purify your enzyme of interest away from potential inhibitors. • Dilute your sample to reduce the concentration of the inhibitor.
High Well-to-Well Variability (High %CV) 1. Pipetting Inaccuracy: Inconsistent volumes of enzyme, substrate, or other reagents.• Use calibrated pipettes and proper pipetting techniques (e.g., reverse pipetting for viscous solutions). • Prepare a master mix of reagents to be added to all wells to minimize pipetting errors.
2. Incomplete Mixing: Reagents are not uniformly distributed in the wells.• Gently mix the plate after adding all reagents, for example, by using a plate shaker for a short period. Avoid introducing bubbles.
3. Temperature Gradients: Uneven temperature across the microplate during incubation.• Ensure the plate is uniformly equilibrated to the assay temperature before reading. • Avoid placing the plate on a cold or hot surface before reading.
4. Edge Effects: Evaporation from the outer wells of the plate.• Avoid using the outermost wells of the plate for critical samples. • Fill the outer wells with buffer or water to create a humidified environment.

Data Presentation: Assay Performance Metrics

While specific performance data for the this compound assay is not extensively published, the following table outlines the generally accepted criteria for a robust and reproducible high-throughput screening (HTS) assay. Researchers should validate their specific assay setup against these benchmarks.

Parameter Formula Acceptable Range Interpretation
Z' Factor 1 - [ (3 * (SDmax + SDmin)) / | Meanmax - Meanmin | ]Z' ≥ 0.5A measure of the statistical effect size, indicating the separation between the positive (max signal) and negative (min signal) controls. A higher Z' factor indicates a more robust and reliable assay.
Coefficient of Variation (%CV) (Standard Deviation / Mean) * 100%CV ≤ 20%A measure of the relative variability of the data. Lower %CV indicates higher precision and reproducibility.
Signal-to-Background (S/B) Ratio Meanmax / MeanminS/B ≥ 2Indicates the dynamic range of the assay. A higher S/B ratio suggests a clearer distinction between the signal and the background noise.

SDmax and Meanmax refer to the standard deviation and mean of the high signal control (e.g., enzyme with no inhibitor). SDmin and Meanmin refer to the standard deviation and mean of the low signal control (e.g., no enzyme or enzyme with a saturating concentration of inhibitor).

Experimental Protocols

Protocol 1: Measuring Proteasome Chymotrypsin-Like Activity in Cell Lysates
  • Cell Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail without proteasome inhibitors).

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup (96-well plate format):

    • Prepare a master mix of Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA).

    • In a black, opaque-walled 96-well plate, add the following to each well:

      • Sample Wells: 10-50 µg of cell lysate.

      • Negative Control Wells: Lysis buffer without cell lysate.

      • Inhibitor Control Wells: 10-50 µg of cell lysate pre-incubated with a specific proteasome inhibitor (e.g., MG-132).

    • Adjust the volume in all wells to 90 µL with Assay Buffer.

  • Reaction Initiation and Measurement:

    • Prepare a 10X working solution of this compound (e.g., 1 mM in DMSO, then diluted in Assay Buffer).

    • Initiate the reaction by adding 10 µL of the 10X this compound working solution to each well (final concentration of 100 µM).

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes, using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Plot the fluorescence intensity (RFU) versus time for each well.

    • Determine the rate of reaction (slope) from the linear portion of the curve.

    • Subtract the rate of the negative control (and inhibitor control) from the sample rates to determine the specific proteasome activity.

Protocol 2: Measuring Bacterial ClpP Protease Activity
  • Reagent Preparation:

    • Purify the ClpP protease and its corresponding Clp-ATPase (e.g., ClpX or ClpA) if studying the full complex.

    • Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 20 mM MgCl₂, 1 mM DTT).

    • If using a Clp-ATPase, prepare an ATP regeneration system (e.g., creatine kinase and creatine phosphate) in the Assay Buffer.

  • Assay Setup (96-well plate format):

    • In a black, opaque-walled 96-well plate, add the following to each well:

      • Sample Wells: Purified ClpP protease (and Clp-ATPase if applicable).

      • Negative Control Wells: Assay Buffer without enzyme.

    • Add ATP to the wells containing the Clp-ATPase.

    • Adjust the volume in all wells to 90 µL with Assay Buffer.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation and Measurement:

    • Prepare a 10X working solution of this compound in Assay Buffer.

    • Initiate the reaction by adding 10 µL of the 10X substrate solution to each well.

    • Measure the fluorescence kinetically as described in Protocol 1.

  • Data Analysis:

    • Analyze the data as described in Protocol 1 to determine the specific ClpP activity.

Signaling Pathways and Workflows

Ubiquitin-Proteasome System (UPS) Signaling Pathway

The this compound assay measures the final proteolytic step of the UPS, which is critical for the degradation of a vast number of cellular proteins, thereby regulating numerous signaling pathways.

UPS_Pathway Ub Ubiquitin (Ub) E1 E1 Ub-Activating Enzyme Ub->E1 ATP E2 E2 Ub-Conjugating Enzyme E1->E2 Ub E3 E3 Ub-Ligase E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Poly-Ub chain Protein Target Protein Protein->E3 Proteasome 26S Proteasome PolyUb_Protein->Proteasome Peptides Peptides Proteasome->Peptides Assay This compound Assay Proteasome->Assay Measures Chymotrypsin-like Activity

Caption: The Ubiquitin-Proteasome System (UPS) pathway for targeted protein degradation.

Bacterial ClpXP Degradation Pathway

In bacteria, the ClpXP protease complex is a key player in protein quality control and the regulation of various cellular processes.

ClpXP_Pathway Substrate Substrate Protein (with degradation tag) ClpX ClpX ATPase (Unfoldase) Substrate->ClpX Recognition Unfolded_Substrate Unfolded Substrate ClpX->Unfolded_Substrate ATP Unfolding ClpP ClpP Protease Peptides Peptides ClpP->Peptides Degradation Assay This compound Assay ClpP->Assay Measures Proteolytic Activity Unfolded_Substrate->ClpP Translocation

Caption: The bacterial ClpXP degradation pathway for tagged substrate proteins.

This compound Assay Experimental Workflow

This diagram illustrates the logical flow of a typical experiment using the this compound assay.

Assay_Workflow Prep Prepare Reagents (Buffer, Enzyme, Substrate) Plate Plate Setup (Samples, Controls) Prep->Plate Incubate Pre-incubate at Assay Temperature Plate->Incubate Initiate Initiate Reaction (Add Substrate) Incubate->Initiate Read Kinetic Fluorescence Reading Initiate->Read Analyze Data Analysis (Calculate Reaction Rates) Read->Analyze Result Determine Protease Activity Analyze->Result

Caption: A generalized experimental workflow for the this compound protease assay.

References

Technical Support Center: Z-Gly-Gly-Leu-AMC Proteasome Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) regarding the effect of pH on the performance of the Z-Gly-Gly-Leu-AMC assay for measuring the chymotrypsin-like activity of the proteasome.

Troubleshooting Guide

This guide addresses common issues related to assay buffer pH that researchers may encounter during their experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Fluorescent Signal Suboptimal Assay Buffer pH: The pH of your assay buffer may be outside the optimal range for proteasome chymotrypsin-like activity, which is typically neutral to slightly alkaline.[1]Prepare fresh assay buffer and meticulously adjust the pH to the recommended range of 7.5-8.0. Verify the pH of the final assay mixture.
Incorrect Buffer Composition: The buffering agent itself or other components might interfere with the enzyme's activity at a specific pH.[1]If possible, test different buffer systems (e.g., Tris-HCl, HEPES) within the optimal pH range to identify the most suitable one for your experimental conditions.
High Background Fluorescence Spontaneous Substrate Degradation: The this compound substrate may be unstable at extreme pH values, leading to non-enzymatic release of the AMC fluorophore.Ensure the pH of your substrate stock solution and the final assay buffer is within a stable range. Always include a "substrate only" control (without enzyme) to measure background fluorescence.
Contaminated Reagents: Contamination in your buffer or other reagents could contribute to background fluorescence.Use high-purity reagents and sterile, nuclease-free water to prepare all solutions.
Inconsistent or Irreproducible Results pH Drift During Experiment: The pH of the assay buffer may change over the course of the experiment, especially if it has low buffering capacity or is exposed to atmospheric CO2.Use a buffer with sufficient buffering capacity for the experimental duration. Keep plates covered whenever possible to minimize exposure to air.
Temperature and pH Interdependence: The pKa of many common buffers (like Tris) is temperature-dependent. A buffer prepared at room temperature may have a different pH at the incubation temperature (e.g., 37°C).Prepare and pH the buffer at the intended experimental temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the this compound assay?

A1: The optimal pH for the chymotrypsin-like activity of the 20S and 26S proteasome, measured using fluorogenic peptide substrates like this compound, is in the neutral to slightly alkaline range, typically between pH 7.5 and 8.0 .[1]

Q2: How does pH affect the fluorescence of the cleaved AMC fluorophore?

A2: The fluorescence intensity of free 7-amino-4-methylcoumarin (AMC) is stable and not significantly affected by pH in the range of 3 to 10.[2] This means that within the typical pH range of the assay, any observed changes in fluorescence can be attributed to alterations in enzyme activity rather than the intrinsic properties of the fluorophore.[2][3]

Q3: Can the this compound assay be performed at an acidic pH?

A3: While the primary chymotrypsin-like activity of the proteasome is optimal at a neutral to alkaline pH, some studies have identified a cryptic chymotrypsin-like component that is optimally active at an acidic pH.[4] However, for standard assays measuring the canonical proteasome activity, an acidic pH is not recommended as it will result in significantly lower signal.

Q4: My assay buffer pH is 7.4. Is this acceptable?

A4: A pH of 7.4 is close to the optimal range and will likely yield good results. However, for maximal activity and signal, adjusting the pH to 7.5-8.0 is recommended.[1] The effect of pH can be substrate-dependent, so it is best to optimize for your specific conditions.[1]

Q5: How does the choice of buffer affect the assay at a given pH?

A5: The composition of the assay buffer can influence proteasome activity.[1] It is important to use a buffer that is compatible with the enzyme and does not interfere with the assay. Commonly used buffers include Tris-HCl and HEPES.

Experimental Protocols

Protocol for Determining the Optimal pH for the this compound Assay

This protocol outlines a method to determine the optimal pH for your specific experimental conditions.

  • Prepare a series of assay buffers: Prepare a set of identical assay buffers (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM DTT) with pH values ranging from 6.5 to 9.0 in 0.5 pH unit increments.

  • Prepare reagents:

    • Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).

    • Prepare your proteasome sample (purified enzyme or cell lysate) at the desired concentration in a neutral, low-salt buffer.

  • Set up the assay plate:

    • Use a 96-well black microplate to minimize background fluorescence.

    • For each pH to be tested, set up triplicate wells for the following:

      • Blank: Assay buffer only.

      • Substrate Control: Assay buffer + this compound.

      • Enzyme Reaction: Assay buffer + this compound + proteasome sample.

  • Perform the assay:

    • Add the appropriate assay buffer to each well.

    • Add the this compound substrate to the "Substrate Control" and "Enzyme Reaction" wells to a final concentration of 50-100 µM.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

    • Initiate the reaction by adding the proteasome sample to the "Enzyme Reaction" wells.

  • Measure fluorescence:

    • Immediately begin kinetic measurements of fluorescence using a microplate reader with excitation at 360-380 nm and emission at 440-460 nm.

    • Record data every 1-2 minutes for a total of 30-60 minutes.

  • Analyze the data:

    • Subtract the background fluorescence (from the "Substrate Control" wells) from the "Enzyme Reaction" wells.

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each pH.

    • Plot the reaction velocity as a function of pH to determine the optimal pH.

Data Presentation

Table 1: Effect of pH on Relative Proteasome Activity

This table summarizes the expected relative chymotrypsin-like activity of the proteasome at different pH values based on published findings. Actual values may vary depending on experimental conditions.

pHRelative Activity (%)
6.5~40-50%
7.0~70-80%
7.5~95-100%
8.0~90-100%
8.5~70-80%
9.0~50-60%

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis prep_buffers Prepare Assay Buffers (pH 6.5 - 9.0) setup_plate Set up 96-well Plate (Blanks, Controls, Reactions) prep_buffers->setup_plate prep_reagents Prepare Substrate and Enzyme Solutions prep_reagents->setup_plate add_substrate Add Substrate setup_plate->add_substrate pre_incubate Pre-incubate Plate add_substrate->pre_incubate start_reaction Initiate Reaction with Enzyme pre_incubate->start_reaction measure_fluorescence Kinetic Fluorescence Reading (Ex: 380nm, Em: 460nm) start_reaction->measure_fluorescence analyze_data Calculate Reaction Velocity measure_fluorescence->analyze_data plot_results Plot Velocity vs. pH analyze_data->plot_results

Caption: Workflow for determining the optimal pH of the this compound assay.

ph_effect_pathway cluster_enzyme Proteasome acidic_ph Acidic pH (< 7.0) enzyme_conformation Enzyme Conformation acidic_ph->enzyme_conformation Alters Ionization optimal_ph Optimal pH (7.5 - 8.0) optimal_ph->enzyme_conformation Maintains Optimal Structure alkaline_ph Alkaline pH (> 8.5) alkaline_ph->enzyme_conformation Alters Ionization low_activity Low Activity enzyme_conformation->low_activity   If Acidic max_activity Maximum Activity enzyme_conformation->max_activity   If Optimal reduced_activity Reduced Activity enzyme_conformation->reduced_activity   If Alkaline

Caption: Logical relationship between pH, enzyme conformation, and assay activity.

References

Technical Support Center: Interference with Z-Gly-Gly-Leu-AMC Fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference issues with Z-Gly-Gly-Leu-AMC fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does the assay work?

A1: this compound is a fluorogenic substrate used to measure the chymotrypsin-like activity of the 20S proteasome.[1][2] The substrate consists of the peptide sequence Gly-Gly-Leu linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched.[3] Upon cleavage of the peptide bond by a protease, free AMC is released, resulting in a significant increase in fluorescence. This fluorescence can be measured with an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[1][2]

Q2: What are the primary sources of interference in a this compound assay?

A2: The two main mechanisms by which compounds can interfere with a fluorescence-based assay are autofluorescence and quenching.[4]

  • Autofluorescence: The test compound itself is fluorescent and emits light in the same wavelength range as free AMC, leading to a false-positive signal (apparent activation or reduced inhibition).

  • Quenching: The test compound absorbs the excitation light or the emitted fluorescence from AMC, leading to a false-negative signal (apparent inhibition).[4] This is also known as the inner filter effect.

Q3: How can I determine if my test compound is causing interference?

A3: Running proper controls is crucial. You should measure the fluorescence of your test compound in the assay buffer without the enzyme or substrate. A high signal indicates autofluorescence. To test for quenching, you can measure the fluorescence of a known concentration of free AMC with and without your test compound. A decrease in the AMC signal in the presence of your compound suggests quenching.

Q4: What are some common substances that can interfere with AMC-based assays?

A4: While a comprehensive list is difficult to compile as it is highly dependent on the specific compounds being screened, certain classes of molecules are known to potentially interfere:

  • Autofluorescent Compounds: Many natural products and heterocyclic compounds can fluoresce in the UV/blue range. Classes like terpenoids, phenols, and alkaloids have been reported to fluoresce in ranges that could overlap with AMC.[5]

  • Quenching Compounds: Compounds with high absorbance near the excitation or emission wavelengths of AMC can cause quenching. Tryptophan, tyrosine, histidine, and methionine are amino acids known to quench the fluorescence of some fluorophores.[6] Water and alcohols can also act as general fluorescence quenchers.[7]

Q5: Can the microplate I use affect my results?

A5: Yes, the type of microplate can significantly impact the measured fluorescence and calculated proteasome activity. Different plate surfaces (e.g., non-treated vs. non-binding) can affect protein and substrate binding, leading to variability in results.[8] It is recommended to use black, opaque microplates to minimize background and to be consistent with the plate type used throughout an experiment.

Troubleshooting Guides

Problem 1: High Background Fluorescence
Possible Cause Troubleshooting Step Expected Outcome
Autofluorescence of test compound 1. Run a control plate with the test compound in assay buffer (no enzyme or substrate).2. Measure fluorescence at Ex/Em 360-380/440-460 nm.A high signal in the absence of substrate confirms compound autofluorescence.
Contaminated reagents 1. Run controls for each reagent (buffer, substrate solution, enzyme solution) individually.Identifies the source of the contaminating fluorescence.
Substrate degradation 1. Prepare fresh this compound stock solution.2. Run a "substrate-only" control and monitor fluorescence over time.A stable, low signal indicates the original substrate may have degraded.
Problem 2: Apparent Inhibition (Signal Decrease)
Possible Cause Troubleshooting Step Expected Outcome
Fluorescence Quenching 1. Perform a quenching counterscreen: measure the fluorescence of a known concentration of free AMC with and without the test compound.A decrease in AMC fluorescence in the presence of the compound confirms quenching.
Compound Precipitation 1. Visually inspect the assay plate for turbidity or precipitates.2. Determine the solubility of the compound in the assay buffer.Helps to differentiate true inhibition from artifacts due to compound insolubility.
Enzyme Inhibition 1. If autofluorescence and quenching are ruled out, the compound is likely a true inhibitor. Perform dose-response experiments to determine IC50.Confirms genuine biological activity.

Data on Potential Interfering Compounds

The following table summarizes classes of compounds and specific molecules that have been reported to interfere with fluorescence assays in the spectral range of AMC. Note that the extent of interference is concentration-dependent and should be empirically determined for each specific compound.

Compound Class / MoleculeType of InterferenceExcitation/Emission Range of Interference (if specified)
Terpenoids AutofluorescenceEmission: ~405-430 nm (for some monoterpenes)[5]
Phenols AutofluorescenceEmission: 400-500 nm[5]
Alkaloids AutofluorescenceExcitation: 360-380 nm, Emission: 410-600 nm[5]
Tryptophan QuenchingN/A
Tyrosine QuenchingN/A
Histidine QuenchingN/A
Methionine QuenchingN/A

Experimental Protocols

Protocol 1: Counterscreening for Compound Autofluorescence
  • Prepare Compound Plate: In a 96-well black, opaque microplate, add your test compounds at the final concentration used in the primary assay to wells containing only the assay buffer.

  • Controls: Include wells with assay buffer only (blank) and wells with a known fluorescent standard if desired.

  • Incubation: Incubate the plate under the same conditions as your primary assay (e.g., temperature and time).

  • Fluorescence Measurement: Read the fluorescence at Ex/Em 360-380/440-460 nm.

  • Data Analysis: Subtract the average fluorescence of the blank wells from the wells containing your test compounds. A significant increase in fluorescence indicates that the compound is autofluorescent.

Protocol 2: Counterscreening for Fluorescence Quenching
  • Prepare Reagents:

    • Prepare a solution of free AMC in assay buffer at a concentration that gives a robust signal in your instrument (e.g., 1 µM).

    • Prepare your test compounds at 2x the final desired concentration.

  • Assay Setup: In a 96-well black, opaque microplate, add equal volumes of the free AMC solution and the 2x compound solutions.

  • Controls:

    • Positive Control: Free AMC solution with assay buffer (no compound).

    • Blank: Assay buffer only.

  • Incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature, protected from light.

  • Fluorescence Measurement: Read the fluorescence at Ex/Em 360-380/440-460 nm.

  • Data Analysis: Compare the fluorescence of the wells containing the test compound to the positive control. A significant decrease in fluorescence indicates that the compound is a quencher.

Visualizing Experimental Workflows

Troubleshooting_Workflow start Unexpected Assay Result (High Signal or Low Signal) check_autofluorescence Is the compound autofluorescent? start->check_autofluorescence run_autofluorescence_screen Run Autofluorescence Counterscreen (Protocol 1) check_autofluorescence->run_autofluorescence_screen Yes not_autofluorescent Result: Not Autofluorescent check_autofluorescence->not_autofluorescent No autofluorescent Result: Autofluorescent (False Positive) run_autofluorescence_screen->autofluorescent check_quenching Does the compound quench AMC fluorescence? not_autofluorescent->check_quenching run_quenching_screen Run Quenching Counterscreen (Protocol 2) check_quenching->run_quenching_screen Yes not_quencher Result: Not a Quencher check_quenching->not_quencher No quencher Result: Quencher (False Positive) run_quenching_screen->quencher check_solubility Is the compound soluble in the assay? not_quencher->check_solubility insoluble Result: Insoluble/Precipitated (Assay Artifact) check_solubility->insoluble No soluble Result: Soluble check_solubility->soluble Yes conclusion Likely a True Hit (Proceed with Dose-Response) soluble->conclusion

Caption: A decision tree for troubleshooting interference in this compound assays.

Assay_Controls_Relationship assay Primary Assay (Enzyme + Substrate + Compound) control_no_enzyme No-Enzyme Control (Substrate + Compound) assay->control_no_enzyme control_no_substrate No-Substrate Control (Enzyme + Compound) assay->control_no_substrate control_compound_only Compound-Only Control (Compound in Buffer) assay->control_compound_only control_free_amc Free AMC Control (Free AMC + Compound) assay->control_free_amc issue_substrate_instability Identifies Substrate Instability control_no_enzyme->issue_substrate_instability issue_autofluorescence Identifies Compound Autofluorescence control_no_substrate->issue_autofluorescence control_compound_only->issue_autofluorescence issue_quenching Identifies Compound Quenching control_free_amc->issue_quenching

Caption: Relationship between the primary assay and essential controls for identifying interference.

References

How to correct for non-enzymatic hydrolysis of Z-Gly-Gly-Leu-AMC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the fluorogenic substrate Z-Gly-Gly-Leu-AMC in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorogenic substrate used to measure the activity of certain proteases. It consists of a peptide sequence (Z-Gly-Gly-Leu) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). When a protease cleaves the peptide bond between Leucine and AMC, the AMC is released, resulting in a significant increase in fluorescence. This allows for the sensitive detection of enzyme activity. It is commonly used to assay the chymotrypsin-like activity of the proteasome.[1][2]

Q2: What are the optimal excitation and emission wavelengths for detecting AMC release?

The released 7-amino-4-methylcoumarin (AMC) has an excitation maximum in the range of 360-380 nm and an emission maximum between 440-460 nm.[1] It is recommended to confirm the optimal wavelengths for your specific instrument and assay conditions.

Q3: Why am I observing high background fluorescence in my assay?

High background fluorescence in assays using this compound can stem from several sources:

  • Non-enzymatic hydrolysis of the substrate: The amide bond linking the peptide to AMC can hydrolyze spontaneously, especially at non-optimal pH and elevated temperatures.

  • Autofluorescence of assay components: Buffers, solvents (like DMSO), and other reagents can have intrinsic fluorescence at the assay wavelengths.[3][4]

  • Contamination: Contamination of reagents or samples with other proteases can lead to substrate cleavage.

  • Substrate impurities: The this compound substrate may contain trace amounts of free AMC from the manufacturing process or degradation during storage.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can significantly impact the accuracy and sensitivity of your assay. This guide provides a systematic approach to identify and correct for non-enzymatic hydrolysis of this compound and other sources of background signal.

Step 1: Quantify Non-Enzymatic Hydrolysis

The first step is to determine the rate of substrate hydrolysis that is not dependent on your enzyme of interest. This is achieved by running a "no-enzyme" control.

Experimental Protocol: Measuring the Rate of Non-Enzymatic Hydrolysis

  • Prepare Assay Buffer: Prepare your standard assay buffer. Common buffers for protease assays using AMC substrates include HEPES and Tris-HCl, typically at a pH between 7.5 and 8.0.[5][6][7] For example, a buffer containing 20 mM HEPES (pH 7.5), 10% glycerol, and 2 mM DTT can be used.[5]

  • Prepare Substrate Solution: Prepare a working solution of this compound in the assay buffer at the final concentration used in your enzymatic reaction.

  • Set up the "No-Enzyme" Control: In a microplate well, add the substrate solution and an equivalent volume of the buffer that you would normally use to add your enzyme.

  • Incubate and Measure: Incubate the plate under the same conditions as your enzymatic assay (e.g., 37°C). Measure the fluorescence intensity at regular intervals over the same time course as your experiment.

  • Calculate the Rate: Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time. The slope of the linear portion of this curve represents the rate of non-enzymatic hydrolysis (RFU/min).

This rate should be subtracted from the rates obtained in your experimental wells containing the enzyme.

dot

Non_Enzymatic_Hydrolysis_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis cluster_correction Correction prep_buffer Prepare Assay Buffer setup_control Set up 'No-Enzyme' Control (Substrate + Buffer) prep_buffer->setup_control prep_substrate Prepare Substrate Solution prep_substrate->setup_control incubate Incubate under Assay Conditions setup_control->incubate measure Measure Fluorescence over Time incubate->measure calculate Calculate Rate (Slope of RFU vs. Time) measure->calculate subtract Subtract from Enzymatic Reaction Rate calculate->subtract

Caption: Workflow to quantify and correct for non-enzymatic hydrolysis.

Step 2: Create a Standard Curve for AMC

To convert your fluorescence data from arbitrary units (RFU) to a concentration of product (AMC), you need to generate a standard curve.

Experimental Protocol: AMC Standard Curve

  • Prepare AMC Stock Solution: Prepare a stock solution of free 7-amino-4-methylcoumarin (AMC) in a suitable solvent like DMSO.

  • Prepare Dilutions: Create a series of dilutions of the AMC stock solution in your assay buffer, covering the expected range of AMC concentrations that will be produced in your enzymatic reaction.

  • Measure Fluorescence: Add each dilution to a microplate well and measure the fluorescence intensity at the same excitation and emission wavelengths used in your assay. Also, include a blank well with only the assay buffer.

  • Plot the Standard Curve: Subtract the blank fluorescence from all measurements. Plot the fluorescence intensity (RFU) against the known AMC concentration (µM).

  • Determine the Conversion Factor: The slope of the linear portion of the standard curve will give you a conversion factor (RFU/µM) to calculate the amount of AMC produced in your enzymatic reactions.

dot

AMC_Standard_Curve_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare AMC Stock Solution prep_dilutions Prepare Serial Dilutions of AMC in Assay Buffer prep_stock->prep_dilutions measure_fluorescence Measure Fluorescence of each Dilution prep_dilutions->measure_fluorescence plot_curve Plot RFU vs. [AMC] measure_fluorescence->plot_curve determine_slope Determine Slope (Conversion Factor) plot_curve->determine_slope

Caption: Workflow for generating an AMC standard curve.

Step 3: Optimize Assay Conditions to Minimize Non-Enzymatic Hydrolysis

If the rate of non-enzymatic hydrolysis is unacceptably high, you can optimize your assay conditions to reduce it.

ParameterRecommendationRationale
pH Maintain a neutral to slightly alkaline pH (7.5 - 8.0).The rate of non-enzymatic peptide hydrolysis can increase at more extreme pH values.
Temperature Perform the assay at the lowest temperature that maintains adequate enzyme activity.Higher temperatures can accelerate the rate of non-enzymatic hydrolysis.
Buffer Selection Test different buffer systems (e.g., HEPES, Tris-HCl, phosphate buffer) for low intrinsic fluorescence.Some buffers exhibit autofluorescence which can contribute to the background signal.[3]
Reagent Purity Use high-purity water and reagents to prepare buffers and solutions.Impurities can contribute to background fluorescence or may contain contaminating proteases.
Substrate Storage Store this compound stock solutions in an anhydrous solvent like DMSO at -20°C or -80°C, protected from light.Improper storage can lead to degradation and the presence of free AMC.
Step 4: Addressing Buffer Autofluorescence

If you suspect your buffer is contributing to the high background, follow these steps:

  • Measure Buffer Blank: Measure the fluorescence of your assay buffer alone (without substrate or enzyme).

  • Compare Different Buffers: If the background is high, test alternative buffer systems. For example, some commonly used biological buffers show minimal fluorescence at red emission wavelengths.

  • Avoid Certain Additives: Components like fetal bovine serum (FBS) can be autofluorescent. If your assay requires a blocking agent, consider using bovine serum albumin (BSA) instead or reducing the FBS concentration.[4]

By systematically addressing these potential sources of background fluorescence, you can improve the quality and reliability of your this compound assay data.

References

Z-Gly-Gly-Leu-AMC Proteasome Assay: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Z-Gly-Gly-Leu-AMC fluorogenic substrate to measure the chymotrypsin-like activity of the proteasome in various cell types.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the this compound assay?

The this compound assay is a method to measure the chymotrypsin-like activity of the proteasome. The substrate, this compound, is a non-fluorescent peptide. When cleaved by the active proteasome at the C-terminus of the Leucine residue, the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released. The resulting fluorescence intensity is directly proportional to the proteasome's enzymatic activity and can be measured using a fluorometric microplate reader.

Q2: What are the optimal excitation and emission wavelengths for detecting the cleaved AMC product?

The optimal excitation wavelength for free AMC is in the range of 360-380 nm, and the optimal emission wavelength is between 440-460 nm.[1] It is recommended to perform a wavelength scan with your specific instrument and buffer to determine the precise optimal settings.

Q3: What type of microplate should I use for this assay?

To minimize background fluorescence and light scattering, it is highly recommended to use black, opaque-walled microplates with clear bottoms.[2] The choice of microplate can significantly affect the measured proteasome activity, so consistency in plate type is crucial for reproducible results.[3]

Q4: How should I prepare and store the this compound substrate stock solution?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. It is recommended to store the lyophilized powder and the DMSO stock solution at -20°C or -80°C, protected from light and moisture.[4] To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes.[5]

Q5: How can I differentiate between proteasome-specific activity and the activity of other proteases in my cell lysate?

To measure the specific activity of the proteasome, a parallel reaction should be set up in the presence of a specific proteasome inhibitor, such as MG-132.[6] The fluorescence signal from the inhibitor-treated sample represents the non-proteasomal activity. This value can then be subtracted from the total fluorescence of the untreated sample to determine the proteasome-specific activity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Background Fluorescence 1. Autofluorescence from cell lysate components or media. 2. Contaminated assay buffer or reagents. 3. Substrate degradation due to improper storage or handling. 4. Use of clear or white microplates.1. Include a "no substrate" control to measure the intrinsic fluorescence of your sample. 2. Prepare fresh buffers and solutions. 3. Store the substrate protected from light and avoid repeated freeze-thaw cycles. 4. Use black, opaque-walled microplates.[2]
Low Signal-to-Noise Ratio 1. Insufficient enzyme concentration in the cell lysate. 2. Low substrate concentration. 3. Sub-optimal assay conditions (pH, temperature). 4. Inefficient cell lysis and protein extraction.1. Increase the amount of cell lysate per well. Perform a protein concentration titration to find the optimal amount. 2. Titrate the substrate concentration to find the optimal working concentration. 3. Ensure the assay buffer pH is optimal for proteasome activity (typically pH 7.2-8.0) and the incubation is performed at 37°C. 4. Optimize the cell lysis protocol for your specific cell type. Consider using different lysis buffers or mechanical disruption methods.[7]
Poor Reproducibility 1. Inconsistent pipetting volumes. 2. Variation in incubation times. 3. Edge effects in the microplate. 4. Inconsistent cell number or protein concentration between samples. 5. Different microplate types used across experiments.[3]1. Use calibrated pipettes and be precise with all additions. 2. Ensure all samples are incubated for the same duration. 3. Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humid environment. 4. Normalize the proteasome activity to the total protein concentration of each sample. 5. Use the same type and brand of microplate for all related experiments.
No Signal or Very Low Signal 1. Inactive enzyme due to improper sample handling or storage. 2. Presence of protease inhibitors in the cell lysis buffer. 3. Incorrect instrument settings (excitation/emission wavelengths, gain). 4. Expired or degraded substrate.1. Use fresh cell lysates or ensure they have been stored properly at -80°C. Include a positive control with known proteasome activity. 2. Ensure your lysis buffer does not contain inhibitors of the proteasome. 3. Verify the instrument settings are correct for AMC fluorescence detection. Optimize the gain setting. 4. Use a fresh aliquot of the substrate.

Experimental Protocols

Cell Lysate Preparation

For Adherent Cells:

  • Wash the cell monolayer twice with ice-cold PBS.

  • Scrape the cells into a suitable volume of ice-cold lysis buffer (e.g., RIPA buffer or a buffer containing 0.5% NP-40 in PBS).[6][8]

  • Incubate the cell suspension on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[4]

  • Carefully collect the supernatant, which contains the soluble protein fraction, and store it on ice.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).

For Suspension Cells:

  • Harvest the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold PBS.

  • Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.[8]

  • Proceed with steps 3-6 from the adherent cell protocol.

Proteasome Activity Assay Protocol
  • Prepare a master mix of the assay buffer and the this compound substrate. The final substrate concentration typically ranges from 50 to 200 µM.

  • In a black, clear-bottom 96-well plate, add your cell lysate to the wells. A typical starting amount is 20-50 µg of total protein per well.

  • For each sample, prepare a parallel well containing the cell lysate and a specific proteasome inhibitor (e.g., 10 µM MG-132) to measure non-proteasomal activity.

  • Include a "blank" well containing only the assay buffer and substrate to measure background fluorescence.

  • Initiate the reaction by adding the assay buffer/substrate master mix to all wells.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity (Ex: 360-380 nm, Em: 440-460 nm) at multiple time points (kinetic assay) or after a fixed incubation period (e.g., 60 minutes, endpoint assay).[4]

  • Calculate the proteasome-specific activity by subtracting the fluorescence of the inhibitor-treated sample from the total fluorescence of the untreated sample.

  • Normalize the activity to the protein concentration of each sample.

Quantitative Data Summary

Parameter Recommended Range Cell Type Example
Cell Number 1-5 x 10^6 cellsJurkat, HEK293
Protein Concentration 10-100 µ g/well Varies by cell type and lysis efficiency
This compound Concentration 50-200 µMGeneral
Incubation Time 30-120 minutesGeneral
Incubation Temperature 37°CGeneral

Visualizations

G cluster_0 Ubiquitin-Proteasome Signaling Pathway Protein Target Protein E3 E3 Ub-Ligase Protein->E3 Ub Ubiquitin E1 E1 Ub-Activating Enzyme Ub->E1 ATP E2 E2 Ub-Conjugating Enzyme E1->E2 E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Polyubiquitination Proteasome 26S Proteasome PolyUb_Protein->Proteasome Peptides Degraded Peptides Proteasome->Peptides

Caption: The Ubiquitin-Proteasome Pathway for protein degradation.

G cluster_1 This compound Assay Workflow start Start: Cell Culture lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification lysis->quant setup Assay Setup in 96-well Plate quant->setup incubation Incubation at 37°C setup->incubation read Fluorescence Reading incubation->read analysis Data Analysis read->analysis end End: Results analysis->end

Caption: A typical experimental workflow for the this compound assay.

G cluster_2 Troubleshooting Logic problem Problem Encountered (e.g., Low Signal) cause1 Potential Cause 1: Inactive Enzyme problem->cause1 cause2 Potential Cause 2: Suboptimal [Substrate] problem->cause2 cause3 Potential Cause 3: Incorrect Settings problem->cause3 solution1 Solution: Use fresh lysate, run positive control cause1->solution1 solution2 Solution: Titrate substrate concentration cause2->solution2 solution3 Solution: Verify Ex/Em λ and gain settings cause3->solution3

Caption: A logical approach to troubleshooting common assay issues.

References

Technical Support Center: Z-Gly-Gly-Leu-AMC Proteasome Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the Z-Gly-Gly-Leu-AMC fluorogenic substrate to measure the chymotrypsin-like activity of the proteasome. Particular focus is given to the impact of common laboratory detergents on assay performance.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a fluorometric method to measure the chymotrypsin-like activity of the proteasome. The substrate, this compound, is a non-fluorescent peptide that is specifically cleaved by the active proteasome after the Leucine residue. This cleavage releases the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence intensity is directly proportional to the proteasome's enzymatic activity. The fluorescence of free AMC is typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[1]

Q2: How can detergents affect my this compound assay results?

Detergents are often included in cell lysis buffers to solubilize proteins and disrupt membranes. However, they can significantly impact proteasome activity assays in several ways:

  • Activation of the 20S Proteasome: The 20S proteasome core is typically in a latent state. Certain detergents, particularly anionic detergents like SDS, can induce a conformational change in the 20S proteasome, opening the gate to the proteolytic chamber and leading to a significant increase in the measured activity.[2][3]

  • Inhibition of Proteasome Activity: At high concentrations, some detergents can denature the proteasome, leading to a loss of activity.

  • Interference with Fluorescence: Some detergents may interfere with the fluorescence of the released AMC molecule, either by quenching the signal or by contributing to background fluorescence.

  • Effects on Protein-Protein Interactions: Non-ionic and zwitterionic detergents are generally milder and less likely to disrupt protein-protein interactions, which can be important when studying the 26S proteasome complex.[4][5]

Q3: Which type of detergent is best for my experiment?

The choice of detergent depends on the specific goals of your experiment:

  • To measure the maximal activity of the 20S proteasome: A low concentration of SDS (e.g., 0.03%) can be used to fully activate the 20S proteasome.[2]

  • To lyse cells while preserving the integrity of the 26S proteasome: Milder, non-ionic detergents like Triton X-100 or zwitterionic detergents like CHAPS are generally preferred.[4][6]

  • For inhibitor screening assays: It is crucial to choose a detergent that does not interfere with the inhibitor's activity. CHAPS has been shown to have minimal effects on some protease assays, while Triton X-100 and Tween-20 have been observed to reverse the effects of some inhibitors.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Higher than expected fluorescence signal/proteasome activity Presence of an activating detergent (e.g., SDS) in the lysis buffer.If you intend to measure the activity of the native 26S proteasome, prepare cell lysates in a detergent-free buffer or use a mild, non-ionic detergent like CHAPS. If you are intentionally measuring 20S activity, ensure the SDS concentration is optimized and consistent across experiments.
Lower than expected or no fluorescence signal 1. Inactive enzyme. 2. Substrate degradation. 3. Incorrect instrument settings. 4. High concentration of an inhibitory detergent.1. Use a fresh enzyme preparation or a positive control to verify enzyme activity. 2. Prepare fresh substrate solution. Store the stock solution at -20°C and protect it from light. 3. Verify the excitation and emission wavelengths are set correctly for AMC (Ex: 360-380 nm, Em: 440-460 nm). 4. Reduce the detergent concentration in your sample or switch to a milder detergent.
High background fluorescence 1. Autohydrolysis of the substrate. 2. Contamination of reagents or microplate with fluorescent substances. 3. Intrinsic fluorescence of the detergent.1. Include a "no enzyme" control to measure the rate of substrate autohydrolysis and subtract this from your sample readings. 2. Use high-purity reagents and dedicated labware. Black microplates are recommended for fluorescence assays to minimize background. 3. Run a buffer-only control with the detergent to assess its contribution to the background signal.
Inconsistent or variable results between replicates 1. Inhomogeneous mixing of reagents. 2. Temperature fluctuations during the assay. 3. Pipetting errors.1. Ensure thorough mixing of all components in the reaction wells. 2. Pre-incubate all reagents and the plate at the assay temperature (e.g., 37°C). 3. Use calibrated pipettes and be consistent with your pipetting technique.

Impact of Detergents on Proteasome Activity: Quantitative Data

The following tables summarize the observed effects of common detergents on proteasome chymotrypsin-like activity. The exact impact can vary depending on the specific experimental conditions, such as the purity of the proteasome preparation (20S vs. 26S), buffer composition, and temperature.

Table 1: Effect of the Anionic Detergent SDS on 20S Proteasome Activity

SDS ConcentrationObserved Effect on Chymotrypsin-Like ActivityReference
0.02%Artificial opening of the 20S proteasome gate, allowing for measurement of free core particle activity.[3]
0.03%Optimal concentration for activation of 20S proteasome in some assay kits.[2]
0.04% - 0.05%Broad plateau of maximal activation for chymotrypsin-like activity.

Table 2: Effect of Non-Ionic and Zwitterionic Detergents on Protease Activity

DetergentConcentration RangeObserved Effect on Protease ActivityReference
Triton X-100 0.01% - 0.1%~2 to 2.3-fold enhancement of protease activity. Can reverse the effect of some inhibitors at concentrations >0.001%.[7]
Tween-20 0.01% - 0.1%~2 to 2.3-fold enhancement of protease activity. Can reverse the effect of some inhibitors at concentrations >0.001%.[7]
CHAPS Not specifiedNo significant effect on protease activity.[7]
Brij-35 0.01% - 0.1%~1.5-fold enhancement of protease activity.[7]

Experimental Protocols

1. Standard this compound Proteasome Activity Assay

This protocol is a general guideline and may require optimization for your specific samples and experimental setup.

Materials:

  • Cell or tissue lysate containing proteasomes

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM ATP

  • This compound substrate stock solution (10 mM in DMSO)

  • Proteasome inhibitor (e.g., MG132) for negative controls

  • Black 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare the cell or tissue lysate in a suitable lysis buffer. If studying the 26S proteasome, avoid using harsh detergents.

  • Determine the protein concentration of the lysate.

  • Prepare the reaction mixture in the wells of a black 96-well microplate. For each sample, prepare a test well and a negative control well.

    • Test Well: Add assay buffer, your lysate (e.g., 20-50 µg of total protein), and bring the volume to 90 µL with assay buffer.

    • Negative Control Well: Add assay buffer, your lysate, and a proteasome inhibitor (e.g., 10 µM final concentration of MG132). Bring the volume to 90 µL with assay buffer.

  • Include a "no enzyme" control with 90 µL of assay buffer only.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Prepare the substrate working solution by diluting the this compound stock solution in assay buffer to a final concentration of 100 µM.

  • Initiate the reaction by adding 10 µL of the substrate working solution to each well.

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Measure the fluorescence intensity (Ex: 360-380 nm, Em: 440-460 nm) kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

  • Calculate the rate of reaction (increase in fluorescence per unit of time) for each well. Subtract the rate of the negative control from the rate of the test sample to determine the specific proteasome activity.

2. Protocol for Testing the Impact of a Detergent on the this compound Assay

This protocol allows for the systematic evaluation of a detergent's effect on proteasome activity.

Materials:

  • Same as the standard assay protocol

  • Stock solution of the detergent to be tested (e.g., 10% SDS, 10% Triton X-100, etc.)

Procedure:

  • Follow steps 1 and 2 of the standard assay protocol.

  • In the 96-well plate, set up a series of wells with varying concentrations of the detergent. For each detergent concentration, include a "no enzyme" control.

  • For each well, add the assay buffer, the desired volume of the detergent stock solution to achieve the final target concentration, and your lysate. Bring the total volume to 90 µL with assay buffer.

  • Follow steps 5 through 10 of the standard assay protocol.

  • Compare the rates of reaction across the different detergent concentrations to the rate in the absence of detergent to determine the effect of the detergent on proteasome activity.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Assay cluster_prep Sample Preparation cluster_assay Assay Setup cluster_measurement Data Acquisition & Analysis Lysate_Prep Prepare Cell/Tissue Lysate Protein_Quant Determine Protein Concentration Lysate_Prep->Protein_Quant Plate_Setup Set up 96-well plate: - Lysate - Assay Buffer - +/- Inhibitor/Detergent Protein_Quant->Plate_Setup Pre_Incubate Pre-incubate at 37°C Plate_Setup->Pre_Incubate Add_Substrate Add this compound Substrate Pre_Incubate->Add_Substrate Kinetic_Read Kinetic Fluorescence Reading (Ex: 360-380nm, Em: 440-460nm) Add_Substrate->Kinetic_Read Data_Analysis Calculate Reaction Rates (ΔFluorescence / ΔTime) Kinetic_Read->Data_Analysis Final_Calculation Determine Specific Proteasome Activity Data_Analysis->Final_Calculation

Caption: Workflow for the this compound proteasome activity assay.

Detergent_Interference Mechanism of Detergent Interference in 20S Proteasome Assay cluster_native Native State (No Detergent) cluster_activated Activated State (with SDS) Proteasome_Closed 20S Proteasome (Latent) Gate Closed Substrate_Outside This compound SDS SDS No_Cleavage No Substrate Cleavage Substrate_Outside->No_Cleavage Cannot enter Proteasome_Open 20S Proteasome (Active) Gate Open SDS->Proteasome_Open Induces conformational change Cleavage Substrate Cleavage Proteasome_Open->Cleavage Substrate_Inside This compound Substrate_Inside->Proteasome_Open Enters active site AMC Fluorescent AMC Cleavage->AMC

Caption: SDS-mediated activation of the 20S proteasome.

References

Z-Gly-Gly-Leu-AMC Proteasome Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Z-Gly-Gly-Leu-AMC proteasome activity assay. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the this compound assay used for?

A1: The this compound assay is a fluorescence-based method used to measure the chymotrypsin-like peptidase activity of the proteasome.[1][2] The substrate, this compound, is cleaved by the proteasome, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The increase in fluorescence intensity over time is directly proportional to the proteasome's activity.[3][4]

Q2: What are the appropriate excitation and emission wavelengths for detecting AMC?

A2: The released 7-amino-4-methylcoumarin (AMC) should be detected using an excitation wavelength in the range of 360-380 nm and an emission wavelength in the range of 440-460 nm.[1][5][6]

Q3: What types of controls are essential for this assay?

A3: To ensure the validity of your results, several controls are essential:

  • Negative Control (Inhibitor-treated): A sample treated with a specific proteasome inhibitor (e.g., MG132) is crucial to differentiate proteasome-specific activity from the activity of other cellular proteases.[3][7][8]

  • Positive Control: A sample with known, consistent proteasome activity (e.g., purified 20S proteasome or a well-characterized cell lysate) should be included to confirm that the assay is working correctly.[8]

  • Blank Controls:

    • Substrate-only: Contains the substrate in assay buffer to measure the background fluorescence of the substrate itself.[9]

    • Buffer-only: Contains only the assay buffer to determine the background fluorescence of the buffer and microplate.

    • Sample-only (No Substrate): Contains the cell lysate or purified enzyme in assay buffer to account for any intrinsic fluorescence of the sample.

Q4: How should I prepare and store the this compound substrate?

A4: The this compound substrate is typically supplied as a lyophilized powder and should be stored at -20°C, protected from light. For use, it is dissolved in DMSO to create a stock solution.[9][10] It is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11] Before use, thaw the solution and ensure it is fully dissolved.[8][12]

Q5: How can I normalize my data?

A5: Data normalization is critical for comparing results across different samples and experiments.

  • Subtract Background: The fluorescence readings from the blank (buffer-only and substrate-only) wells should be subtracted from all other readings.[9]

  • Account for Non-Proteasomal Activity: The fluorescence signal from the inhibitor-treated (negative control) samples should be subtracted from the corresponding untreated sample readings. This isolates the fluorescence generated specifically by proteasome activity.[7][8]

  • Normalize to Protein Concentration: To account for variations in the amount of sample loaded, the proteasome activity (rate of AMC release) should be normalized to the total protein concentration of the lysate. This is typically expressed in units such as nmol AMC/min/mg protein.[13]

Troubleshooting Guide

This guide addresses common issues encountered during the this compound assay.

Problem Potential Cause(s) Recommended Solution(s)
No or Very Low Signal Inactive Enzyme/Sample: Proteasomes in the sample may be inactive due to improper storage or handling.Use fresh samples or samples that have been properly stored at -80°C. Avoid multiple freeze-thaw cycles.[11]
Incorrect Filter Settings: The microplate reader is not set to the correct excitation/emission wavelengths for AMC.Verify that the reader is set to an excitation of ~380 nm and an emission of ~460 nm.[5][6]
Omitted Reagent: A key component of the reaction (e.g., substrate, sample) was not added to the well.Carefully review the protocol and ensure all components are added in the correct order and volume. Preparing a master mix can help avoid pipetting errors.[12]
Degraded Substrate: The this compound substrate may have degraded due to improper storage (e.g., exposure to light, multiple freeze-thaw cycles).Use a fresh aliquot of substrate. Always store substrate stock solutions at -20°C or -80°C and protect from light.[10]
High Background Signal Contaminated Reagents: Assay buffer or other reagents may be contaminated with fluorescent substances.Use fresh, high-purity reagents and sterile, nuclease-free water to prepare buffers.
Autofluorescence: The sample itself (e.g., cell lysate) or components in the media may have high intrinsic fluorescence.Run a "sample-only" control (without substrate) to measure and subtract the sample's autofluorescence. If using cell-based assays, consider using phenol red-free media.[14]
Incorrect Microplate Type: Using clear or white microplates will result in high background for fluorescence assays.Always use black, opaque-walled microplates for fluorescence assays to minimize light scatter and crosstalk between wells.[12][13]
Inconsistent Readings / High Variability Pipetting Errors: Inaccurate or inconsistent pipetting of samples or reagents.Use calibrated pipettes. When pipetting small volumes, do so carefully. Prepare a master mix for reagents to be added to multiple wells to ensure consistency.[12]
Incomplete Mixing: Reagents in the well are not mixed thoroughly.Gently pipette up and down or use a plate shaker to ensure a homogenous reaction mixture in each well. Avoid introducing air bubbles.[12]
Temperature Fluctuations: Inconsistent temperature across the microplate or between experiments.Ensure the microplate reader is pre-warmed to the assay temperature (typically 37°C). Allow all reagents to equilibrate to room temperature before starting the assay.[12]
Edge Effects: Wells at the edge of the plate may evaporate more quickly, leading to concentration changes.Avoid using the outer wells of the microplate for samples. Instead, fill them with buffer or water to create a humidity barrier.
Signal Decreases Over Time Photobleaching: The AMC fluorophore is being destroyed by prolonged exposure to the excitation light.Reduce the intensity of the excitation light or the frequency of readings if using a kinetic mode. Use a mounting medium with an antifade agent if performing microscopy.[15]
Substrate Depletion: The enzyme has consumed most of the available substrate.Dilute the enzyme sample or reduce the reaction time to ensure the measurements are taken during the initial linear phase of the reaction.

Experimental Protocols

Preparation of Reagents
  • Assay Buffer: Prepare a suitable assay buffer (e.g., 20 mM Tris, pH 7.1, 50 mM NaCl, 2 mM β-mercaptoethanol).[7] Ensure the buffer is at room temperature before use.[12]

  • This compound Stock Solution: Dissolve the lyophilized substrate in DMSO to a stock concentration of 10-20 mM.

  • AMC Standard Stock Solution: Dissolve pure AMC powder in DMSO to a concentration of 1 mM for creating a standard curve.[8]

  • Proteasome Inhibitor Stock Solution: Prepare a stock solution of a specific proteasome inhibitor, such as MG132, in DMSO.

Standard Curve Generation
  • Prepare a series of dilutions of the AMC standard stock solution in assay buffer in the wells of a black 96-well plate. A typical range would be from 0 to 100 pmol per well.[8]

  • Adjust the volume of each well to be the same as the experimental wells (e.g., 100 µL) using assay buffer.[8]

  • Measure the fluorescence at Ex/Em 380/460 nm.

  • Plot the fluorescence intensity (RFU) against the known amount of AMC (pmol or nmol) to generate a standard curve. The slope of this curve will be used to convert the RFU from your experimental samples into moles of AMC produced.

Proteasome Activity Assay Protocol
  • Plate Setup: Add samples (cell lysates or purified proteasome) to the wells of a black 96-well microplate. For each sample, prepare at least two wells: one for the untreated measurement and one for the inhibitor (negative) control.[8]

  • Controls: Include positive control wells and all necessary blank wells (buffer-only, substrate-only).

  • Inhibitor Addition: To the negative control wells, add the proteasome inhibitor (e.g., 1 µL of MG132 stock) and an equal volume of vehicle (DMSO) to the untreated wells.[8] Incubate for a specified time (e.g., 15-30 minutes) at the assay temperature (e.g., 37°C).

  • Reaction Initiation: Prepare a working solution of the this compound substrate by diluting the stock solution in assay buffer to the desired final concentration (e.g., 100 µM).[9] Add the substrate solution to all wells to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in a pre-warmed microplate reader. Measure the fluorescence intensity kinetically (e.g., every minute for 20-30 minutes) at Ex/Em 380/460 nm.[9] Alternatively, endpoint readings can be taken after a fixed incubation time.

Data Analysis and Normalization
  • Calculate the Rate of Reaction: For kinetic assays, determine the rate of increase in fluorescence (ΔRFU/min) from the linear portion of the curve for each well.[9]

  • Subtract Background and Controls:

    • Subtract the rate of the substrate-only blank from all sample rates.

    • For each sample, subtract the rate of the inhibitor-treated well from the rate of the untreated well to get the proteasome-specific activity.

  • Convert RFU to Moles of AMC: Use the slope from the AMC standard curve to convert the proteasome-specific ΔRFU/min into nmol AMC/min.

  • Normalize to Protein Content: Determine the protein concentration of each sample (e.g., using a BCA assay). Divide the nmol AMC/min by the amount of protein in the well (in mg) to obtain the final normalized activity (nmol/min/mg).

Visualized Workflows

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrate, Inhibitor, and AMC Standard Plate_Setup Set up 96-well Plate: - Samples - Positive/Negative Controls - Blanks Reagents->Plate_Setup Samples Prepare Samples (Cell Lysates or Purified Proteasome) Samples->Plate_Setup Inhibitor_Inc Add Inhibitor (e.g., MG132) to Negative Control Wells and Incubate Plate_Setup->Inhibitor_Inc Start_Rxn Initiate Reaction by Adding Z-GGL-AMC Substrate Inhibitor_Inc->Start_Rxn Measure Measure Fluorescence Kinetically (Ex: 380nm, Em: 460nm) Start_Rxn->Measure Calc_Rate Calculate Rate of Fluorescence Increase (ΔRFU/min) Measure->Calc_Rate Subtract_Bkg Subtract Background and Inhibitor Control Values Calc_Rate->Subtract_Bkg Convert Convert ΔRFU/min to nmol AMC/min using AMC Standard Curve Subtract_Bkg->Convert Normalize Normalize to Protein Concentration (nmol/min/mg) Convert->Normalize Troubleshooting_Logic Start Assay Problem Occurs Check_Signal Is the signal low or absent in the positive control? Start->Check_Signal Check_Background Is the background signal in blank wells high? Check_Signal->Check_Background No Low_Signal_Causes Potential Causes: - Incorrect Wavelengths - Inactive Enzyme/Substrate - Missing Reagent Check_Signal->Low_Signal_Causes Yes Check_Variability Are the readings inconsistent across replicates? Check_Background->Check_Variability No High_Bkg_Causes Potential Causes: - Incorrect Plate Type - Reagent Contamination - Sample Autofluorescence Check_Background->High_Bkg_Causes Yes High_Var_Causes Potential Causes: - Pipetting Errors - Incomplete Mixing - Temperature Gradients Check_Variability->High_Var_Causes Yes Low_Signal_Solutions Solutions: - Verify Reader Settings - Use Fresh Reagents/Samples - Review Protocol/Pipetting Low_Signal_Causes->Low_Signal_Solutions High_Bkg_Solutions Solutions: - Use Black Plates - Prepare Fresh Buffers - Run 'Sample-only' Control High_Bkg_Causes->High_Bkg_Solutions High_Var_Solutions Solutions: - Use Calibrated Pipettes - Ensure Thorough Mixing - Pre-warm Reader and Reagents High_Var_Causes->High_Var_Solutions

References

Validation & Comparative

A Comparative Guide to Fluorogenic Substrates for Proteasome Chymotrypsin-Like Activity: Z-Gly-Gly-Leu-AMC vs. Suc-LLVY-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of proteasome activity is crucial for understanding cellular homeostasis and developing novel therapeutics. This guide provides a detailed comparison of two common fluorogenic substrates used to assay the chymotrypsin-like activity of the proteasome: Z-Gly-Gly-Leu-AMC and Suc-LLVY-AMC.

The 26S proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a vital role in the regulation of numerous cellular processes.[1] Its catalytic core, the 20S proteasome, possesses three distinct peptidase activities: chymotrypsin-like, trypsin-like, and caspase-like (also referred to as peptidylglutamyl-peptide hydrolyzing).[1] The chymotrypsin-like activity, which cleaves after large hydrophobic residues, is often the most prominent and is a key target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders.

Fluorogenic assays provide a sensitive and continuous method for measuring proteasome activity. These assays utilize synthetic peptides conjugated to a fluorescent reporter, such as 7-amino-4-methylcoumarin (AMC). Cleavage of the peptide by the proteasome releases free AMC, resulting in a quantifiable increase in fluorescence.

Performance Comparison: this compound vs. Suc-LLVY-AMC

Both this compound and Suc-LLVY-AMC are designed to be specific substrates for the chymotrypsin-like activity of the proteasome.[2][3] However, Suc-LLVY-AMC is more extensively documented and widely adopted in the scientific literature as the standard substrate for this purpose.[4][5]

FeatureThis compoundSuc-LLVY-AMC
Target Proteolytic Activity Chymotrypsin-like[2][6]Chymotrypsin-like[1][3]
Molecular Weight 536.6 g/mol [2]763.9 g/mol [7]
Typical Working Concentration Not specified in detail, but likely in the µM range.50-200 µM[7]
Excitation/Emission Wavelengths 360-380 nm / 440-460 nm[2]360-380 nm / 440-460 nm[7]
Kinetic Parameters (Km, Vmax) Not readily available in published literature.Michaelis-Menten kinetics have been determined, though specific values can vary with experimental conditions.
Solubility Soluble in DMSO.[8]Soluble in DMSO.[7]

Experimental Protocols

Below are generalized protocols for utilizing these substrates in proteasome activity assays. It is recommended to optimize conditions for specific experimental setups.

General Proteasome Activity Assay Protocol

This protocol can be adapted for both this compound and Suc-LLVY-AMC.

Materials:

  • Purified 20S or 26S proteasome, or cell/tissue lysate.

  • Fluorogenic substrate stock solution (e.g., 10-50 mM in DMSO).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP for 26S proteasome; or 20 mM Tris-HCl, pH 7.2, 50 mM NaCl, 2 mM β-mercaptoethanol for 20S proteasome).[9]

  • Proteasome inhibitor (e.g., MG-132) for negative controls.[7]

  • 96-well black microplate.

  • Fluorescence plate reader.

Procedure:

  • Prepare the assay buffer and warm to 37°C.

  • Prepare a 2X working solution of the fluorogenic substrate in the assay buffer. For Suc-LLVY-AMC, a final concentration of 100 µM is common.[9]

  • In a 96-well plate, add your sample (purified proteasome or cell lysate) to the wells.

  • For negative controls, pre-incubate samples with a proteasome inhibitor (e.g., 10-100 µM MG-132) for at least 10 minutes at 37°C.[7]

  • To initiate the reaction, add an equal volume of the 2X substrate solution to each well.

  • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

  • Measure the fluorescence kinetically over a period of 15-60 minutes, with readings every 1-2 minutes. Use excitation and emission wavelengths appropriate for AMC (e.g., Ex: 360 nm, Em: 460 nm).[7]

  • Calculate the rate of AMC release (slope of the linear portion of the fluorescence curve). The proteasome activity is proportional to this rate. The activity in inhibitor-treated samples should be subtracted as background.[7]

Visualizing the Process

Proteasome Activity and Substrate Cleavage

The following diagram illustrates the basic principle of the proteasomal degradation of a target protein and the enzymatic activity measured by a fluorogenic substrate.

Proteasome_Activity cluster_ubiquitination Protein Ubiquitination cluster_degradation Proteasomal Degradation cluster_assay Fluorogenic Assay Target_Protein Target Protein Polyubiquitinated_Protein Polyubiquitinated Protein Target_Protein->Polyubiquitinated_Protein E1, E2, E3 Ligases Ubiquitin Ubiquitin Ubiquitin->Polyubiquitinated_Protein Proteasome 26S Proteasome Polyubiquitinated_Protein->Proteasome Recognition & Unfolding Peptides Peptide Fragments Proteasome->Peptides Degradation Fluorogenic_Substrate Z-GGL-AMC or Suc-LLVY-AMC Proteasome_Core 20S Catalytic Core (Chymotrypsin-like activity) Fluorogenic_Substrate->Proteasome_Core Cleavage Fluorescence Fluorescent Signal (AMC) Proteasome_Core->Fluorescence Proteasome_Assay_Workflow Start Start Prepare_Reagents Prepare Assay Buffer and Substrate Solution Start->Prepare_Reagents Sample_Preparation Prepare Sample (Purified Proteasome or Lysate) Prepare_Reagents->Sample_Preparation Setup_Plate Add Sample to 96-well Plate Sample_Preparation->Setup_Plate Add_Inhibitor Add Proteasome Inhibitor (Negative Control) Setup_Plate->Add_Inhibitor Initiate_Reaction Add Fluorogenic Substrate Setup_Plate->Initiate_Reaction For experimental wells Add_Inhibitor->Initiate_Reaction Measure_Fluorescence Kinetic Fluorescence Reading (e.g., 37°C for 30-60 min) Initiate_Reaction->Measure_Fluorescence Analyze_Data Calculate Rate of AMC Release (Slope) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

References

A Head-to-Head Comparison of Fluorogenic Proteasome Substrates: Z-Gly-Gly-Leu-AMC and Boc-LSTR-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular biology, drug discovery, and proteomics, the accurate measurement of proteasome activity is critical. The 20S and 26S proteasomes are complex cellular machines responsible for protein degradation, playing a pivotal role in cellular homeostasis. Their dysfunction is implicated in numerous diseases, making them a key therapeutic target. Fluorogenic peptide substrates are indispensable tools for assaying the distinct proteolytic activities of the proteasome. This guide provides a detailed comparison of two such substrates: Z-Gly-Gly-Leu-AMC and Boc-LSTR-AMC, offering insights into their specificity and application in research settings.

The 26S proteasome is a large complex that includes a 20S core particle responsible for proteolytic activity.[1] This core particle possesses three main catalytic activities: chymotrypsin-like, trypsin-like, and caspase-like.[1] The selection of an appropriate fluorogenic substrate is paramount for the specific measurement of these individual activities. This compound is a recognized substrate for assessing the chymotrypsin-like activity of the 20S proteasome.[1][2][3] In contrast, Boc-LSTR-AMC and its closely related analog, Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC), are utilized to measure the trypsin-like activity.[4][5][6]

Performance Comparison at a Glance

To facilitate a clear understanding of their respective applications, the table below summarizes the key characteristics of this compound and Boc-LSTR-AMC.

FeatureThis compoundBoc-LSTR-AMC
Target Proteolytic Activity Chymotrypsin-likeTrypsin-like
Proteasome Complex 20S Proteasome20S and 26S Proteasome
Amino Acid Sequence This compoundBoc-Leu-Ser-Thr-Arg-AMC
Fluorophore AMC (7-amido-4-methylcoumarin)AMC (7-amido-4-methylcoumarin)
Excitation Wavelength 360-380 nm380-390 nm
Emission Wavelength 440-460 nm460 nm
Common Application Measurement of 20S proteasome chymotrypsin-like activityMeasurement of proteasome trypsin-like activity
Notes Also reported as a substrate for subtilisins and ClpP protease.[2]A common variant, Boc-Leu-Arg-Arg-AMC, is also widely used for trypsin-like activity.[7][8]

Delving into the Experimental Protocols

Accurate and reproducible data hinge on meticulous experimental execution. Below are detailed protocols for utilizing this compound and Boc-LSTR-AMC in proteasome activity assays.

Protocol for this compound (Chymotrypsin-like Activity Assay)

This protocol is adapted for use with purified proteasomes or cell lysates.

Materials:

  • This compound substrate

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • Purified 20S proteasome or cell lysate

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in DMSO. The final working concentration typically ranges from 50 to 200 µM in the assay.

  • Reaction Setup: In a 96-well black microplate, add the desired amount of purified proteasome or cell lysate to each well.

  • Assay Initiation: Add the this compound substrate to each well to initiate the reaction. The final volume in each well should be consistent (e.g., 100 µL).

  • Incubation: Incubate the plate at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a fluorometric plate reader with an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[3] The rate of increase in fluorescence corresponds to the proteasome's chymotrypsin-like activity.

  • Controls: Include a blank control (assay buffer and substrate only) and a negative control (cell lysate pre-incubated with a proteasome inhibitor like MG-132) to account for background fluorescence and non-proteasomal cleavage.

Protocol for Boc-LSTR-AMC (Trypsin-like Activity Assay)

This protocol is suitable for measuring trypsin-like activity in purified proteasomes or cell extracts.

Materials:

  • Boc-LSTR-AMC substrate

  • Assay Buffer (e.g., 50 mM Tris, 1 mM EDTA, 150 mM NaCl, 5 mM MgCl2, pH 7.5)[4]

  • ATP (for 26S proteasome assays)

  • Purified proteasome or cell lysate

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Substrate Preparation: Prepare a stock solution of Boc-LSTR-AMC in DMSO. A typical final concentration in the assay is 100 µM.[4]

  • Reaction Setup: In a 96-well black microplate, add the cell lysate or purified proteasome. For 26S proteasome activity, include ATP in the reaction buffer (e.g., 100 µM).[4]

  • Assay Initiation: Add the Boc-LSTR-AMC substrate to each well.

  • Incubation: Incubate the plate at 37°C.

  • Fluorescence Measurement: Kinetically measure the release of free AMC using a fluorometer with an excitation wavelength of 380-390 nm and an emission wavelength of 460 nm.[4]

  • Controls: As with the chymotrypsin-like activity assay, include blank and inhibitor-treated controls to ensure the specificity of the measured activity.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagrams illustrate the key steps in a typical proteasome activity assay and the underlying principle of substrate cleavage.

Proteasome_Activity_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Reagents (Buffer, Substrate, Enzyme) B Prepare 96-well Plate A->B Load Plate C Add Enzyme/Lysate to Wells B->C Dispense D Add Substrate to Initiate Reaction C->D Start Reaction E Incubate at 37°C D->E Incubate F Measure Fluorescence (Kinetic Read) E->F Read Plate G Calculate Activity (Rate of Fluorescence Change) F->G Analyze Data

Caption: Experimental workflow for a fluorometric proteasome activity assay.

Substrate_Cleavage_Diagram cluster_substrate Fluorogenic Substrate cluster_proteasome Proteasome cluster_products Products Substrate Peptide-AMC Proteasome Proteasome (e.g., 20S) Substrate->Proteasome Cleavage Peptide Cleaved Peptide Proteasome->Peptide AMC Free AMC (Fluorescent) Proteasome->AMC

Caption: Principle of fluorogenic substrate cleavage by the proteasome.

Conclusion

The choice between this compound and Boc-LSTR-AMC is dictated by the specific proteolytic activity a researcher intends to measure. This compound is the substrate of choice for the chymotrypsin-like activity of the 20S proteasome, while Boc-LSTR-AMC is tailored for assessing trypsin-like activity. Both substrates rely on the release of the fluorophore AMC, providing a sensitive and continuous measure of enzymatic activity. By employing the detailed protocols and understanding the specificity of each substrate, researchers can obtain reliable and accurate data on proteasome function, furthering our understanding of cellular protein degradation and its role in health and disease.

References

A Comparative Guide to Fluorogenic Substrates for the 20S Proteasome's Chymotrypsin-Like Activity: Alternatives to Z-Gly-Gly-Leu-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of 20S proteasome activity is crucial for understanding its role in cellular processes and for the development of therapeutic inhibitors. The chymotrypsin-like activity, housed within the β5 subunit of the 20S proteasome, is a primary target for drug discovery. While Z-Gly-Gly-Leu-AMC has been a staple substrate for assaying this activity, a range of alternatives offer improved sensitivity, specificity, and kinetic properties. This guide provides an objective comparison of this compound with its key fluorogenic alternatives, supported by experimental data and detailed protocols.

The 20S proteasome is the catalytic core of the ubiquitin-proteasome system, responsible for the degradation of a majority of intracellular proteins. It can degrade proteins in both a ubiquitin-dependent and -independent manner. The latter often involves the degradation of oxidized or intrinsically disordered proteins. The proteasome possesses three distinct catalytic activities: chymotrypsin-like, trypsin-like, and caspase-like, located at the β5, β2, and β1 subunits, respectively.[1]

Quantitative Comparison of Fluorogenic Substrates

The selection of a suitable fluorogenic substrate is critical for the reliable quantification of proteasome activity. Key parameters for comparison include the Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal velocity and is an indicator of substrate affinity, and the catalytic efficiency (kcat/Km), which represents the overall efficiency of the enzyme.

Below is a summary of the kinetic parameters for this compound and its common alternatives. It is important to note that kinetic parameters can vary depending on the experimental conditions such as buffer composition, pH, temperature, and the source and purity of the 20S proteasome.

SubstrateTarget ActivityPeptide SequenceFluorophoreExcitation (nm)Emission (nm)Km (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compound Chymotrypsin-likeZ-Gly-Gly-LeuAMC360-380440-460Data not readily available in a comparative contextData not readily available in a comparative contextData not readily available in a comparative context
Suc-LLVY-AMC Chymotrypsin-likeSuc-Leu-Leu-Val-TyrAMC360-380460~20-80[2][3]VariesVaries
Ac-WLA-AMC Chymotrypsin-likeAc-Trp-Leu-AlaAMC351430Data not readily available in a comparative contextData not readily available in a comparative contextData not readily available in a comparative context
LLVY-R110 Chymotrypsin-likeLeu-Leu-Val-TyrRhodamine 110480-500520-530Data not readily available in a comparative contextData not readily available in a comparative contextData not readily available in a comparative context

Note: Direct comparative kinetic data for all substrates under identical conditions is limited in the available literature. The provided Km for Suc-LLVY-AMC is a range reported in different studies. Researchers are encouraged to determine these parameters under their specific assay conditions.

Signaling Pathway and Experimental Workflow

The 20S proteasome plays a crucial role in cellular homeostasis through the degradation of specific protein substrates. The ubiquitin-independent pathway is particularly important for the removal of damaged or unfolded proteins.

UbiquitinIndependentDegradation cluster_cellular_environment Cellular Environment cluster_proteasome 20S Proteasome cluster_degradation Degradation Products OxidativeStress Oxidative Stress MisfoldedProtein Misfolded/Intrinsically Disordered Protein OxidativeStress->MisfoldedProtein causes Proteasome20S 20S Proteasome (Catalytic Core) MisfoldedProtein->Proteasome20S Unstructured region recognized and enters Peptides Peptides Proteasome20S->Peptides Degrades into

Ubiquitin-Independent Protein Degradation by the 20S Proteasome.

A generalized experimental workflow for comparing the performance of different fluorogenic substrates is outlined below. This workflow can be adapted for specific experimental needs.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare 20S Proteasome Stock Solution E Add 20S Proteasome to wells A->E B Prepare Substrate Stock Solutions (Z-GGL-AMC, Suc-LLVY-AMC, etc.) in DMSO F Add varying concentrations of each fluorogenic substrate to respective wells B->F C Prepare Assay Buffer D Add Assay Buffer to 96-well plate C->D D->E E->F G Incubate at 37°C F->G H Measure fluorescence intensity over time (kinetic read) G->H I Calculate initial reaction velocities (V₀) H->I J Plot V₀ vs. [Substrate] and fit to Michaelis-Menten equation I->J K Determine Km and Vmax J->K L Calculate kcat and kcat/Km K->L

Experimental Workflow for Kinetic Comparison of Fluorogenic Substrates.

Detailed Experimental Protocols

The following protocol provides a detailed methodology for a comparative kinetic analysis of fluorogenic proteasome substrates.

Materials:

  • Purified 20S Proteasome

  • Fluorogenic Substrates:

    • This compound

    • Suc-Leu-Leu-Val-Tyr-AMC[4][5]

    • Ac-Trp-Leu-Ala-AMC

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with temperature control

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the 20S proteasome in assay buffer. The final concentration in the assay will typically be in the low nanomolar range (e.g., 1-5 nM).

    • Prepare stock solutions of each fluorogenic substrate (e.g., 10 mM) in DMSO.

    • Prepare serial dilutions of each substrate stock solution in assay buffer to achieve a range of final concentrations for the kinetic analysis (e.g., 0.5 µM to 200 µM).

  • Assay Setup:

    • To each well of a 96-well plate, add a sufficient volume of assay buffer.

    • Add the 20S proteasome to each well to reach the desired final concentration.

    • Include control wells containing assay buffer and substrate without the enzyme to measure background fluorescence.

    • To initiate the reaction, add the different concentrations of each substrate to their respective wells. The final volume in each well should be consistent (e.g., 100 µL).

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths for the AMC fluorophore (typically Ex: 360-380 nm, Em: 440-460 nm).

  • Data Analysis:

    • For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the Km and Vmax values.

    • Calculate the turnover number (kcat) from the Vmax and the enzyme concentration used.

    • Calculate the catalytic efficiency as the ratio of kcat/Km.

Conclusion

While this compound has historically been a useful tool, alternative substrates such as Suc-LLVY-AMC have become more prevalent in proteasome research due to their well-characterized kinetic properties and commercial availability. Substrates with alternative fluorophores like Rhodamine 110 may offer enhanced sensitivity. The choice of substrate should be guided by the specific requirements of the experiment, including the desired sensitivity, the need for kinetic characterization, and the potential for interference from assay components. For rigorous and reproducible results, it is recommended that researchers perform a direct comparative analysis of substrates under their specific experimental conditions.

References

Validating Proteasome Activity: A Comparative Guide to Z-Gly-Gly-Leu-AMC and Alternative Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, accurately measuring proteasome activity is crucial for understanding cellular protein homeostasis and for the discovery of new therapeutic agents. The Z-Gly-Gly-Leu-AMC assay is a widely used method for this purpose. This guide provides a detailed comparison of the this compound assay with alternative methods, supported by experimental protocols and data presentation to aid in the validation of your findings.

The 26S proteasome is a large protein complex responsible for degrading the majority of intracellular proteins, particularly those tagged with ubiquitin.[1] It possesses multiple peptidase activities, with the chymotrypsin-like, trypsin-like, and caspase-like activities being the most well-characterized.[2] Fluorogenic peptide substrates are commonly used to measure these specific activities.[3][4]

Comparison of Proteasome Activity Assays

The selection of an appropriate assay depends on the specific research question, the sample type, and the required throughput. While fluorogenic peptide assays like the this compound assay are common, it is often important to validate findings with an independent method.[3] Below is a comparison of common assay types.

Assay Type Principle Primary Measurement Advantages Limitations
This compound Assay Cleavage of the fluorogenic peptide this compound by the proteasome's chymotrypsin-like activity releases free, fluorescent 7-amino-4-methylcoumarin (AMC).[5]Rate of AMC fluorescence increase.High-throughput, commercially available kits, relatively simple and sensitive.[6][7]Can be prone to false positives from other proteases in crude lysates; does not directly measure degradation of protein substrates.[8]
Alternative Fluorogenic Peptide Assays Similar to Z-GGL-AMC, but uses different peptide sequences to target other proteasomal activities (e.g., Suc-LLVY-AMC for chymotrypsin-like, Boc-LRR-AMC for trypsin-like, Z-LLE-AMC for caspase-like).[2][8]Rate of AMC fluorescence increase.Allows for the characterization of specific catalytic subunits.Shares limitations with the Z-GGL-AMC assay regarding potential off-target cleavage and use of non-protein substrates.[8]
In-Gel Peptidase Activity Assay Proteasome complexes are separated by native gel electrophoresis, and the gel is then incubated with a fluorogenic substrate. Active proteasomes are visualized as fluorescent bands.[1][9]Location and intensity of fluorescent bands.Can resolve the activity of different proteasome complexes (e.g., 20S, 26S).[1][9]Lower throughput, semi-quantitative.
Gel-Based Protein Degradation Assay A purified protein substrate is incubated with the proteasome, and the degradation of the substrate is monitored over time by SDS-PAGE and staining (e.g., Coomassie blue or Western blot).[7][10]Disappearance of the full-length protein substrate band.Directly measures the degradation of a protein substrate, which is more physiologically relevant.[10]Low throughput, requires purified components, less sensitive than fluorescence-based assays.
GFP-Fusion Protein Assays Cells are engineered to express a model protein substrate fused to Green Fluorescent Protein (GFP). Proteasomal degradation of the fusion protein is monitored by changes in fluorescence or by Western blot.[7][10]Cellular fluorescence levels or ratio of free GFP to fusion protein.Cell-based assay that reflects in vivo proteasome activity.Requires genetic modification of cells; overexpression of the substrate may not reflect endogenous protein degradation.
Bioluminescent Assays Utilizes peptide substrates linked to a bioluminescent reporter, such as aminoluciferin. Cleavage by the proteasome releases the reporter, which generates light in the presence of luciferase.[2]Light output (luminescence).High sensitivity, low background signal.Requires specific reagents and instrumentation for luminescence detection.

Experimental Protocols

Detailed and consistent protocols are essential for reproducible and validatable data.

Protocol 1: this compound Proteasome Activity Assay

This protocol describes the measurement of chymotrypsin-like proteasome activity in cell lysates using the this compound substrate.

Materials:

  • Cell lysis buffer (e.g., 40 mM Tris pH 7.2, 50 mM NaCl, 2 mM β-mercaptoethanol, 2 mM ATP, 5 mM MgCl2, 10% glycerol)[11]

  • This compound substrate (stock solution in DMSO)[5]

  • Proteasome inhibitor (e.g., MG-132 in DMSO) for negative controls[6]

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.5)

  • Black, flat-bottom 96-well microplate[12]

  • Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm)[13][14]

  • AMC standard for quantification[6]

Procedure:

  • Cell Lysate Preparation:

    • Harvest cells and wash twice with cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer.

    • Lyse the cells by sonication or other appropriate methods on ice.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration (e.g., using a BCA assay). The recommended concentration is 2-5 mg/mL.[11]

  • Assay Setup:

    • Prepare an AMC standard curve by making serial dilutions of the AMC standard in Assay Buffer (e.g., 0-100 pmol/well).[6]

    • In the 96-well plate, add your cell lysate (e.g., 20-50 µg of protein) to paired wells.

    • To one well of each pair, add the proteasome inhibitor (e.g., 1 µL of MG-132) to measure non-proteasomal activity. To the other well, add an equal volume of vehicle (DMSO).[6]

    • Adjust the total volume in each well to 90 µL with Assay Buffer.

  • Reaction and Measurement:

    • Prepare the this compound substrate solution in Assay Buffer to a 10X working concentration (final concentration typically 50-200 µM).[13]

    • Start the reaction by adding 10 µL of the substrate solution to all wells, bringing the final volume to 100 µL.

    • Immediately place the plate in a fluorometer pre-heated to 37°C.

    • Measure the fluorescence kinetically every 5 minutes for 30-60 minutes.[6]

  • Data Analysis:

    • Determine the rate of reaction (ΔRFU/min) from the linear portion of the kinetic curve for each well.

    • Subtract the rate of the inhibitor-treated sample from the rate of the untreated sample to determine the specific proteasome activity.

    • Use the AMC standard curve to convert the specific proteasome activity from ΔRFU/min to pmol AMC/min/mg protein.

Protocol 2: Gel-Based Degradation of a Protein Substrate

This protocol provides an alternative method to validate proteasome activity by directly observing the degradation of a model protein.

Materials:

  • Purified 20S or 26S proteasome

  • Model protein substrate (e.g., casein or a specific ubiquitinated protein)

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 5 mM MgCl2, 1 mM ATP for 26S)

  • Proteasome inhibitor (e.g., MG-132)

  • SDS-PAGE gels, buffers, and protein stain (e.g., Coomassie Brilliant Blue) or antibodies for Western blot

  • Incubator or water bath at 37°C

Procedure:

  • Reaction Setup:

    • Prepare reaction tubes with the following components:

      • Negative Control: Protein substrate in Assay Buffer.

      • Inhibitor Control: Protein substrate and proteasome in Assay Buffer, with MG-132.

      • Experimental Reaction: Protein substrate and proteasome in Assay Buffer.

    • The final concentrations of proteasome and substrate should be optimized based on their purity and activity.

  • Incubation:

    • Initiate the reactions by adding the proteasome.

    • Incubate all tubes at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot from each reaction tube and immediately stop the reaction by adding SDS-PAGE sample loading buffer.

  • Analysis:

    • Boil the samples for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

    • Stain the gel with Coomassie blue or perform a Western blot using an antibody against the protein substrate.

    • Analyze the gel or blot for the disappearance of the full-length protein substrate band over time in the experimental reaction compared to the controls.

Workflow and Pathway Visualizations

Visualizing the experimental workflow can help in planning and executing validation studies.

ValidationWorkflow cluster_primary Primary Assay cluster_validation Validation Assay PrimaryAssay Perform Z-GGL-AMC Assay on Samples and Controls DataAnalysis1 Analyze Kinetic Data (Subtract Inhibitor Background) PrimaryAssay->DataAnalysis1 Result1 Initial Proteasome Activity Data DataAnalysis1->Result1 ValidationAssay Perform Alternative Assay (e.g., Gel-Based Degradation) Result1->ValidationAssay Validate significant findings DataAnalysis2 Analyze Substrate Disappearance (Quantify Bands) ValidationAssay->DataAnalysis2 Result2 Validated Proteasome Activity Data DataAnalysis2->Result2 FinalConclusion Final Conclusion on Proteasome Activity Result2->FinalConclusion Corroborate results

Caption: Workflow for validating proteasome activity data.

This guide provides a framework for researchers to not only perform proteasome activity assays but also to critically evaluate and validate their data through orthogonal methods. By understanding the strengths and weaknesses of each assay and following detailed protocols, the reliability of research findings in this critical area of cell biology and drug discovery can be significantly enhanced.

References

A Comparative Guide to the Cross-Reactivity of Z-Gly-Gly-Leu-AMC with Other Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fluorogenic peptide substrate Z-Gly-Gly-Leu-AMC with alternative substrates, focusing on its cross-reactivity with various proteases. The information presented herein is supported by available experimental data to aid researchers in selecting the most appropriate substrate for their specific applications.

Introduction to this compound

This compound is a synthetic peptide substrate commonly used for the sensitive detection of chymotrypsin-like (CT-L) activity of the 20S proteasome.[1] The substrate consists of a tripeptide sequence (Gly-Gly-Leu) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the amide bond between the leucine residue and the AMC moiety, the highly fluorescent AMC is released. The resulting increase in fluorescence can be monitored in real-time to determine protease activity.

While this compound is a widely used tool for assessing proteasome function, its specificity is a critical consideration. This guide explores the extent of its cross-reactivity with other proteases and compares its performance with alternative substrates.

Cross-Reactivity of this compound

This compound is not entirely specific for the 20S proteasome. Published data indicates that it can also be cleaved by other proteases, including:

  • Subtilisin BPN' and Carlsberg: These are serine proteases of bacterial origin.[1]

  • ClpP protease from M. tuberculosis: This is a bacterial ATP-dependent protease.[1]

A detailed quantitative analysis of the kinetic parameters of this compound with a broad panel of proteases is not extensively available in the public domain. However, based on its primary application and known cross-reactivities, it is crucial for researchers to consider the presence of these or other proteases with similar substrate specificities in their experimental systems.

Comparison with Alternative Fluorogenic Substrates

Several other fluorogenic substrates are available for measuring chymotrypsin-like protease activity. A direct comparison of their kinetic parameters under identical experimental conditions is often challenging due to variations in published studies. However, a qualitative and, where possible, quantitative comparison is presented below.

SubstratePrimary TargetKnown Cross-ReactivityReported Kinetic Parameters (for 20S Proteasome)
This compound 20S Proteasome (Chymotrypsin-like)Subtilisin BPN' and Carlsberg, ClpP (M. tuberculosis)Specific Km and kcat values are not readily available in comparative studies.
Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) 20S Proteasome (Chymotrypsin-like), CalpainsOther chymotrypsin-like proteasesKm values in the micromolar range have been reported, but can be influenced by assay conditions and the conformational state of the proteasome.[2][3]
Z-Leu-Leu-Leu-AMC (Z-LLL-AMC) 20S Proteasome (Chymotrypsin-like)Information on cross-reactivity is limited.Useful for inhibitor screening and kinetic analysis.[4]

Note: The kinetic parameters of these substrates can be significantly influenced by factors such as the activation state of the proteasome (e.g., latent 20S vs. activated 26S), the presence of activators (e.g., SDS, PA28), and the specific assay conditions (e.g., buffer composition, pH, temperature).[2][5]

Experimental Protocols

A generalized protocol for determining protease activity using a fluorogenic AMC-based substrate is provided below. This protocol should be optimized for the specific enzyme and substrate being investigated.

Objective: To determine the kinetic parameters (Km and Vmax) for the hydrolysis of a fluorogenic protease substrate.

Materials:

  • Purified protease of interest

  • Fluorogenic substrate stock solution (e.g., this compound) dissolved in DMSO

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)[5]

  • 96-well black microtiter plates

  • Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm[5]

Procedure:

  • Reagent Preparation:

    • Prepare a series of substrate dilutions in Assay Buffer at various concentrations (e.g., from 0.5x to 10x the expected Km).

    • Prepare a working solution of the purified enzyme in Assay Buffer. The final enzyme concentration should be chosen to ensure a linear rate of fluorescence increase over the desired reaction time.

  • Assay Setup:

    • To each well of the 96-well plate, add a fixed volume of the enzyme working solution.

    • To initiate the reaction, add a corresponding volume of each substrate dilution to the wells.

    • Include control wells containing the substrate without the enzyme to measure background fluorescence.

    • If investigating cross-reactivity, consider including wells with specific protease inhibitors to confirm the source of the measured activity.

  • Data Acquisition:

    • Immediately place the plate in a pre-warmed fluorescence microplate reader.

    • Monitor the increase in fluorescence intensity over time (kinetic read).

  • Data Analysis:

    • Determine the initial velocity (V₀) of the reaction for each substrate concentration by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Subtract the background fluorescence from the no-enzyme control wells.

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Km and Vmax.

    • The turnover number (kcat) can be calculated if the active enzyme concentration ([E]) is known (kcat = Vmax / [E]).

    • The catalytic efficiency is then determined as the ratio of kcat/Km.

Mandatory Visualizations

Experimental Workflow for Protease Activity Assay

Protease_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Analysis Enzyme Enzyme Solution Mix Mix Enzyme and Substrate Enzyme->Mix Substrate Substrate Dilutions Substrate->Mix Reader Fluorescence Reader (Kinetic Measurement) Mix->Reader Plot Plot V₀ vs. [S] Reader->Plot Fit Michaelis-Menten Fit Plot->Fit Params Determine Km, Vmax, kcat Fit->Params

Caption: A generalized workflow for determining protease kinetic parameters using a fluorogenic substrate.

Conclusion

This compound is a valuable tool for measuring the chymotrypsin-like activity of the 20S proteasome. However, researchers must be aware of its potential for cross-reactivity with other proteases, such as subtilisin and ClpP. When working with complex biological samples, it is advisable to use specific inhibitors to confirm the identity of the protease responsible for substrate cleavage. For applications requiring higher specificity, alternative substrates like Suc-LLVY-AMC or Z-LLL-AMC may be considered, although their cross-reactivity profiles also warrant careful evaluation. The choice of substrate should be guided by the specific experimental context and validated through appropriate controls. Further head-to-head comparative studies with detailed kinetic analysis against a broad range of proteases are needed to fully elucidate the specificity profiles of these commonly used fluorogenic substrates.

References

Validating Proteasome Activity: A Comparative Guide to Using Proteasome Inhibitors with Z-Gly-Gly-Leu-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately measuring proteasome activity is crucial for understanding cellular protein degradation pathways and for the development of therapeutic agents. The fluorogenic substrate Z-Gly-Gly-Leu-AMC is a valuable tool for specifically assaying the chymotrypsin-like activity of the proteasome. This guide provides a comparative overview of how to validate the cleavage of this compound using proteasome inhibitors, alongside alternative validation methods, supported by experimental data and detailed protocols.

The ubiquitin-proteasome pathway is a major cellular system for the degradation of most short-lived proteins in eukaryotic cells, playing a critical role in regulating numerous cellular processes, including cell cycle control, apoptosis, and DNA damage response.[1][2][3] The 26S proteasome, the central protease of this pathway, possesses three distinct catalytic activities: chymotrypsin-like, trypsin-like, and caspase-like.[4][5] The chymotrypsin-like activity, which cleaves after large hydrophobic residues, is often the most dominant and is commonly measured using the fluorogenic substrate this compound.[6] Upon cleavage by the proteasome, the fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released, and its fluorescence can be quantified to determine enzyme activity.[6][7]

To ensure that the observed fluorescence is a direct result of proteasome activity and not due to other cellular proteases, it is essential to validate the assay using specific proteasome inhibitors.

The Ubiquitin-Proteasome Signaling Pathway

The ubiquitin-proteasome system functions through a cascade of enzymatic reactions involving ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s) that tag substrate proteins with ubiquitin chains.[1][3][8] These polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.[8]

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination cluster_degradation Degradation Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 Ub E3 E3 (Ligase) E2->E3 Ub PolyUb_Substrate Polyubiquitinated Substrate E3->PolyUb_Substrate Poly-Ub Chain Substrate Substrate Protein Substrate->E3 Proteasome 26S Proteasome PolyUb_Substrate->Proteasome DUBs Deubiquitinating Enzymes (DUBs) PolyUb_Substrate->DUBs Recycle Ub Peptides Peptides Proteasome->Peptides ATP

Ubiquitin-Proteasome Pathway Overview

Experimental Validation of this compound Cleavage

The core principle of validating this compound cleavage is to demonstrate that its hydrolysis is significantly reduced in the presence of known proteasome inhibitors.

Key Proteasome Inhibitors for Validation

A variety of proteasome inhibitors can be employed for assay validation, each with distinct mechanisms of action.

InhibitorTarget SpecificityTypical Working ConcentrationKey Characteristics
MG-132 Potent, reversible inhibitor of the chymotrypsin-like and caspase-like activities of the proteasome. Also inhibits calpains.[9]1-10 µMA peptide aldehyde that is widely used for in vitro and cell-based assays.[9]
Bortezomib (PS-341) Reversible inhibitor primarily targeting the β5 subunit (chymotrypsin-like activity) and to a lesser extent the β1 subunit.[10]10-100 nMA dipeptidyl boronic acid derivative, FDA-approved for cancer therapy.[10]
Epoxomicin Irreversible inhibitor that specifically targets the catalytic β-subunits of the proteasome.1-10 µMAn epoxyketone-based natural product with high specificity for the proteasome.[11]
Lactacystin Irreversible inhibitor that covalently modifies the catalytic threonine residue of the β-subunits.1-10 µMA natural product from Streptomyces.[11]
Experimental Workflow for Validation

A typical experiment to validate this compound cleavage involves comparing the rate of fluorescence increase in the presence and absence of a proteasome inhibitor.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Proteasome Activity Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture or Tissue Homogenization Lysis 2. Cell Lysis and Protein Quantification Cell_Culture->Lysis Incubation 3. Incubate Lysate with: - Vehicle (Control) - Proteasome Inhibitor Lysis->Incubation Substrate_Addition 4. Add this compound Substrate Incubation->Substrate_Addition Measurement 5. Measure Fluorescence Kinetics (Ex: 360-380 nm, Em: 440-460 nm) Substrate_Addition->Measurement Comparison 6. Compare Fluorescence Slopes (Control vs. Inhibitor) Measurement->Comparison Validation 7. Validate Proteasome-Specific Cleavage Comparison->Validation

This compound Cleavage Validation Workflow

Detailed Experimental Protocols

Preparation of Cell Lysates
  • Harvest cultured cells and wash twice with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in an appropriate lysis buffer (e.g., 40 mM Tris-HCl, pH 7.2, 50 mM NaCl, 2 mM β-mercaptoethanol, 2 mM ATP, 5 mM MgCl₂, 10% glycerol).[12] Note: Avoid using protease inhibitor cocktails that may interfere with the proteasome.[13]

  • Lyse the cells by sonication or repeated freeze-thaw cycles.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a standard method (e.g., Bradford or BCA assay). The recommended concentration for the assay is typically between 2-5 mg/mL.[12]

Proteasome Activity Assay
  • Prepare a reaction mixture in a 96-well black microplate.[4]

  • For each sample, prepare two wells: one for the control (vehicle, e.g., DMSO) and one for the proteasome inhibitor.

  • To each well, add the cell lysate (e.g., 20 µg of total protein).

  • Add the proteasome inhibitor (e.g., 10 µM MG-132) or an equivalent volume of vehicle to the respective wells.

  • Incubate the plate at 37°C for 15-30 minutes.

  • Prepare the this compound substrate solution in the assay buffer. The final concentration in the well should be between 50-200 µM.[14]

  • Initiate the reaction by adding the substrate solution to all wells.

  • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm for 30-60 minutes at 37°C.[6][13][14]

Data Analysis
  • Plot the fluorescence intensity against time for both the control and inhibitor-treated samples.

  • Calculate the rate of the reaction (slope of the linear portion of the curve).

  • The proteasome-specific activity is the difference between the rate of the control and the rate of the inhibitor-treated sample.

Comparison with Alternative Substrates

While this compound is a reliable substrate for chymotrypsin-like activity, other fluorogenic peptides are available to measure the different catalytic activities of the proteasome, allowing for a more comprehensive analysis of proteasome function.

Proteasome ActivitySubstrateTypical Working Concentration
Chymotrypsin-like Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC)10-100 µM
Trypsin-like Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC)20-100 µM
Caspase-like (PGPH) Z-Leu-Leu-Glu-AMC (Z-LLE-AMC)50-200 µM

Using a panel of these substrates in conjunction with proteasome inhibitors can provide a detailed profile of proteasome activity in a given sample.

Advanced Validation Techniques

For more in-depth validation and to overcome some limitations of plate-reader assays, such as potential non-specific cleavage by other proteases in crude lysates, researchers can employ more advanced techniques.[15]

  • Activity-Based Probes (ABPs): These probes covalently bind to the active sites of the proteasome, allowing for visualization and quantification of active proteasome subunits by gel electrophoresis and fluorescence scanning.[5]

  • In-gel Activity Assays: Following native polyacrylamide gel electrophoresis (PAGE), the gel can be incubated with a fluorogenic substrate to visualize the activity of different proteasome complexes (e.g., 20S, 26S).[16]

Conclusion

Validating the cleavage of this compound with specific proteasome inhibitors is a critical step in ensuring the accuracy and reliability of proteasome activity measurements. By following the detailed protocols and considering the comparative data presented in this guide, researchers can confidently assess the chymotrypsin-like activity of the proteasome. Furthermore, the use of alternative substrates and advanced validation methods can provide a more comprehensive understanding of the complex regulation of the ubiquitin-proteasome system.

References

Navigating the Specificity of Chymotrypsin-Like Activity: A Comparative Guide to Z-Gly-Gly-Leu-AMC and Alternative Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of proteases, the selection of a highly specific substrate is paramount for obtaining accurate and reproducible data. This guide provides a comprehensive comparison of Z-Gly-Gly-Leu-AMC, a fluorogenic substrate frequently used to measure chymotrypsin-like activity, with other established substrates for chymotrypsin. We will delve into the specificity of these substrates, present available quantitative data, and provide detailed experimental protocols to aid in the selection of the most appropriate tool for your research needs.

While this compound is widely utilized for assessing the chymotrypsin-like activity of the 20S proteasome, its specificity for chymotrypsin itself is not absolute. Evidence suggests that it can also be cleaved by other proteases such as subtilisins and ClpP, highlighting the potential for cross-reactivity and the importance of understanding its limitations.[1][2] This guide will therefore compare this compound with alternative substrates that exhibit a higher degree of specificity for chymotrypsin.

Quantitative Comparison of Chymotrypsin Substrates

SubstrateLeaving GroupTypeKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Enzyme Source
This compound AMCFluorogenicNot ReportedNot ReportedNot ReportedNot Reported for Chymotrypsin
Suc-Leu-Leu-Val-Tyr-AMC AMCFluorogenic~0.05 - 0.2Not ReportedNot Reported20S/26S Proteasome
N-Succinyl-Ala-Ala-Pro-Phe-pNA pNAChromogenic0.08 - 0.250 - 1002.5 - 6.25 x 10⁵Bovine Pancreas α-Chymotrypsin
N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) Ethyl EsterChromogenic0.1 - 0.2~193~1 x 10⁶Bovine Pancreas α-Chymotrypsin
Glt-Phe-AMQ AMQFluorogenic0.5Not Reported47Not Specified

AMC: 7-amino-4-methylcoumarin; pNA: p-nitroanilide; AMQ: 7-amino-4-methyl-2-quinolinone. Kinetic constants can vary depending on experimental conditions (e.g., pH, temperature, buffer composition).

Experimental Protocols

Accurate and reproducible results are contingent on well-defined experimental protocols. Below are detailed methodologies for performing chymotrypsin activity assays using both a generic AMC-based fluorogenic substrate (adaptable for this compound) and a classic chromogenic substrate.

Protocol 1: Fluorometric Chymotrypsin Activity Assay using an AMC-based Substrate

This protocol can be adapted for this compound and other AMC-conjugated substrates.

Materials:

  • α-Chymotrypsin (from bovine pancreas)

  • This compound (or other AMC substrate)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂

  • DMSO (for dissolving the substrate)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

  • Substrate Preparation: Prepare a stock solution of the AMC substrate (e.g., 10 mM) in DMSO. Further dilute the stock solution with Assay Buffer to the desired working concentration (e.g., 100 µM).

  • Enzyme Preparation: Prepare a stock solution of α-chymotrypsin in 1 mM HCl to prevent autolysis. Immediately before the assay, dilute the enzyme to the desired concentration in cold Assay Buffer.

  • Assay Reaction:

    • Add 50 µL of the substrate working solution to each well of the 96-well plate.

    • To initiate the reaction, add 50 µL of the diluted enzyme solution to each well.

    • For a blank control, add 50 µL of Assay Buffer instead of the enzyme solution.

  • Measurement: Immediately place the plate in the fluorometric microplate reader and measure the increase in fluorescence intensity over time (kinetic mode) at 37°C. The rate of the reaction is proportional to the chymotrypsin activity.

  • Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve.

Protocol 2: Spectrophotometric Chymotrypsin Activity Assay using N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)

This protocol utilizes a classic chromogenic substrate.

Materials:

  • α-Chymotrypsin (from bovine pancreas)

  • N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)

  • Assay Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂

  • Methanol

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Substrate Preparation: Prepare a 1.07 mM BTEE solution in 50% (v/v) methanol.

  • Enzyme Preparation: Dissolve α-chymotrypsin in 1 mM HCl at a concentration of 1 mg/mL. Dilute further in 1 mM HCl to a working concentration of 10-20 µg/mL.

  • Assay Reaction:

    • In a quartz cuvette, combine 1.5 mL of Assay Buffer and 1.4 mL of the BTEE solution.

    • Incubate the mixture in the spectrophotometer at 25°C for 5-10 minutes to reach thermal equilibrium and measure the blank rate.

    • Initiate the reaction by adding 0.1 mL of the diluted enzyme solution and mix by inversion.

  • Measurement: Immediately monitor the increase in absorbance at 256 nm for approximately 5 minutes.

  • Data Analysis: Calculate the rate of change in absorbance per minute (ΔA₂₅₆/min) from the initial linear portion of the curve. The activity of the enzyme can be calculated using the molar extinction coefficient of the product.

Visualizing the Mechanism and Workflow

To better illustrate the underlying principles and experimental flow, the following diagrams are provided.

Enzymatic_Cleavage cluster_reaction Enzymatic Reaction Enzyme Chymotrypsin Product1 Z-Gly-Gly-Leu Enzyme->Product1 Cleavage Product2 AMC (Fluorescent) Enzyme->Product2 Substrate This compound (Non-fluorescent) Substrate->Enzyme Binding Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer D Dispense Substrate into Plate A->D B Prepare Substrate Stock Solution B->D C Prepare Enzyme Stock Solution E Add Enzyme to Initiate Reaction C->E D->E F Measure Fluorescence (Kinetic) E->F G Determine Initial Velocity (V₀) F->G H Calculate Enzyme Activity G->H

References

A Head-to-Head Comparison: Z-Gly-Gly-Leu-AMC Assay and Western Blotting for Assessing Proteasome Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the ubiquitin-proteasome system, selecting the appropriate analytical method is paramount. This guide provides a comprehensive comparison of two widely used techniques: the Z-Gly-Gly-Leu-AMC fluorogenic assay and Western blotting for ubiquitinated proteins. By understanding their distinct principles and outputs, researchers can make informed decisions to effectively probe the intricacies of proteasome function.

The ubiquitin-proteasome pathway is a critical cellular process responsible for the targeted degradation of proteins, playing a vital role in cellular homeostasis, cell cycle regulation, and signal transduction. Dysregulation of this pathway is implicated in numerous diseases, including cancer and neurodegenerative disorders, making it a key target for therapeutic intervention. Two common methods to assess the functionality of this pathway are the this compound assay, which directly measures the catalytic activity of the proteasome, and Western blotting, which detects the accumulation of ubiquitinated proteins, the substrates for proteasomal degradation.

Unveiling Proteasome Function: Two Complementary Approaches

The this compound assay provides a quantitative measure of the chymotrypsin-like activity of the 20S proteasome, one of its three major proteolytic activities.[1][2] The assay utilizes a synthetic peptide substrate, this compound, which is cleaved by the proteasome to release a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The rate of AMC fluorescence emission is directly proportional to the proteasome's enzymatic activity. This method offers a direct and sensitive readout of the proteasome's catalytic function.

In contrast, Western blotting for ubiquitinated proteins provides an indirect measure of proteasome activity. This technique quantifies the accumulation of proteins that have been tagged with ubiquitin, marking them for degradation by the proteasome. An increase in the levels of ubiquitinated proteins can indicate an inhibition of proteasome activity, as the substrates are not being efficiently cleared. This immunoblotting approach offers valuable insights into the upstream events of the ubiquitin-proteasome pathway.

Comparative Data Summary

To illustrate the complementary nature of these assays, consider a hypothetical experiment where cells are treated with a known proteasome inhibitor (e.g., MG132) versus a vehicle control. The expected outcomes are summarized in the table below.

Parameter This compound Assay Western Blotting (Anti-Ubiquitin) Interpretation
Vehicle Control High Fluorescence (High Proteasome Activity)Low Ubiquitinated Protein SignalNormal proteasome function, efficient clearance of ubiquitinated proteins.
Proteasome Inhibitor Low Fluorescence (Low Proteasome Activity)High Ubiquitinated Protein SignalInhibition of proteasome's catalytic activity leads to the accumulation of its substrates.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflows for each technique and the overarching ubiquitin-proteasome signaling pathway.

G cluster_0 This compound Assay Workflow A Cell Lysate Preparation B Incubate Lysate with This compound Substrate A->B C Measure Fluorescence (Ex: 380nm, Em: 460nm) B->C D Quantify Proteasome Activity C->D

This compound Assay Workflow

G cluster_1 Western Blotting Workflow E Cell Lysate Preparation F SDS-PAGE E->F G Protein Transfer to Membrane F->G H Incubation with Primary Antibody (Anti-Ubiquitin) G->H I Incubation with Secondary Antibody H->I J Signal Detection (Chemiluminescence/Fluorescence) I->J K Quantify Ubiquitinated Protein Levels J->K

Western Blotting Workflow

G cluster_2 Ubiquitin-Proteasome Pathway Ub Ubiquitin E1 E1 (Ubiquitin-Activating Enzyme) Ub->E1 ATP E2 E2 (Ubiquitin-Conjugating Enzyme) E1->E2 E3 E3 (Ubiquitin Ligase) E2->E3 PolyUb Polyubiquitinated Target Protein E3->PolyUb Polyubiquitination Target Target Protein Target->E3 Proteasome 26S Proteasome PolyUb->Proteasome Proteasome->Ub Recycling Peptides Degraded Peptides Proteasome->Peptides

Ubiquitin-Proteasome Pathway

Detailed Experimental Protocols

This compound Proteasome Activity Assay

This protocol is adapted from commercially available kits and common laboratory practices.[3][4][5]

Materials:

  • Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl2, 1 mM DTT, 0.5 mM EDTA)

  • This compound substrate (10 mM stock in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM ATP)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Cell Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer.

    • Lyse the cells by sonication or repeated freeze-thaw cycles on ice.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • Dilute the cell lysate to a final concentration of 1-2 mg/mL in assay buffer.

    • Add 50 µL of the diluted lysate to each well of a 96-well black microplate.

    • Prepare a blank control with assay buffer only.

    • For inhibitor controls, pre-incubate lysates with a proteasome inhibitor (e.g., 10 µM MG132) for 30 minutes at 37°C.

  • Reaction and Measurement:

    • Prepare a working solution of this compound substrate by diluting the stock to 100 µM in assay buffer.

    • Add 50 µL of the substrate working solution to each well to initiate the reaction.

    • Immediately place the plate in a fluorometric plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity kinetically every 5 minutes for 1-2 hours, using an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Calculate the rate of increase in fluorescence (RFU/min).

    • Subtract the rate of the blank control from the sample rates.

    • Proteasome activity can be expressed as RFU/min/mg of protein.

Western Blotting for Ubiquitinated Proteins

This protocol provides a general guideline for detecting total ubiquitinated proteins.[6][7][8]

Materials:

  • RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and deubiquitinase inhibitors (e.g., PMSF, N-ethylmaleimide).

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibody: Mouse or rabbit anti-ubiquitin antibody.

  • Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Sample Preparation:

    • Lyse cells in ice-cold RIPA buffer with inhibitors.

    • Determine protein concentration.

    • Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ubiquitin antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Perform densitometric analysis to quantify the intensity of the ubiquitin smear, normalizing to a loading control (e.g., β-actin or GAPDH).

Conclusion: A Synergistic Approach

Both the this compound assay and Western blotting for ubiquitinated proteins are powerful tools for investigating the ubiquitin-proteasome system. The this compound assay offers a direct, quantitative measure of the proteasome's catalytic activity, making it ideal for screening potential inhibitors and characterizing enzymatic function. Western blotting, on the other hand, provides a snapshot of the upstream pathway, revealing the accumulation of substrates targeted for degradation. For a comprehensive understanding of proteasome function and the effects of experimental manipulations, a synergistic approach employing both techniques is highly recommended. This allows researchers to correlate changes in catalytic activity with the cellular consequence of altered substrate processing.

References

Unveiling the Interplay: A Comparative Guide to the Z-Gly-Gly-Leu-AMC Proteasome Assay and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between cellular mechanisms and overall cell health is paramount. This guide provides a comprehensive comparison of the Z-Gly-Gly-Leu-AMC (Z-GGL-AMC) proteasome activity assay and standard cell viability assays, offering insights into their correlation and application in experimental research.

The Z-GGL-AMC assay directly measures the chymotrypsin-like activity of the proteasome, a critical component of the cellular machinery responsible for protein degradation.[1] In contrast, cell viability assays, such as the MTT, MTS, and Resazurin assays, provide an indirect measure of cell health by assessing metabolic activity.[2] While these two types of assays measure distinct cellular processes, their readouts are often correlated, as the inhibition of proteasome activity can trigger a cascade of events leading to a decline in cell viability and eventual cell death.

Correlation Between Proteasome Activity and Cell Viability

A fundamental principle underpinning the correlation between the Z-GGL-AMC assay and cell viability is the essential role of the ubiquitin-proteasome system in maintaining cellular homeostasis. The proteasome is responsible for the degradation of misfolded or damaged proteins and the regulation of key cellular processes through the turnover of regulatory proteins.[3] Inhibition of proteasome activity, which would be detected as a decrease in the fluorescence signal in a Z-GGL-AMC assay, disrupts these critical functions. This disruption can lead to the accumulation of pro-apoptotic proteins and the induction of endoplasmic reticulum (ER) stress, ultimately culminating in apoptosis or programmed cell death. This reduction in the number of living, metabolically active cells is then quantified by cell viability assays.

While a direct, linear correlation between the percentage of proteasome inhibition and the percentage of cell viability loss is not always observed, a strong positive association is well-established in numerous studies. The half-maximal inhibitory concentration (IC50) values for proteasome inhibition are often in a similar range to the IC50 values for cytotoxicity, particularly for compounds that specifically target the proteasome.

Comparative Performance Data

The following table summarizes indicative IC50 values for a proteasome inhibitor, illustrating the relationship between the inhibition of proteasome activity and the resulting decrease in cell viability. It is important to note that these values can vary depending on the cell line, treatment duration, and specific experimental conditions.

CompoundAssay TypeTargetCell LineIC50 (nM)
Proteasome Inhibitor (e.g., Bortezomib) Proteasome Activity (AMC-based substrate)Chymotrypsin-like activityMyeloma Cell Lines5 - 20
Cell Viability (AlamarBlue®)Metabolic ActivityMyeloma Cell Lines10 - 50

Note: The data presented are representative and compiled from various studies investigating the effects of proteasome inhibitors.[4]

Experimental Protocols

Detailed methodologies for performing the this compound proteasome activity assay and a standard MTT cell viability assay are provided below.

This compound Proteasome Activity Assay Protocol

This protocol is intended for measuring the chymotrypsin-like activity of the proteasome in cell lysates.

Materials:

  • Cells of interest

  • Lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)

  • This compound substrate (stock solution in DMSO)

  • Proteasome inhibitor (e.g., MG132) for control

  • 96-well black, flat-bottom plates

  • Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

  • Cell Lysis:

    • Culture cells to the desired confluency and treat with the test compound for the specified duration.

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer and centrifuge to pellet cell debris.

    • Collect the supernatant containing the cell lysate.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a standard protein assay (e.g., Bradford or BCA).

  • Assay Setup:

    • In a 96-well black plate, add a standardized amount of protein lysate (e.g., 20-50 µg) to each well.

    • Include control wells: a blank (lysis buffer only), a negative control (untreated cell lysate), and a positive control for inhibition (lysate pre-incubated with a known proteasome inhibitor like MG132).

  • Substrate Addition:

    • Prepare a working solution of this compound in assay buffer to a final concentration of 50-100 µM.

    • Add the substrate solution to all wells.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~380 nm and emission at ~460 nm.[1]

MTT Cell Viability Assay Protocol

This protocol outlines the steps for assessing cell viability based on metabolic activity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)

  • 96-well clear, flat-bottom plates

  • Spectrophotometric microplate reader (Absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

    • Include untreated control wells.

  • MTT Addition:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation:

    • Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized into formazan crystals.[5][6]

  • Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[7]

Visualizing the Connection: Pathways and Workflows

To further elucidate the relationship between the Z-GGL-AMC assay and cell viability, the following diagrams, generated using the DOT language, illustrate the underlying biological pathway and a typical experimental workflow.

G cluster_0 Ubiquitin-Proteasome System Ubiquitin-Proteasome System Protein Homeostasis Protein Homeostasis Ubiquitin-Proteasome System->Protein Homeostasis Maintains Apoptosis Apoptosis Ubiquitin-Proteasome System->Apoptosis Inhibition Induces Cellular Function Cellular Function Protein Homeostasis->Cellular Function Enables Cell Viability Cell Viability Apoptosis->Cell Viability Decreases Z-GGL-AMC Assay Z-GGL-AMC Assay Z-GGL-AMC Assay->Ubiquitin-Proteasome System Measures Activity Cell Viability Assays Cell Viability Assays Cell Viability Assays->Cell Viability Measures

Caption: The Ubiquitin-Proteasome System's Role in Cell Fate.

G cluster_workflow Experimental Workflow cluster_assays Parallel Assays Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Sample Collection Sample Collection Compound Treatment->Sample Collection Z-GGL-AMC Assay Z-GGL-AMC Assay Sample Collection->Z-GGL-AMC Assay Cell Viability Assay (e.g., MTT) Cell Viability Assay (e.g., MTT) Sample Collection->Cell Viability Assay (e.g., MTT) Data Analysis Data Analysis Z-GGL-AMC Assay->Data Analysis Cell Viability Assay (e.g., MTT)->Data Analysis Correlation Analysis Correlation Analysis Data Analysis->Correlation Analysis

Caption: Comparative Assay Experimental Workflow.

References

A Comparative Guide to Peptidase Substrates: Z-Gly-Gly-Leu-AMC and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fluorogenic peptidase substrate Z-Gly-Gly-Leu-AMC with other commonly used substrates. The information presented is intended to assist researchers in selecting the most appropriate substrate for their experimental needs, with a focus on performance, supported by experimental data and detailed protocols.

Introduction to Fluorogenic Peptidase Substrates

Fluorogenic peptidase substrates are essential tools for studying the activity of proteases. These molecules consist of a peptide sequence recognized by a specific peptidase, linked to a fluorescent reporter molecule, most commonly 7-amino-4-methylcoumarin (AMC). When the substrate is intact, the fluorescence of the AMC group is quenched. Upon cleavage of the peptide bond by the target peptidase, the free AMC is released, resulting in a measurable increase in fluorescence. This allows for the sensitive and real-time monitoring of enzyme activity.

This guide focuses on the comparison of this compound, a substrate for the chymotrypsin-like activity of the proteasome, with other substrates targeting various peptidases, including other proteasome activities, caspases, and calpains.

Performance Comparison of Peptidase Substrates

The selection of an appropriate substrate is critical for the accurate measurement of peptidase activity. Key performance indicators include the Michaelis constant (Km), maximum reaction velocity (Vmax), and catalytic efficiency (kcat/Km). The following table summarizes available kinetic data for this compound and other representative fluorogenic substrates. It is important to note that these values can be influenced by experimental conditions such as buffer composition, pH, and temperature.

SubstrateTarget PeptidasePeptide SequenceFluorophoreKm (µM)Vmax (relative units)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compound Proteasome (Chymotrypsin-like)Z-Gly-Gly-LeuAMCData not readily available---
Suc-LLVY-AMC Proteasome (Chymotrypsin-like), CalpainSuc-Leu-Leu-Val-TyrAMC~30 - 75[1][2]---
Ac-DEVD-AMC Caspase-3, Caspase-7Ac-Asp-Glu-Val-AspAMC~10[3][4]---
Ac-LLY-AFC CalpainAc-Leu-Leu-TyrAFCData not readily available---

Note: Kinetic parameters are highly dependent on the specific enzyme source, purity, and assay conditions. The values presented here are derived from various sources and should be considered as approximations for comparative purposes.

Key Peptidases and Their Substrates

The Proteasome

The proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The 20S catalytic core of the proteasome possesses three main peptidase activities:

  • Chymotrypsin-like (CT-L): Cleaves after large hydrophobic residues.

  • Trypsin-like (T-L): Cleaves after basic residues.

  • Caspase-like (C-L) or Peptidyl-glutamyl peptide-hydrolyzing (PGPH): Cleaves after acidic residues.

This compound and Suc-LLVY-AMC are both commonly used to measure the chymotrypsin-like activity of the proteasome[5]. While Suc-LLVY-AMC is more widely cited and characterized, this compound provides an alternative for specific applications.

Caspases

Caspases are a family of cysteine proteases that are central to the execution of apoptosis (programmed cell death). Initiator caspases (e.g., caspase-8, -9) are activated by pro-apoptotic signals and in turn activate executioner caspases (e.g., caspase-3, -7).

Ac-DEVD-AMC is a specific substrate for caspase-3 and caspase-7, designed based on the cleavage site of PARP, a key substrate of these enzymes during apoptosis[4][6].

Calpains

Calpains are calcium-dependent cysteine proteases involved in various cellular processes, including signal transduction, cytoskeletal remodeling, and cell proliferation. Dysregulation of calpain activity is implicated in several pathological conditions.

Suc-LLVY-AMC , in addition to being a proteasome substrate, is also cleaved by calpains. Ac-LLY-AFC is another fluorogenic substrate used for measuring calpain activity, utilizing the 7-amino-4-trifluoromethylcoumarin (AFC) fluorophore, which has different spectral properties compared to AMC[7][8].

Experimental Protocols

Detailed methodologies for performing peptidase activity assays using fluorogenic substrates are provided below. These protocols are based on commercially available assay kits and can be adapted for specific research needs.

Proteasome Chymotrypsin-like Activity Assay

This protocol is a general guideline for measuring the chymotrypsin-like activity of the proteasome using a fluorogenic substrate like this compound or Suc-LLVY-AMC.

Materials:

  • Proteasome substrate (e.g., this compound or Suc-LLVY-AMC) stock solution (10 mM in DMSO).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT).

  • Purified proteasome or cell lysate containing proteasome activity.

  • Proteasome inhibitor (e.g., MG-132) for control experiments.

  • 96-well black microplate.

  • Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm for AMC).

Procedure:

  • Prepare a standard curve: Prepare a series of dilutions of free AMC in Assay Buffer to generate a standard curve (e.g., 0-100 µM).

  • Reaction setup: In a 96-well plate, add the following to each well:

    • Assay Buffer to a final volume of 100 µL.

    • Your sample (purified proteasome or cell lysate).

    • For inhibitor control wells, pre-incubate the sample with a proteasome inhibitor (e.g., 10 µM MG-132) for 15 minutes at 37°C.

  • Initiate the reaction: Add the proteasome substrate to each well to a final concentration of 20-100 µM.

  • Measure fluorescence: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader at 37°C. Record readings every 1-2 minutes for 30-60 minutes.

  • Data analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Convert the fluorescence units to the concentration of AMC released using the standard curve.

    • Proteasome activity can be expressed as the rate of AMC release per unit of time per amount of protein.

Caspase-3 Activity Assay

This protocol outlines the measurement of caspase-3 activity using the fluorogenic substrate Ac-DEVD-AMC[9].

Materials:

  • Ac-DEVD-AMC stock solution (10 mM in DMSO).

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA).

  • 2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% Glycerol).

  • Cell pellets from apoptotic and non-apoptotic cells.

  • 96-well black microplate.

  • Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~440-460 nm).

Procedure:

  • Prepare cell lysates:

    • Induce apoptosis in your target cells using a known method.

    • Harvest and wash the cells with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Collect the supernatant (cytosolic extract).

  • Reaction setup: In a 96-well plate, add 50 µL of 2x Reaction Buffer to each well.

  • Add samples: Add 50 µL of cell lysate to each well.

  • Initiate the reaction: Add Ac-DEVD-AMC to a final concentration of 50 µM.

  • Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure fluorescence: Read the fluorescence intensity using a microplate reader.

  • Data analysis: Compare the fluorescence intensity of apoptotic samples to non-apoptotic controls to determine the fold-increase in caspase-3 activity.

Calpain Activity Assay

This protocol provides a general method for measuring calpain activity using a fluorogenic substrate like Suc-LLVY-AMC or Ac-LLY-AFC[7][8].

Materials:

  • Calpain substrate (e.g., Suc-LLVY-AMC or Ac-LLY-AFC) stock solution (10 mM in DMSO).

  • Extraction Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors without calpain inhibitors).

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 mM DTT).

  • Cell or tissue lysate.

  • Calpain inhibitor (e.g., Calpeptin) for control experiments.

  • 96-well black microplate.

  • Fluorescence microplate reader (Excitation/Emission: ~360/460 nm for AMC; ~400/505 nm for AFC).

Procedure:

  • Prepare lysates:

    • Homogenize cells or tissues in ice-cold Extraction Buffer.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Reaction setup: In a 96-well plate, add the following to each well:

    • Reaction Buffer to a final volume of 100 µL.

    • Your sample (lysate).

    • For inhibitor controls, pre-incubate the sample with a calpain inhibitor.

  • Initiate the reaction: Add the calpain substrate to a final concentration of 20-50 µM.

  • Measure fluorescence: Monitor the increase in fluorescence over time at 37°C.

  • Data analysis: Calculate calpain activity based on the rate of substrate cleavage, similar to the proteasome assay.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways involving these peptidases and a typical experimental workflow for measuring their activity are provided below using Graphviz (DOT language).

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination cluster_proteasome Proteasome Degradation Ub Ubiquitin E1 E1 (Activating) Ub->E1 ATP E2 E2 (Conjugating) E1->E2 Ub E3 E3 (Ligase) E2->E3 Ub PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Poly-Ub Protein Target Protein Protein->E3 Proteasome 26S Proteasome PolyUb_Protein->Proteasome Degradation Peptides Peptides Proteasome->Peptides

Ubiquitin-Proteasome Protein Degradation Pathway

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL) Death_Receptor Death Receptor (e.g., Fas) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Procaspase8 Procaspase-8 Procaspase8->DISC Procaspase3 Procaspase-3 Caspase8->Procaspase3 DNA_Damage DNA Damage Mitochondrion Mitochondrion DNA_Damage->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Extrinsic and Intrinsic Apoptosis Pathways

Calpain_Activation_Pathway Calcium_Influx Increased Intracellular Ca²⁺ Procalpain Procalpain (Inactive) Calcium_Influx->Procalpain Binds Calpain Calpain (Active) Procalpain->Calpain Conformational Change & Autolysis Substrate Cellular Substrates (e.g., Cytoskeletal proteins) Calpain->Substrate Cleaves Cleaved_Products Cleaved Products Substrate->Cleaved_Products Cellular_Response Cellular Response (e.g., Remodeling, Apoptosis) Cleaved_Products->Cellular_Response

Calcium-Dependent Calpain Activation Pathway

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Substrate, Enzyme/Lysate) Start->Prepare_Reagents Setup_Reaction Set up Reaction in 96-well Plate Prepare_Reagents->Setup_Reaction Incubate Incubate at 37°C Setup_Reaction->Incubate Measure_Fluorescence Measure Fluorescence (Kinetic Read) Incubate->Measure_Fluorescence Data_Analysis Data Analysis (Calculate Activity) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

General Experimental Workflow for Peptidase Assay

References

Z-Gly-Gly-Leu-AMC vs. Colorimetric Substrates: A Comparative Guide for Proteasome Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of proteasome activity, the choice of substrate is a critical decision that directly impacts experimental sensitivity, throughput, and the quality of kinetic data. This guide provides an objective comparison between the fluorogenic substrate Z-Gly-Gly-Leu-AMC and its colorimetric alternative, Z-Gly-Gly-Leu-pNA, for measuring the chymotrypsin-like activity of the proteasome. By presenting supporting experimental data and detailed methodologies, this guide aims to equip researchers with the necessary information to select the optimal substrate for their specific research needs.

Introduction to Proteasome Substrates

The 26S proteasome is a large multi-catalytic protease complex responsible for degrading ubiquitinated proteins, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The catalytic core of the proteasome, the 20S particle, possesses three distinct peptidase activities: chymotrypsin-like, trypsin-like, and caspase-like.

To quantify the chymotrypsin-like activity, synthetic peptide substrates are employed. These substrates consist of a short peptide sequence specifically recognized and cleaved by the proteasome, linked to a reporter molecule. Upon cleavage, the reporter is released, generating a measurable signal. The two most common types of reporter molecules for this application are fluorophores and chromophores.

  • Fluorogenic Substrates: this compound (Carbobenzoxy-glycyl-glycyl-leucyl-7-amido-4-methylcoumarin) is a widely used fluorogenic substrate. The 7-amido-4-methylcoumarin (AMC) group is fluorescent only after being cleaved from the peptide. The resulting increase in fluorescence provides a highly sensitive measure of enzyme activity.

  • Colorimetric Substrates: Z-Gly-Gly-Leu-pNA (Carbobenzoxy-glycyl-glycyl-leucyl-p-nitroanilide) is the colorimetric counterpart. Cleavage of the peptide releases p-nitroaniline (pNA), a chromophore that absorbs light at 405-410 nm, leading to a change in color that can be quantified using a spectrophotometer.

Performance Comparison: this compound vs. Z-Gly-Gly-Leu-pNA

The primary advantage of fluorogenic substrates like this compound over colorimetric substrates such as Z-Gly-Gly-Leu-pNA lies in their significantly higher sensitivity and signal-to-noise ratio.[1] This enhanced sensitivity allows for the detection of lower enzyme concentrations and more subtle changes in proteolytic activity, which is particularly crucial in high-throughput screening for inhibitors and detailed kinetic studies.

FeatureThis compound (Fluorogenic)Z-Gly-Gly-Leu-pNA (Colorimetric)
Detection Principle FluorescenceColorimetric (Absorbance)
Signal Output Emission of light upon cleavageChange in color upon cleavage
Sensitivity High (picomolar to nanomolar range)Moderate (micromolar range)
Signal-to-Noise Ratio HighLower
Assay Format Continuous, real-time monitoringEndpoint or kinetic
Instrumentation Fluorescence plate reader or spectrofluorometerSpectrophotometer or absorbance plate reader
Potential for Interference Compound autofluorescenceCompound absorbance, light scattering

Note: The values in this table are illustrative and based on typical performance differences observed between AMC and pNA substrates.

Experimental Protocols

Fluorometric Assay for Proteasome Chymotrypsin-Like Activity using this compound

This protocol is adapted from established methods for measuring proteasome activity in cell lysates.

Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT

  • This compound stock solution: 10 mM in DMSO

  • Cell lysate containing proteasome

  • Proteasome inhibitor (e.g., MG-132) for control

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare working solutions of the substrate and inhibitor in Assay Buffer.

  • Sample Preparation: Prepare cell lysates by a suitable method and determine the protein concentration. Dilute the cell lysate to the desired concentration in ice-cold Assay Buffer.

  • Assay Setup: To each well of a 96-well black microplate, add the following:

    • Sample wells: 50 µL of diluted cell lysate.

    • Inhibitor control wells: 50 µL of diluted cell lysate pre-incubated with a proteasome inhibitor (e.g., 10 µM MG-132 for 30 minutes at 37°C).

    • Blank wells: 50 µL of Assay Buffer.

  • Initiate Reaction: Add 50 µL of the this compound working solution to each well to a final concentration of 50-100 µM.

  • Measurement: Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C. Measure the increase in fluorescence intensity over time (e.g., every 5 minutes for 60-120 minutes).

  • Data Analysis: Calculate the rate of AMC release (RFU/min) from the linear portion of the fluorescence curve. Subtract the rate of the inhibitor control from the sample rate to determine the specific proteasome activity.

Colorimetric Assay for Proteasome Chymotrypsin-Like Activity using Z-Gly-Gly-Leu-pNA

This protocol outlines the general procedure for a colorimetric proteasome assay.

Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT

  • Z-Gly-Gly-Leu-pNA stock solution: 10 mM in DMSO

  • Cell lysate containing proteasome

  • Proteasome inhibitor (e.g., MG-132) for control

  • 96-well clear microplate

  • Absorbance microplate reader (405-410 nm)

Procedure:

  • Prepare Reagents: Thaw all reagents. Prepare a working solution of the substrate in Assay Buffer.

  • Sample Preparation: Prepare and dilute cell lysates as described for the fluorometric assay.

  • Assay Setup: To each well of a 96-well clear microplate, add the following:

    • Sample wells: 50 µL of diluted cell lysate.

    • Inhibitor control wells: 50 µL of diluted cell lysate pre-incubated with a proteasome inhibitor.

    • Blank wells: 50 µL of Assay Buffer.

  • Initiate Reaction: Add 50 µL of the Z-Gly-Gly-Leu-pNA working solution to each well to a final concentration of 100-200 µM.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60-120 minutes). For kinetic measurements, take readings at regular intervals.

  • Measurement: Measure the absorbance at 405-410 nm.

  • Data Analysis: Calculate the rate of pNA release (OD/min) or the endpoint absorbance. Subtract the value of the inhibitor control from the sample to determine the specific proteasome activity.

Visualizing the Assay Principles

The following diagrams illustrate the enzymatic reaction and the general experimental workflow for comparing these two types of substrates.

Enzymatic_Reaction Substrate Z-Gly-Gly-Leu-Reporter Proteasome Proteasome (Chymotrypsin-like activity) Substrate->Proteasome binds to Products Z-Gly-Gly-Leu + Reporter Proteasome->Products cleaves Signal Measurable Signal (Fluorescence or Color) Products->Signal generates

Caption: Enzymatic cleavage of the substrate by the proteasome.

Experimental_Workflow start Start prep_lysate Prepare Cell Lysate (Source of Proteasome) start->prep_lysate split_lysate Split Lysate for Two Assays prep_lysate->split_lysate sub_amc Add this compound (Fluorogenic) split_lysate->sub_amc Fluorometric Assay sub_pna Add Z-Gly-Gly-Leu-pNA (Colorimetric) split_lysate->sub_pna Colorimetric Assay measure_fluor Measure Fluorescence (Kinetic Reading) sub_amc->measure_fluor measure_abs Measure Absorbance (Endpoint or Kinetic) sub_pna->measure_abs analyze Analyze Data (Calculate Activity, Compare Sensitivity) measure_fluor->analyze measure_abs->analyze

Caption: Workflow for comparing fluorogenic and colorimetric assays.

Conclusion

References

A Researcher's Guide to Inter-Laboratory Reproducibility of Z-Gly-Gly-Leu-AMC Proteasome Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility of an assay is paramount to ensuring the validity and comparability of experimental results across different laboratories. The Z-Gly-Gly-Leu-AMC (Z-GGL-AMC) assay is a widely used method for measuring the chymotrypsin-like activity of the proteasome, a key player in cellular protein degradation.[1][2] This guide provides a comprehensive comparison of factors influencing the reproducibility of this fluorogenic assay, offers a detailed experimental protocol, and discusses alternative methods.

Factors Influencing Inter-Laboratory Reproducibility

Key Sources of Variability:

  • Microplates: The type of microplate used for measuring fluorescence can significantly impact the measured proteasome activity.[3] Different plates can exhibit varying binding properties for both the substrate and the fluorescent product, 7-amino-4-methylcoumarin (AMC).[3] One study found that a microplate giving the highest reading for trypsin-like activity gave the lowest for chymotrypsin-like activity, highlighting the unpredictable nature of these effects.[3] Even standard curves generated with free AMC can be affected by the choice of microplate.[3]

  • Reagent Purity and Handling: The purity of the this compound substrate and the solvent used for its dissolution (commonly DMSO) are critical. Variations in substrate quality and concentration can directly affect reaction kinetics. Proper storage of the substrate, protected from light and moisture, is essential to prevent degradation.[1][5]

  • Instrumentation and Settings: Differences in fluorometer models, lamp intensity, and filter sets for excitation (typically 360-380 nm) and emission (typically 440-460 nm) can lead to systematic variations in measured fluorescence units.[2][3][6] Regular calibration of the instrument is crucial.

  • Experimental Conditions: Minor variations in incubation temperature, time, and buffer composition (pH, ionic strength) can alter enzyme kinetics and, consequently, the assay results.[7]

  • Sample Preparation: For assays using cell or tissue lysates, the method of preparation, protein concentration determination, and the presence of endogenous inhibitors or non-proteasomal proteases that might cleave the substrate can introduce significant variability.[3][6] It is often necessary to include a specific proteasome inhibitor control to determine the background signal from other proteases.[4][6]

Quantitative Data Comparison

To illustrate the potential impact of different assay components, the following table summarizes qualitative and semi-quantitative findings from related studies. A direct quantitative comparison of this compound assay reproducibility across labs is not available in the reviewed literature.

ParameterObservationImplication for ReproducibilityReference
Microplate Type Different black microplates yielded significantly different measured proteasome activities for the same samples. For instance, medium binding surface plates from two different manufacturers showed a roughly 2-fold difference in caspase-like activity.High[3]
Assay Technology Luminescent assays (e.g., Proteasome-Glo) may have higher sensitivity but can also exhibit substantial background from non-proteasomal proteases in certain cell lines.High[4]
Substrate Specificity This compound is specific for the chymotrypsin-like activity of the 20S proteasome. Other substrates are required for trypsin-like and caspase-like activities.Medium[1][2]
Inhibitor Controls The use of a specific proteasome inhibitor is necessary to distinguish proteasome activity from the background cleavage of the substrate by other proteases.High[4][6]

Experimental Protocols

To enhance reproducibility, a detailed and standardized protocol is essential. Below is a generalized protocol for the this compound assay, adaptable for purified proteasomes or cell lysates.

Protocol: Measurement of Chymotrypsin-Like Proteasome Activity

Materials:

  • This compound substrate (e.g., from GlpBio, Echelon Biosciences)[1][2]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA

  • Purified 20S proteasome or cell lysate

  • Proteasome inhibitor (e.g., MG-132) for control wells

  • Black, opaque 96-well microplates (low-binding, fluorescence-compatible)

  • Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm

  • AMC standard for generating a standard curve

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to create a 10 mM stock solution. Store at -20°C, protected from light.

    • Prepare fresh Assay Buffer.

    • Prepare a 1 mM stock solution of AMC in DMSO for the standard curve.

  • Standard Curve:

    • Perform serial dilutions of the AMC stock solution in Assay Buffer to generate a range of concentrations (e.g., 0-50 µM).

    • Add 100 µL of each concentration to separate wells of the microplate.

    • Measure the fluorescence to create a standard curve of fluorescence units versus AMC concentration.

  • Assay Reaction:

    • Add 50 µL of Assay Buffer to each well.

    • For control wells, add a proteasome inhibitor to a final concentration known to be effective (e.g., 10 µM MG-132) and incubate for 15 minutes at 37°C.

    • Add 20 µg of cell lysate or an appropriate amount of purified proteasome to each well.

    • To initiate the reaction, add 50 µL of a working solution of this compound (e.g., 100 µM in Assay Buffer for a final concentration of 50 µM).

    • Final volume in each well should be 100 µL.

  • Measurement:

    • Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

    • Measure the fluorescence kinetically every 2 minutes for at least 30 minutes.

  • Data Analysis:

    • Determine the rate of AMC production (increase in fluorescence per minute) from the linear portion of the kinetic curve.

    • Subtract the rate of the inhibitor control wells from the sample wells to determine the specific proteasome activity.

    • Use the AMC standard curve to convert the rate from fluorescence units/min to pmol AMC/min.

    • Normalize the activity to the amount of protein added (e.g., pmol/min/mg protein).

Visualizing the Workflow and Pathway

To clarify the experimental process and its biological context, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Reagents (Substrate, Buffer, AMC Standard) C Prepare Microplate (Add buffer, samples, and inhibitor controls) A->C B Prepare Samples (Cell Lysate or Purified Proteasome) B->C D Initiate Reaction (Add Z-GGL-AMC Substrate) C->D E Kinetic Fluorescence Reading (Ex: 380nm, Em: 460nm) D->E F Calculate Rate of Fluorescence Increase E->F G Subtract Inhibitor Control Rate F->G H Convert to AMC Concentration (Using Standard Curve) G->H I Normalize Activity to Protein Amount H->I

Workflow for the this compound Proteasome Assay.

G cluster_assay In Vitro Assay Ub_Protein Ubiquitinated Protein Proteasome 26S Proteasome Ub_Protein->Proteasome Recognition & Degradation Peptides Peptide Fragments Proteasome->Peptides Z_GGL_AMC This compound (Non-fluorescent) Proteasome_Assay 20S Proteasome (Chymotrypsin-like site) Z_GGL_AMC->Proteasome_Assay Cleavage AMC AMC (Fluorescent) Proteasome_Assay->AMC

The Ubiquitin-Proteasome Pathway and the Z-GGL-AMC Assay Principle.

Alternative Assays

For researchers seeking alternatives or complementary methods, several other assays are available to measure proteasome activity.

  • Luminogenic Assays (e.g., Proteasome-Glo™): These assays utilize a pro-luciferin substrate that, when cleaved by the proteasome, releases aminoluciferin, which is then used by luciferase to generate a light signal.[8][9][10] This "add-mix-measure" format is simple and highly sensitive.[9] However, as noted, some cell lines may exhibit high background activity from non-proteasomal proteases, necessitating careful use of inhibitors.[4]

  • Other Fluorogenic Substrates: To profile the other active sites of the proteasome, different fluorogenic substrates are used:

    • Trypsin-like activity: Boc-Leu-Arg-Arg-AMC[11]

    • Caspase-like (PGPH) activity: Z-Leu-Leu-Glu-AMC[6]

  • FRET-based Substrates: Fluorescence Resonance Energy Transfer (FRET) substrates can also be designed for continuous kinetic evaluation of proteases and may offer different specificity profiles.[12]

Conclusion

The reproducibility of the this compound assay across different laboratories is contingent on meticulous standardization of protocols, reagents, and instrumentation. The choice of microplate is a particularly critical and often overlooked variable that can introduce significant error.[3] By adhering to a detailed, common protocol, using appropriate controls, and understanding the potential sources of variability, researchers can improve the consistency and reliability of their findings. When comparing data across labs, it is crucial to confirm that these key experimental parameters were aligned. For studies requiring high sensitivity or a simplified workflow, luminogenic alternatives like the Proteasome-Glo assay may be considered, albeit with their own set of validation requirements.

References

Safety Operating Guide

Proper Disposal of Z-Gly-Gly-Leu-AMC: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Z-Gly-Gly-Leu-AMC must adhere to proper disposal procedures to ensure laboratory safety and environmental protection. While this compound is not classified as a hazardous substance, responsible chemical management is paramount.[1] This guide provides essential safety information and a clear, step-by-step process for its disposal.

Key Safety and Disposal Information

The following table summarizes the critical data for the safe handling and disposal of this compound.

ParameterInformationSource
Product Name This compoundAbMole BioScience MSDS
CAS Number 97792-39-7AbMole BioScience MSDS
Molecular Formula C28H32N4O7AbMole BioScience MSDS
Hazard Classification Not a hazardous substance or mixtureAbMole BioScience MSDS[1]
Personal Protective Equipment (PPE) Standard laboratory attire: safety glasses, gloves, and a lab coat.General Laboratory Practice
Primary Disposal Guideline Dispose of in accordance with prevailing country, federal, state, and local regulations.AbMole BioScience MSDS[1]
Spill Containment Absorb solutions with a finely-powdered liquid-binding material. Prevent leakage or spillage from entering drains or water courses.AbMole BioScience MSDS[1]

Experimental Context: Use of this compound

This compound is a fluorogenic substrate primarily used in biochemical assays to measure the chymotrypsin-like activity of the 20S proteasome. In a typical experimental workflow, a stock solution of this compound, often dissolved in DMSO, is diluted to a working concentration in an appropriate assay buffer. This solution is then incubated with a sample containing the enzyme of interest (e.g., cell lysate or purified proteasome). The enzymatic cleavage of the substrate releases the fluorescent molecule 7-amido-4-methylcoumarin (AMC), which can be quantified to determine enzyme activity. Waste generated from these experiments will consist of the unused substrate, reaction mixtures, and contaminated consumables such as pipette tips and microplates.

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound waste.

cluster_waste_generation Waste Generation cluster_assessment Hazard Assessment cluster_disposal_path Disposal Path cluster_final_disposition Final Disposition start This compound Waste (Unused reagent, reaction mixtures, contaminated consumables) assess_hazard Is the waste mixed with hazardous substances? start->assess_hazard non_hazardous_disposal Treat as Non-Hazardous Waste: - Follow institutional guidelines - Prevent entry into drains/waterways assess_hazard->non_hazardous_disposal No hazardous_disposal Treat as Hazardous Waste: - Segregate and label appropriately - Follow institutional hazardous waste procedures assess_hazard->hazardous_disposal Yes final_disposal Dispose according to local, state, and federal regulations non_hazardous_disposal->final_disposal hazardous_disposal->final_disposal

Disposal decision workflow for this compound waste.

References

Comprehensive Safety and Handling Guide for Z-Gly-Gly-Leu-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling the fluorogenic substrate Z-Gly-Gly-Leu-AMC, including operational and disposal plans.

I. Personal Protective Equipment (PPE)

When handling this compound, adherence to standard laboratory safety protocols is essential. While the substance is not classified as hazardous, the following personal protective equipment is recommended to minimize exposure and ensure a safe working environment.[1][2][3]

Summary of Recommended PPE

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesChemical-resistant to protect against splashes and vapors.[2][3]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing.[2]
Hand Protection Nitrile GlovesDisposable, chemical-resistant gloves are recommended over latex to reduce the risk of skin allergies.[2][3]
Body Protection Laboratory CoatShould be fully buttoned to provide maximum coverage of skin and clothing.[2][3]
Full-Length PantsTo cover any exposed skin on the lower body.[2]
Closed-Toe ShoesNon-permeable footwear to prevent contact with chemicals in case of spills.[2][3]
Respiratory Protection Fume HoodRecommended when handling the compound in its powder form to avoid inhalation.[3]

II. Operational Plan: Step-by-Step Handling Procedures

Proper handling of this compound is crucial for both experimental integrity and personal safety. The following procedural guidance outlines the key steps from receiving to storage and use.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the lyophilized peptide at -20°C for long-term stability.[2][4]

  • Reconstituted peptides can be stored at 2°C to 8°C for short-term use or frozen for longer-term storage.[2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the reconstituted solution into smaller, single-use volumes.[2]

2. Reconstitution:

  • When preparing stock solutions, always use the batch-specific molecular weight provided on the product vial and its accompanying documentation.

  • Dissolve the substrate in a suitable solvent, such as DMSO, to create a concentrated stock solution.[5]

  • To aid dissolution, the tube can be warmed to 37°C and sonicated in an ultrasonic bath.

  • Avoid vigorous shaking; instead, gently swirl the vial to dissolve the peptide.[2]

3. Experimental Use:

  • Clearly label all containers with the chemical name, concentration, and any relevant hazard information.[2]

  • When using this compound in assays, it is typically diluted to a final working concentration in an appropriate assay buffer.[5]

  • Fluorescence is measured using an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm.[5]

III. Emergency Procedures and First Aid

In the event of accidental exposure, follow these first aid measures immediately.[1]

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to an area with fresh air. If breathing is difficult, seek immediate medical attention.[1][4]
Skin Contact Rinse the affected skin area thoroughly with large amounts of water. Remove any contaminated clothing. If irritation develops, consult a physician.[1][3][4]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the eyelids to rinse thoroughly.[1][3][4] Remove contact lenses if present and easy to do. Seek prompt medical attention.[1]
Ingestion If the person is conscious, wash out their mouth with water. Do not induce vomiting unless directed by medical personnel. Seek medical attention.[1]

IV. Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure compliance with local regulations.

1. Spill Response:

  • In case of a spill, contain the material promptly using absorbent pads.[2]

  • Wear appropriate PPE, including gloves, goggles, and a lab coat, during cleanup.[2]

  • Decontaminate the area after the spill has been cleaned.[3]

2. Waste Disposal:

  • Collect all waste containing this compound in designated, clearly labeled chemical waste containers.[3]

  • Do not dispose of the chemical down the drain or in the regular trash.[3]

  • Follow all institutional, local, state, and federal regulations for chemical waste disposal.[3][4] One recommended method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[4]

Below is a workflow diagram illustrating the safe handling and disposal process for this compound.

G Safe Handling and Disposal Workflow for this compound cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Disposal receiving Receive and Inspect storage Store at -20°C (Lyophilized) or 2-8°C / -20°C (Reconstituted) receiving->storage reconstitution Reconstitute with Appropriate Solvent (e.g., DMSO) storage->reconstitution experiment Perform Experiment (Wear Full PPE) reconstitution->experiment waste Collect in Designated Chemical Waste Container experiment->waste spill Spill Cleanup spill->waste incineration Dispose via Chemical Incineration waste->incineration

Safe Handling and Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.